molecular formula C23H28FN3O B12744762 Lumateperone metabolite 1 CAS No. 1469777-40-9

Lumateperone metabolite 1

Numéro de catalogue: B12744762
Numéro CAS: 1469777-40-9
Poids moléculaire: 381.5 g/mol
Clé InChI: NUJKRFFWQXVMAM-QUCQDJGISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lumateperone metabolite M565 is a characterized reference standard for use in pharmaceutical research and development. It is specifically designed for applications in analytical method development, method validation (AMV), and Quality Control (QC) during the commercial production of Lumateperone or the submission of an Abbreviated New Drug Application (ANDA) . Lumateperone is an atypical antipsychotic medication approved for the treatment of schizophrenia and depressive episodes associated with bipolar I and II disorder . Its therapeutic action is mediated through a unique multimodal mechanism that simultaneously modulates dopaminergic, serotonergic, and glutamatergic neurotransmission . Research into its metabolites, such as M565, is critical for understanding the drug's pharmacokinetic profile. Metabolite reference standards enable researchers to accurately identify and quantify exposure levels in pre-clinical and clinical studies, ensuring thorough safety and efficacy evaluations. This product is supplied with a Certificate of Analysis to ensure identity, purity, and stability for reliable and reproducible research outcomes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1469777-40-9

Formule moléculaire

C23H28FN3O

Poids moléculaire

381.5 g/mol

Nom IUPAC

1-(4-fluorophenyl)-4-[(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-ol

InChI

InChI=1S/C23H28FN3O/c24-17-8-6-16(7-9-17)22(28)5-2-12-26-13-10-21-19(15-26)18-3-1-4-20-23(18)27(21)14-11-25-20/h1,3-4,6-9,19,21-22,25,28H,2,5,10-15H2/t19-,21-,22?/m0/s1

Clé InChI

NUJKRFFWQXVMAM-QUCQDJGISA-N

SMILES isomérique

C1CN(C[C@@H]2[C@H]1N3CCNC4=CC=CC2=C43)CCCC(C5=CC=C(C=C5)F)O

SMILES canonique

C1CN(CC2C1N3CCNC4=CC=CC2=C43)CCCC(C5=CC=C(C=C5)F)O

Origine du produit

United States

Foundational & Exploratory

Unraveling the Metabolic Fate of Lumateperone in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and quantification of lumateperone (B1672687) and its metabolites in human plasma. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this novel antipsychotic agent. This document synthesizes publicly available data on its metabolic pathways, pharmacokinetic profile, and the analytical methodologies employed for its characterization.

Introduction to Lumateperone Metabolism

Lumateperone undergoes extensive metabolism in humans, resulting in the formation of over 20 different metabolites.[1] The biotransformation of lumateperone is complex, involving multiple enzymatic pathways. The primary metabolic routes are direct glucuronidation and N-demethylation.[2] Key enzymes responsible for its metabolism include uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), aldo-keto reductases (AKRs), and cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3]

The metabolic profile of lumateperone is crucial for understanding its overall pharmacological activity and safety profile. Several of its metabolites are pharmacologically active and can be found in systemic circulation, potentially at levels comparable to or greater than the parent drug.[4]

Major Metabolites of Lumateperone in Human Plasma

While numerous metabolites have been identified, a few are considered major or pharmacologically significant. The primary metabolic pathway in humans involves the reduction of the ketone in the butyrophenone (B1668137) side chain, leading to the formation of the reduced carbonyl metabolite IC200131.[1] Other significant active metabolites identified include IC200161 (a desmethyl-metabolite) and IC200565, both formed through dealkylation, a process mediated by CYP3A4.[4]

The table below summarizes the key identified metabolites and their pathways of formation.

Metabolite IDName/DescriptionPathway of FormationKey Enzymes InvolvedPharmacological Activity
Lumateperone Parent Drug-CYP3A4, UGTs, AKRsActive
IC200131 Reduced Carbonyl MetaboliteCarbonyl ReductionAldo-keto reductases (AKRs)Active
IC200161 Desmethyl MetaboliteN-DealkylationCYP3A4Active
IC200565 -DealkylationCYP3A4Active
Glucuronidated Metabolites Conjugated MetabolitesGlucuronidationUGT1A1, UGT1A4, UGT2B15Generally Inactive

Quantitative Analysis and Pharmacokinetic Profile

Obtaining precise quantitative data for each of lumateperone's metabolites in human plasma from publicly available literature is challenging. Most available data provides concentration ranges for total metabolites rather than for individual chemical species. A human mass balance study revealed that 58% of a radioactive dose of lumateperone is recovered in the urine and 29% in the feces.[5] After 8 hours of oral administration, plasma concentrations of lumateperone have been detected in the range of 0.05–50 ng/mL, while total metabolites have been found in the range of 0.2–100 ng/mL.[3][6][7]

The following table summarizes the key pharmacokinetic parameters for lumateperone and its primary active metabolites. It is important to note that pharmacokinetic parameters for lumateperone can show significant inter-individual variability.[1]

AnalyteTmax (hours)Terminal Half-life (T½) (hours)Key Pharmacokinetic Observations
Lumateperone 1 - 213 - 21Peak plasma concentration is reached within 1 to 2 hours.[1]
IC200161 Not Specified20One of the primary active metabolites.[5]
IC200131 Not Specified21The primary metabolite in humans.[5]

Note: The results of a clinical trial (NCT04709224) that collected pharmacokinetic data on lumateperone and its metabolites have not yet been publicly released.[2][8]

Experimental Protocols

A validated, publicly available, step-by-step protocol for the specific analysis of lumateperone and its metabolites in human plasma is not available in the literature. However, based on established methods for other antipsychotics, a representative experimental workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be constructed.

General Workflow for Metabolite Identification and Quantification

The diagram below illustrates a typical workflow for the identification and quantification of lumateperone metabolites in human plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis P1 Human Plasma Sample Collection P2 Protein Precipitation (e.g., with Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 A1 UPLC/HPLC Separation (C18 Reversed-Phase Column) P4->A1 A2 Mass Spectrometry Detection (Tandem Quadrupole MS) A1->A2 A3 Data Acquisition (Multiple Reaction Monitoring - MRM) A2->A3 D1 Metabolite Identification (based on mass transitions and retention time) A3->D1 D2 Quantification (using internal standards) D1->D2 D3 Pharmacokinetic Analysis D2->D3

General workflow for lumateperone metabolite analysis.
Representative Protocol for Quantification by LC-MS/MS

Disclaimer: The following is a generalized protocol based on common practices for the analysis of antipsychotic drugs in human plasma and has not been specifically validated for lumateperone and its metabolites.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of lumateperone).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-6 min: Hold at 5% A

    • 6-7 min: Return to 95% A

    • 7-8 min: Re-equilibration at 95% A

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • MS System: Tandem quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for lumateperone and each of its metabolites (e.g., IC200131, IC200161).

Visualizations of Metabolic and Signaling Pathways

Metabolic Pathways of Lumateperone

The following diagram illustrates the primary metabolic transformations of lumateperone.

G LUM Lumateperone M1 IC200131 (Reduced Carbonyl Metabolite) LUM->M1 Carbonyl Reduction (AKRs) M2 IC200161 (Desmethyl Metabolite) LUM->M2 N-Dealkylation (CYP3A4) M3 IC200565 LUM->M3 Dealkylation (CYP3A4) M4 Glucuronidated Metabolites LUM->M4 Glucuronidation (UGTs) M1->M4 M2->M4

Primary metabolic pathways of lumateperone.
Signaling Pathways of Lumateperone's Targets

Lumateperone's therapeutic effects are mediated through its interaction with serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[6]

5.2.1. 5-HT2A Receptor Signaling Cascade

Lumateperone acts as an antagonist at 5-HT2A receptors. The diagram below illustrates the canonical signaling pathway associated with this receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R 5-HT2A Receptor Gq Gq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Canonical 5-HT2A receptor signaling pathway.

5.2.2. Dopamine D2 Receptor Signaling Cascade

Lumateperone is a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors. D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R Dopamine D2 Receptor Gio Gi/o Protein R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse

Inhibitory signaling of the dopamine D2 receptor.

Conclusion

The metabolism of lumateperone is a multifaceted process leading to a variety of metabolites, some of which are pharmacologically active. While the primary metabolic pathways and key metabolites have been identified, detailed quantitative data on the plasma concentrations of individual metabolites in humans remain limited in the public domain. The analytical workflows for their identification and quantification rely on advanced techniques such as UPLC-Q Exactive Orbitrap HRMS and LC-MS/MS. A deeper understanding of the signaling pathways of lumateperone's primary targets, the 5-HT2A and D2 receptors, provides context for its therapeutic effects. This guide serves as a foundational resource, and further research, particularly the publication of detailed clinical pharmacokinetic data, will be invaluable to the scientific community.

References

In Vivo Metabolic Pathway of Lumateperone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of lumateperone (B1672687) (Caplyta®), a second-generation antipsychotic. The document details the biotransformation of lumateperone, including the key enzymes involved, the major metabolites formed, and their routes of excretion. Quantitative data are presented in tabular format for clear comparison, and detailed experimental methodologies are provided for key studies. Visual diagrams generated using Graphviz are included to illustrate the metabolic pathways and experimental workflows.

Overview of Lumateperone Metabolism

Lumateperone undergoes extensive metabolism in vivo, with more than twenty metabolites identified. The primary metabolic pathways involved are:

  • Carbonyl Reduction: The reduction of the butyrophenone (B1668137) side-chain carbonyl group to a secondary alcohol is a major metabolic route.

  • N-Dealkylation: Cleavage of the N-methyl group from the piperazine (B1678402) ring is another significant pathway.

  • Glucuronidation: Direct glucuronidation of the parent drug and its phase I metabolites is a key phase II metabolic reaction, leading to more water-soluble compounds that are readily excreted.

Multiple enzyme systems are responsible for the metabolism of lumateperone, including uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), aldo-keto reductases (AKRs), and cytochrome P450 (CYP) enzymes.

Quantitative Analysis of Lumateperone Metabolism

A human mass balance study was conducted to determine the routes of excretion and the extent of metabolism of lumateperone following oral administration of a radiolabeled dose. The study revealed that lumateperone is extensively metabolized, with very little of the parent drug excreted unchanged.

Table 1: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]-Lumateperone in Humans

Excretion RouteMean % of Radioactive Dose Recovered
Urine58%
Feces29%

Source:

In human plasma, the majority of the circulating radioactivity is attributed to metabolites, with glucuronidated metabolites being the most abundant.

Table 2: Relative Abundance of Lumateperone and its Metabolites in Human Plasma

Analyte% of Total Plasma Radioactivity
Lumateperone~2.8%
Glucuronidated Metabolites~51%

Source:

Key Metabolites of Lumateperone

Several key metabolites of lumateperone have been identified. The primary metabolites result from carbonyl reduction and N-dealkylation.

Table 3: Major Metabolites of Lumateperone

MetaboliteDescriptionMetabolic Pathway
IC200131Reduced carbonyl metaboliteCarbonyl Reduction
IC200161N-desmethyl metaboliteN-Dealkylation
IC200565N-desmethyl alcohol metaboliteN-Dealkylation and Carbonyl Reduction

Source:

Metabolic Pathways of Lumateperone

The following diagram illustrates the primary metabolic pathways of lumateperone.

Lumateperone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism lumateperone Lumateperone IC200131 IC200131 (Reduced Carbonyl Metabolite) lumateperone->IC200131 Carbonyl Reduction (AKRs) IC200161 IC200161 (N-desmethyl Metabolite) lumateperone->IC200161 N-Dealkylation (CYP3A4) glucuronides Glucuronide Conjugates lumateperone->glucuronides Direct Glucuronidation (UGTs) IC200131->glucuronides Glucuronidation (UGTs) IC200565 IC200565 (N-desmethyl Alcohol Metabolite) IC200161->IC200565 Carbonyl Reduction (AKRs) IC200161->glucuronides Glucuronidation (UGTs) IC200565->glucuronides Glucuronidation (UGTs)

Caption: Primary metabolic pathways of lumateperone.

Experimental Protocols

Human Mass Balance Study

Objective: To investigate the absorption, metabolism, and excretion of lumateperone in healthy human volunteers.

Methodology:

  • Study Design: A single-center, open-label, single-dose study.

  • Subjects: Healthy male volunteers.

  • Treatment: A single oral dose of [¹⁴C]-lumateperone was administered.

  • Sample Collection: Blood, urine, and feces were collected at predetermined intervals.

  • Analysis: Total radioactivity in all samples was measured by liquid scintillation counting. Metabolite profiling in plasma, urine, and feces was performed using high-performance liquid chromatography (HPLC) with radiometric detection, followed by mass spectrometry (MS) for structural identification.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the enzymes responsible for the metabolism of lumateperone.

Methodology:

  • Test System: Pooled human liver microsomes.

  • Incubation: Lumateperone was incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions).

  • Reaction Conditions:

    • Substrate Concentration: A range of concentrations to determine enzyme kinetics.

    • Protein Concentration: Typically 0.5-1.0 mg/mL.

    • Incubation Time: Varied to assess the rate of metabolism.

    • Temperature: 37°C.

  • Analysis: The reaction was terminated, and the samples were analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Enzyme Identification: Specific chemical inhibitors or recombinant human enzymes were used to identify the specific CYP and UGT isoforms involved in lumateperone metabolism. In vitro studies have identified UGTs 1A1, 1A4, and 2B15, AKRs 1C1, 1B10, and 1C4, and CYPs 3A4, 2C8, and 1A2 as being involved in the metabolism of lumateperone.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the in vivo metabolism of a drug candidate like lumateperone.

experimental_workflow cluster_invivo In Vivo Human Mass Balance Study cluster_invitro In Vitro Metabolism Studies radiolabeled_dosing Administer [¹⁴C]-Lumateperone to Healthy Volunteers sample_collection Collect Blood, Urine, and Feces Samples radiolabeled_dosing->sample_collection radioactivity_measurement Measure Total Radioactivity sample_collection->radioactivity_measurement metabolite_profiling_invivo Metabolite Profiling (HPLC-Radiodetection, LC-MS) sample_collection->metabolite_profiling_invivo data_analysis Data Analysis and Metabolic Pathway Elucidation metabolite_profiling_invivo->data_analysis microsome_incubation Incubate Lumateperone with Human Liver Microsomes metabolite_profiling_invitro Metabolite Identification (LC-MS/MS) microsome_incubation->metabolite_profiling_invitro enzyme_phenotyping Enzyme Phenotyping (Inhibitors, Recombinant Enzymes) microsome_incubation->enzyme_phenotyping metabolite_profiling_invitro->data_analysis enzyme_phenotyping->data_analysis

Caption: General experimental workflow for metabolism studies.

Conclusion

Lumateperone is extensively metabolized in humans primarily through carbonyl reduction, N-dealkylation, and glucuronidation. The resulting metabolites are then predominantly excreted in the urine. This in-depth understanding of the in vivo metabolic fate of lumateperone is crucial for drug development professionals in predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of this important therapeutic agent.

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Lumateperone's N-desmethyl Metabolite, IC200161

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), an atypical antipsychotic, has garnered significant attention for its unique pharmacological profile, simultaneously modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission. A crucial aspect of understanding its in vivo activity involves the characterization of its metabolites. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological activity of its primary N-desmethyl metabolite, designated as IC200161. This document is intended to serve as a detailed resource for researchers actively involved in neuropsychiatric drug discovery and development.

Chemical Structure and Identification

The N-desmethyl metabolite of lumateperone, IC200161, is formed through the metabolic N-dealkylation of the parent compound, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4.

Chemical Name: 1-(4-fluorophenyl)-4-((6bR,10aS)-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)butan-1-one

Molecular Formula: C₂₃H₂₆FN₃O

CAS Number: 313368-82-0

Molecular Weight: 379.48 g/mol

The chemical structure of IC200161 is identical to that of lumateperone, with the exception of the methyl group on the piperazine (B1678402) nitrogen, which has been removed.

Quantitative Pharmacological Data

IC200161 is an active metabolite that retains a pharmacological profile comparable to its parent compound, lumateperone. It exhibits a high affinity for several key receptors implicated in the therapeutic effects of antipsychotics. The binding affinities (Ki) of lumateperone and IC200161 for various neurotransmitter receptors and transporters are summarized below. It is important to note that while qualitative statements about IC200161's binding profile are available, specific Ki values are not as widely published as those for the parent drug.

TargetLumateperone Ki (nM)IC200161 Ki (nM)Reference CompoundReference Compound Ki (nM)
Serotonin 5-HT₂ₐ Receptor 0.54[1]High Affinity (nanomolar)Ketanserin~1-2
Dopamine D₂ Receptor 32[1]Lower Affinity than LumateperoneSpiperone~0.06-0.1
Serotonin Transporter (SERT) 33[1]High Affinity (nanomolar)ImipramineVaries
α₁ₐ-Adrenergic Receptor <100High Affinity (nanomolar)Prazosin~0.1-1
α₁ₑ-Adrenergic Receptor <100High Affinity (nanomolar)Prazosin~0.1-1

Experimental Protocols

Synthesis of IC200161 (N-desmethyl lumateperone)

Reaction Scheme:

  • Reaction with ACE-Cl: Lumateperone is reacted with 1-chloroethyl chloroformate in a suitable aprotic solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane). This reaction selectively cleaves the N-methyl group, forming a carbamate (B1207046) intermediate.

  • Hydrolysis: The resulting carbamate intermediate is then hydrolyzed, typically by heating in methanol, to yield the secondary amine, IC200161.

  • Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

DOT Script for Synthesis Workflow:

G cluster_synthesis Synthesis of IC200161 lumateperone Lumateperone carbamate Carbamate Intermediate lumateperone->carbamate N-Acylation ace_cl 1-Chloroethyl Chloroformate (ACE-Cl) in Aprotic Solvent ace_cl->carbamate ic200161_crude Crude IC200161 carbamate->ic200161_crude Hydrolysis hydrolysis Methanol (Heat) hydrolysis->ic200161_crude ic200161_pure Pure IC200161 ic200161_crude->ic200161_pure Purification purification Column Chromatography purification->ic200161_pure

Caption: General workflow for the synthesis of IC200161.

In Vitro Metabolism of Lumateperone to IC200161

The formation of IC200161 from lumateperone can be studied in vitro using human liver microsomes, which contain the necessary CYP enzymes, primarily CYP3A4.

Protocol Outline:

  • Incubation Mixture: A typical incubation mixture contains human liver microsomes, a NADPH-regenerating system (to support CYP activity), and lumateperone in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of IC200161.

DOT Script for In Vitro Metabolism Workflow:

G cluster_metabolism In Vitro Metabolism of Lumateperone incubation_mixture Prepare Incubation Mixture: - Human Liver Microsomes - NADPH-Regenerating System - Lumateperone - Buffer (pH 7.4) incubation Incubate at 37°C incubation_mixture->incubation termination Terminate Reaction (e.g., cold acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation analysis Analyze Supernatant by LC-MS centrifugation->analysis quantification Identify and Quantify IC200161 analysis->quantification

Caption: Workflow for in vitro generation of IC200161.

Radioligand Binding Assays

To determine the binding affinity (Ki) of IC200161 for various receptors, competitive radioligand binding assays are employed. The general principle involves competing the unlabeled test compound (IC200161) with a known radiolabeled ligand for binding to the receptor of interest.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.

  • Competition: The assay is set up with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (IC200161).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

DOT Script for Radioligand Binding Assay Workflow:

G cluster_binding_assay Radioligand Binding Assay membrane_prep Prepare Receptor Membranes assay_setup Set up Assay: - Membranes - Radioligand - IC200161 (competitor) membrane_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration quantification Quantify Bound Radioactivity filtration->quantification analysis Calculate IC50 and Ki quantification->analysis

Caption: General workflow for radioligand binding assays.

Signaling Pathways

Lumateperone and its active metabolites, including IC200161, exert their effects through the modulation of multiple neurotransmitter systems. The primary mechanism is thought to involve a combination of serotonin 5-HT₂ₐ receptor antagonism and dopamine D₂ receptor postsynaptic antagonism.

Key Signaling Events:

  • 5-HT₂ₐ Receptor Antagonism: By blocking 5-HT₂ₐ receptors, which are Gq-coupled, lumateperone and IC200161 inhibit the phospholipase C (PLC) signaling cascade. This leads to reduced production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately decreasing intracellular calcium release and protein kinase C (PKC) activation. This action is believed to contribute to the antipsychotic and antidepressant effects and a low risk of extrapyramidal symptoms.

  • Dopamine D₂ Receptor Antagonism: Antagonism at postsynaptic D₂ receptors, which are Gi-coupled, blocks the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). This modulation of dopaminergic activity in the mesolimbic pathway is central to the antipsychotic efficacy of these compounds.

  • Serotonin Transporter (SERT) Inhibition: Inhibition of SERT increases the synaptic availability of serotonin, which is thought to contribute to the antidepressant and anxiolytic properties of lumateperone.

DOT Script for Signaling Pathway:

G cluster_pathway Signaling Pathways of Lumateperone and IC200161 cluster_5ht2a 5-HT2A Receptor cluster_d2 Dopamine D2 Receptor cluster_sert Serotonin Transporter lumateperone Lumateperone / IC200161 ht2a 5-HT2A-R lumateperone->ht2a Antagonism d2 D2-R lumateperone->d2 Antagonism sert SERT lumateperone->sert Inhibition gq Gq ht2a->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Ca²⁺ ip3->ca2 pkc PKC Activation dag->pkc gi Gi d2->gi ac Adenylyl Cyclase gi->ac camp ↑ cAMP ac->camp pka PKA Activation camp->pka serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake

Caption: Key signaling pathways modulated by lumateperone/IC200161.

Conclusion

IC200161 is a significant and pharmacologically active N-desmethyl metabolite of lumateperone. Its comparable binding profile to the parent compound at key serotonergic, dopaminergic, and adrenergic receptors suggests that it likely contributes to the overall therapeutic effects of lumateperone. This technical guide provides a foundational understanding of the chemical nature, synthesis, and pharmacological properties of IC200161, which is essential for researchers in the field of neuropsychopharmacology. Further detailed characterization of the pharmacokinetics and in vivo activity of IC200161 will be crucial for a complete understanding of lumateperone's clinical profile.

References

Pharmacological Profile of IC200131: A Key Reduced Carbonyl Metabolite of Lumateperone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lumateperone (B1672687), an atypical antipsychotic, undergoes extensive metabolism, forming several pharmacologically active metabolites. Among these, the reduced carbonyl metabolite, designated as IC200131, is a principal metabolite in humans. This technical guide provides a comprehensive overview of the pharmacological activity of IC200131, synthesizing available preclinical data. This document is intended for researchers, scientists, and drug development professionals seeking detailed insights into the pharmacological characteristics of this significant lumateperone metabolite. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Lumateperone's unique pharmacological profile, which includes potent serotonin (B10506) 5-HT2A receptor antagonism, dopamine (B1211576) D2 receptor modulation, and serotonin transporter (SERT) inhibition, contributes to its clinical efficacy.[1][2] The biotransformation of lumateperone results in the formation of IC200131 through the reduction of its carbonyl group.[3] This metabolite is pharmacologically active and is understood to have a pharmacological profile that is qualitatively similar to the parent compound, lumateperone.[3] However, quantitative data, particularly regarding its functional activity at key central nervous system targets, is limited in publicly available literature. This guide aims to consolidate the known pharmacological data for IC200131 and to provide detailed context through descriptions of relevant experimental protocols.

In Vitro Pharmacology

The in vitro pharmacological activity of IC200131 has been assessed primarily through receptor binding assays to determine its affinity for key neurotransmitter receptors.

Receptor Binding Affinity

IC200131 has been profiled for its binding affinity at serotonin 5-HT2A and dopamine D2 receptors. The available data indicates a lower affinity for these receptors compared to the parent compound, lumateperone.

Compound5-HT2A Receptor Kᵢ (nM)Dopamine D2 Receptor Kᵢ (nM)
IC200131 61[4]574[4]
Lumateperone (for comparison)0.54[4]32[4]

Table 1: In Vitro Receptor Binding Affinities (Kᵢ) of IC200131 and Lumateperone.

It has been noted that the binding profile of IC200131 is comparable to that of lumateperone and another active metabolite, IC200161.[3] Furthermore, these metabolites, including IC200131, do not possess significant binding affinity for the dopamine D3, serotonin 5-HT1A, or serotonin 5-HT7 receptors.[3]

Functional Activity
Neurotransmitter Transporter Activity

Lumateperone is known to be an inhibitor of the serotonin transporter (SERT).[1] Although specific quantitative data for IC200131's activity at SERT and the norepinephrine (B1679862) transporter (NET) have not been found, its "similar pharmacological profile" to lumateperone suggests it may also possess inhibitory activity at SERT.

Experimental Protocols

The following sections detail the general methodologies for the key in vitro assays used to characterize compounds like IC200131.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.

Principle: This competitive binding assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand binding (IC₅₀) is determined, and from this, the inhibitory constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

General Protocol for 5-HT2A and D2 Receptor Binding Assays:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant 5-HT2A or D2 receptor, or from specific brain regions known to have high receptor density.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]spiperone for D2) is incubated with the cell membranes and varying concentrations of the test compound (IC200131).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value, which is subsequently converted to a Kᵢ value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Target Receptor Incubation Incubation of Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand ([³H]Ketanserin or [³H]Spiperone) Radioligand->Incubation TestCompound Test Compound (IC200131) TestCompound->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Workflow for a Radioligand Binding Assay.
Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a receptor.

Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). A calcium flux assay measures this change in [Ca²⁺]i using a calcium-sensitive fluorescent dye. An antagonist will block the increase in [Ca²⁺]i induced by a known 5-HT2A agonist.

General Protocol:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (IC200131).

  • Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured over time using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC₅₀ value is determined.

G cluster_pathway 5-HT2A Signaling Pathway Agonist 5-HT2A Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_Release triggers Antagonist IC200131 (Antagonist) Antagonist->Receptor

5-HT2A Receptor Signaling and Antagonism.

Principle: The dopamine D2 receptor is a Gi-coupled GPCR. Its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay can measure this change in cAMP. An antagonist will block the agonist-induced decrease in cAMP.

General Protocol:

  • Cell Culture: Cells stably expressing the human D2 receptor are plated in a microplate.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (IC200131).

  • Stimulation: Adenylyl cyclase is stimulated with forskolin, and the D2 receptors are stimulated with a known D2 agonist (e.g., dopamine).

  • cAMP Measurement: The intracellular cAMP levels are measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.

  • Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its antagonist potency (IC₅₀).

G cluster_pathway Dopamine D2 Receptor Signaling Agonist D2 Agonist (e.g., Dopamine) Receptor D2 Receptor Agonist->Receptor Gi Gi Protein Receptor->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP Antagonist IC200131 (Antagonist) Antagonist->Receptor

Dopamine D2 Receptor Signaling and Antagonism.
Neurotransmitter Transporter Uptake Assays

Principle: These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT) into cells or synaptosomes that express the transporter.

General Protocol for SERT Uptake Inhibition Assay:

  • Cell/Synaptosome Preparation: A suspension of cells expressing SERT or synaptosomes prepared from brain tissue is used.

  • Incubation: The cells or synaptosomes are incubated with varying concentrations of the test compound (IC200131) and a fixed concentration of the radiolabeled neurotransmitter.

  • Termination and Separation: Uptake is terminated by rapid filtration, washing away the extracellular radiolabel.

  • Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined.

In Vivo Considerations

In preclinical animal models, IC200131 has been detected in the brain following oral administration of lumateperone, although at levels that were at the limit of quantification and approximately 10-fold lower than the parent drug.[1] This suggests that while IC200131 can cross the blood-brain barrier, its contribution to the overall in vivo pharmacological effects of lumateperone may be limited by its lower concentration in the central nervous system compared to lumateperone itself.[1]

Conclusion

IC200131 is a major, pharmacologically active metabolite of lumateperone with a binding profile that is qualitatively similar to the parent compound, exhibiting affinity for serotonin 5-HT2A and dopamine D2 receptors. The available data indicates that it is less potent than lumateperone at these receptors. While specific functional data for IC200131 is not widely available, its characterization as being pharmacologically similar to lumateperone suggests it likely possesses 5-HT2A antagonist and D2 modulatory properties. Further studies are required to fully quantify the functional activity of IC200131 and to elucidate its precise contribution to the overall clinical profile of lumateperone. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

In Vitro Metabolism of Lumateperone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lumateperone (B1672687), an atypical antipsychotic, undergoes extensive and complex metabolism, a critical factor in its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the in vitro metabolism of lumateperone, with a specific focus on studies utilizing human liver microsomes (HLMs). While specific quantitative kinetic data such as Kₘ and Vₘₐₓ values are not publicly available, this document synthesizes the known metabolic pathways, identifies the key enzymes involved, and presents detailed, generalized experimental protocols for researchers to conduct their own in vitro assessments. This guide is intended to serve as a foundational resource for scientists engaged in drug metabolism and pharmacokinetic studies related to lumateperone or similar compounds.

Introduction

Lumateperone is a second-generation antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its mechanism of action involves a unique combination of antagonist activity at central serotonin (B10506) 5-HT₂ₐ receptors and postsynaptic antagonist activity at central dopamine (B1211576) D₂ receptors.[2][3] Understanding the metabolic fate of lumateperone is paramount for predicting its efficacy, safety, potential drug-drug interactions (DDIs), and inter-individual variability. In vitro models, particularly human liver microsomes, are indispensable tools for these investigations, providing a reliable system to study Phase I and Phase II metabolic reactions.[4][5]

This guide details the enzymes and pathways responsible for lumateperone's biotransformation and provides robust, adaptable protocols for key in vitro metabolism experiments.

Overview of Lumateperone Metabolism

Lumateperone is extensively metabolized, with over 20 metabolites identified in vivo.[6] The metabolism is complex, involving multiple enzyme families and pathways. Glucuronidation represents a major metabolic route in humans.[6][7]

Involved Enzyme Superfamilies

In vitro studies have identified several enzyme superfamilies responsible for the biotransformation of lumateperone:[6]

  • Cytochrome P450 (CYP): Isoforms CYP3A4, CYP2C8, and CYP1A2 are involved in Phase I oxidative metabolism.[6][8]

  • Uridine 5'-diphospho-glucuronosyltransferases (UGT): Isoforms UGT1A1, UGT1A4, and UGT2B15 are key to Phase II glucuronidation reactions.[6]

  • Aldo-Keto Reductases (AKR): Isoforms AKR1C1, AKR1B10, and AKR1C4 contribute to the reduction of lumateperone's carbonyl group.[6]

Major Metabolic Pathways & Metabolites

The biotransformation of lumateperone proceeds through several key pathways, resulting in a number of major circulating metabolites.

  • Ketone Reduction: The primary metabolic pathway in humans is the reduction of the side-chain carbonyl group by aldo-keto reductases to form the major active metabolite IC200131 (a reduced alcohol metabolite).[6][8]

  • N-Dealkylation: CYP3A4 mediates the N-dealkylation of lumateperone to form the active metabolite IC200161 (N-desmethylated carbonyl metabolite).[8][9]

  • Sequential Metabolism: The primary metabolite, IC200131, can be further metabolized by CYP3A4 via N-dealkylation to form IC200565 (N-desmethylated alcohol metabolite).[8][9]

  • Other Phase I Reactions: Additional identified Phase I pathways include carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.

  • Glucuronidation (Phase II): Both the parent drug and its Phase I metabolites undergo extensive glucuronidation, which is a major clearance pathway in humans.[6][7]

The known metabolic pathways for lumateperone are visualized in the diagram below.

Lumateperone_Metabolism lumateperone Lumateperone ic200131 IC200131 (Reduced Carbonyl Metabolite) lumateperone->ic200131 AKR1C1, AKR1B10, AKR1C4 (Major Pathway in Humans) ic200161 IC200161 (N-desmethyl Metabolite) lumateperone->ic200161 CYP3A4 (N-Dealkylation) glucuronides Glucuronide Conjugates lumateperone->glucuronides UGT1A1, UGT1A4, UGT2B15 other_phase1 Other Phase I Metabolites lumateperone->other_phase1 CYP1A2, CYP2C8 (e.g., Piperazine Cleavage) ic200565 IC200565 (N-desmethyl Alcohol Metabolite) ic200131->ic200565 CYP3A4 (N-Dealkylation) ic200131->glucuronides UGTs ic200161->glucuronides UGTs ic200565->glucuronides UGTs Experimental_Workflow cluster_0 Phase 1: Stability & Profiling cluster_1 Phase 2: Enzyme Identification cluster_2 Phase 3: Kinetics stability Metabolic Stability Assay profiling Metabolite Profiling stability->profiling rec_enzymes Recombinant Enzymes profiling->rec_enzymes chem_inhibit Chemical Inhibition kinetics Enzyme Kinetics (Km, Vmax) chem_inhibit->kinetics

References

Unraveling the Metabolic Fate of Lumateperone: A Technical Guide to its Novel Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), a novel atypical antipsychotic, has demonstrated a unique pharmacological profile through its simultaneous modulation of serotonin, dopamine, and glutamate (B1630785) neurotransmission.[1] Extensive metabolism is a key characteristic of its pharmacokinetic profile, leading to the formation of multiple metabolites that may contribute to its overall therapeutic and safety profile.[2] This technical guide provides an in-depth overview of the discovery and characterization of novel lumateperone metabolites, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways to support further research and development in this area.

I. Quantitative Analysis of Lumateperone and its Metabolites

The following tables summarize the key pharmacokinetic parameters of lumateperone and its major identified metabolites.

Table 1: Pharmacokinetic Parameters of Lumateperone and its Primary Active Metabolites

AnalyteT1/2 (Half-life)CmaxTmaxAUCNotes
Lumateperone 13 - 21 hours[3]Varies (Dose-dependent)3 - 4 hours[3]Varies (Dose-dependent)Oral bioavailability is approximately 4.4%.[4]
IC200161 (N-desmethyl metabolite) 20 hours[5]Levels are approximately 10-fold lower than lumateperone in the brain.[5]--Active metabolite with a binding profile comparable to lumateperone.[6]
IC200131 (Reduced carbonyl metabolite) 21 hours[5]Detected at the limit of quantification in the brain.[4]--Active metabolite with a binding profile comparable to lumateperone.[6]
M3 (N-demethylated metabolite in rats) -Exposure level is about 1.5-fold higher than lumateperone in rat plasma.[7]--Observed in rat plasma.[7]

Table 2: In Vitro and In Vivo Detection of Lumateperone and its Metabolites

AnalyteConcentration Range in Human PlasmaDetection Notes
Lumateperone 0.05 - 50 ng/mLDetected up to 8 hours after oral administration.[4]
Metabolites (general) 0.2 - 100 ng/mLDetected up to 8 hours after oral administration.[4]

II. Metabolic Pathways and Enzymology

Lumateperone undergoes extensive Phase I and Phase II metabolism, primarily through oxidation and glucuronidation.

Key Metabolic Reactions:
  • N-demethylation: Removal of a methyl group.

  • Carbonylation: Introduction of a carbonyl group.

  • Dehydrogenation: Removal of hydrogen.

  • Piperazine (B1678402) ring cleavage: Opening of the piperazine ring structure.

  • Glucuronidation: Conjugation with glucuronic acid, a major pathway for lumateperone and its metabolites, rendering them more water-soluble for excretion.[2]

Major Enzymes Involved:
  • Cytochrome P450 (CYP) Enzymes: CYP3A4 is a key enzyme in the dealkylation of lumateperone to form active metabolites IC200161 and IC200565.[6]

  • Uridine 5′-diphospho-glucuronosyltransferases (UGTs): Several UGT isoforms are involved in the glucuronidation of both lumateperone (UGT1A1, UGT1A4, UGT2B15) and its metabolites (e.g., UGT2B7, UGT2B15, and UGT2B17 for IC200131).[5]

  • Aldo-keto reductases (AKRs): These enzymes are also involved in the metabolism of lumateperone.[8]

The following diagram illustrates the primary metabolic pathways of lumateperone.

Lumateperone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism lumateperone Lumateperone IC200161 IC200161 (N-desmethyl) lumateperone->IC200161 CYP3A4 (N-demethylation) IC200131 IC200131 (Carbonyl Reduction) lumateperone->IC200131 Ketone Reductase other_phase1 Other Phase I Metabolites lumateperone->other_phase1 Various Enzymes (Dehydrogenation, Piperazine Ring Cleavage) glucuronides Glucuronidated Metabolites lumateperone->glucuronides UGTs IC200565 IC200565 (N-desmethyl alcohol) IC200161->IC200565 CYP3A4 IC200161->glucuronides UGTs IC200131->glucuronides UGTs IC200565->glucuronides UGTs other_phase1->glucuronides UGTs excretion excretion glucuronides->excretion Excretion in_vitro_workflow cluster_incubation Incubation cluster_analysis Analysis lumateperone Lumateperone incubation_mix Incubation lumateperone->incubation_mix microsomes Liver Microsomes (Human, Rat, Dog) microsomes->incubation_mix sample_prep Sample Preparation (Protein Precipitation) incubation_mix->sample_prep uplc_hrms UPLC-Q Exactive Orbitrap HRMS Analysis sample_prep->uplc_hrms data_analysis Data Analysis and Metabolite Identification uplc_hrms->data_analysis signaling_pathway cluster_mechanism Shared Mechanism of Action lumateperone Lumateperone serotonin_receptor 5-HT2A Receptor Antagonism lumateperone->serotonin_receptor dopamine_receptor D2 Receptor Partial Agonism lumateperone->dopamine_receptor active_metabolites Active Metabolites (e.g., IC200161, IC200131) active_metabolites->serotonin_receptor active_metabolites->dopamine_receptor therapeutic_effect Therapeutic Effect serotonin_receptor->therapeutic_effect dopamine_receptor->therapeutic_effect

References

An In-depth Technical Guide to the Biosynthesis of Lumateperone's Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involved in the formation of lumateperone's active metabolites. It includes detailed experimental protocols, quantitative data on metabolite formation and activity, and visualizations of the key biosynthetic pathways and experimental workflows.

Introduction to Lumateperone (B1672687) Metabolism

Lumateperone is a novel second-generation antipsychotic that undergoes extensive metabolism in the liver, resulting in the formation of over 20 metabolites.[1][2][3][4][5][6] The biotransformation of lumateperone is complex, involving multiple enzymatic pathways, primarily mediated by aldo-keto reductases (AKRs), cytochrome P450 (CYP) enzymes, and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs).[2][3][4][7][8][9] Several of these metabolites are pharmacologically active and may contribute to the overall therapeutic effect and side-effect profile of the drug.[8][10] The primary active metabolites identified are IC200131, the reduced carbonyl metabolite, and IC200161 and IC200565, which are N-desmethylated metabolites.[5][7][8]

Metabolic Pathways of Lumateperone

The biosynthesis of lumateperone's active metabolites occurs through two main Phase I metabolic pathways: ketone reduction and N-dealkylation. These are followed by Phase II glucuronidation for detoxification and excretion.[1][7]

  • Ketone Reduction (Primary Pathway in Humans): The butyrophenone (B1668137) side chain of lumateperone undergoes reduction of the ketone group to form an alcohol, resulting in the primary active metabolite, IC200131.[1][7][8] This reaction is catalyzed by various aldo-keto reductase (AKR) isoforms, including AKR1C1, AKR1B10, and AKR1C4.[2][3][4][9]

  • N-Dealkylation: The N-demethylation of the piperazine (B1678402) ring is another significant metabolic pathway, primarily mediated by the cytochrome P450 enzyme CYP3A4.[7][8][10] This process leads to the formation of the active metabolites IC200161 and IC200565.[5][7][8][10] Other CYP enzymes, such as CYP2C8 and CYP1A2, are also involved in lumateperone metabolism.[2][3][4][9][11]

  • Phase II Glucuronidation: Both the parent drug, lumateperone, and its Phase I metabolites undergo extensive Phase II metabolism through glucuronidation, which is considered a major metabolic pathway in humans.[1][7] This process is catalyzed by multiple UGT enzymes, including UGT1A1, UGT1A4, and UGT2B15, rendering the compounds more water-soluble for excretion.[1][2][3][4][7][9] After a single radiolabeled dose, glucuronidated metabolites accounted for approximately 51% of the total plasma radioactivity.[2][3][4][7]

Lumateperone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism lumateperone Lumateperone ic200131 IC200131 (Reduced Carbonyl Metabolite) lumateperone->ic200131 Ketone Reduction (AKR1C1, AKR1B10, AKR1C4) ic200161 IC200161 (N-desmethyl Metabolite) lumateperone->ic200161 N-Dealkylation (CYP3A4) ic200565 IC200565 (N-desmethyl Alcohol Metabolite) lumateperone->ic200565 N-Dealkylation (CYP3A4) glucuronides Glucuronidated Metabolites lumateperone->glucuronides Glucuronidation (UGTs) ic200131->glucuronides Glucuronidation (UGTs) ic200161->glucuronides Glucuronidation (UGTs) ic200565->glucuronides Glucuronidation (UGTs)

Caption: Metabolic pathways of lumateperone to its active metabolites.

Quantitative Data on Lumateperone and its Metabolites

The following tables summarize key quantitative data related to lumateperone and its active metabolites.

Table 1: Pharmacokinetic Parameters of Lumateperone

ParameterValueReference(s)
Tmax (Time to Peak Plasma Concentration) 1-2 hours[3][4][9][10]
Terminal Elimination Half-life ~18 hours[3][9][12]
Absolute Bioavailability ~4.4%[2][3][4][6]
Plasma Protein Binding 97.4%[2][3][4][8]
Volume of Distribution (Intravenous) ~4.1 L/kg[2][3][4][8]

Table 2: Enzymes Involved in Lumateperone Metabolism

Metabolic PathwayEnzyme(s)Reference(s)
Ketone Reduction AKR1C1, AKR1B10, AKR1C4[2][3][4][9]
N-Dealkylation CYP3A4, CYP2C8, CYP1A2[2][3][4][8][9][10][11]
Glucuronidation UGT1A1, UGT1A4, UGT2B15[1][2][3][4][9]

Table 3: Relative Exposure and Activity of Active Metabolites

MetaboliteFormation PathwayRelative Exposure (in vivo, rats)Pharmacological ActivityReference(s)
IC200131 Ketone ReductionAt limit of quantification in brainActive, binding profile comparable to lumateperone[8][10][13]
IC200161 (M3) N-Dealkylation~1.5-fold higher than lumateperone in plasmaActive, binding profile comparable to lumateperone[8][10][13][14]
IC200565 N-DealkylationNot specifiedActive, similar mechanism to lumateperone[5][7][8][10]

Experimental Protocols for Metabolite Identification and Profiling

The characterization of lumateperone's metabolic profile has been achieved through a combination of in vitro and in vivo studies.

A. In Vitro Metabolic Profiling using Liver Microsomes

  • Objective: To identify the metabolites of lumateperone and the enzymes responsible for their formation in a controlled environment.

  • Methodology:

    • Incubation: Lumateperone is incubated with liver microsomes from various species (e.g., human, rat, dog) to assess interspecies differences in metabolism.[1][14]

    • Cofactors: The incubation mixture is fortified with necessary cofactors for enzymatic activity, such as NADPH for CYP450 enzymes and UDPGA for UGT enzymes.

    • Reaction Termination: The metabolic reactions are quenched at specific time points, typically by adding a cold organic solvent like acetonitrile.

    • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the parent drug and metabolites is collected for analysis.

    • Analytical Method: The supernatant is analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (e.g., UPLC-Q Exactive Orbitrap HRMS) to separate, identify, and structurally elucidate the metabolites based on their mass-to-charge ratio and fragmentation patterns.[14]

    • Enzyme Phenotyping: To identify the specific enzymes involved, recombinant human CYP or UGT enzymes are used in separate incubations, or specific chemical inhibitors are co-incubated with lumateperone and liver microsomes.

B. In Vivo Pharmacokinetic and Metabolite Profiling in Animal Models

  • Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of lumateperone and identify the metabolites present in a living system.

  • Methodology:

    • Animal Model: Typically, rats are used for these studies.[14]

    • Drug Administration: Lumateperone is administered to the rats, often both orally and intravenously, to determine pharmacokinetic parameters like bioavailability.[14]

    • Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated from the blood samples.

    • Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation followed by solid-phase or liquid-liquid extraction to concentrate the analytes and remove interfering substances.

    • Analytical Method: The processed plasma samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14] This technique provides high sensitivity and selectivity for quantifying lumateperone and its key metabolites (e.g., M3/IC200161).[14]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Incubation of Lumateperone with Liver Microsomes invitro_process Sample Preparation (Protein Precipitation) invitro_start->invitro_process invitro_analysis UPLC-HRMS Analysis invitro_process->invitro_analysis invitro_result Metabolite Identification & Enzyme Phenotyping invitro_analysis->invitro_result invivo_start Lumateperone Administration to Animal Model (e.g., Rat) invivo_process Plasma Sample Collection & Preparation invivo_start->invivo_process invivo_analysis LC-MS/MS Analysis invivo_process->invivo_analysis invivo_result Pharmacokinetic Profiling & Metabolite Quantification invivo_analysis->invivo_result

Caption: Workflow for lumateperone metabolite identification and profiling.

Conclusion

The biosynthesis of lumateperone's active metabolites is a multifaceted process involving several key enzymatic pathways, primarily ketone reduction and N-dealkylation. The resulting active metabolites, particularly IC200131 and IC200161, exhibit pharmacological profiles similar to the parent compound and likely contribute to its overall clinical efficacy. A thorough understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and ensuring the safe and effective use of lumateperone in clinical practice.

References

Unraveling the Structure of Lumateperone's M3 Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of the M3 metabolite of lumateperone (B1672687), a novel antipsychotic agent. The following sections detail the metabolic pathways, experimental methodologies, and quantitative data pertinent to the identification and characterization of this significant metabolite.

Introduction

Lumateperone is an atypical antipsychotic that modulates serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][2] Its metabolism is extensive, leading to the formation of over twenty metabolites.[3][4] Among these, the M3 metabolite has been identified as a notable component in preclinical studies. This document serves as a comprehensive resource on the scientific endeavors to elucidate the structure of this M3 metabolite.

Metabolic Profile of Lumateperone

The biotransformation of lumateperone involves several key pathways, primarily occurring in the liver. The main metabolic reactions include N-demethylation, reduction of the carbonyl side-chain, and subsequent glucuronidation.[3][4]

The M3 Metabolite: An N-demethylated Derivative

Research has identified the M3 metabolite of lumateperone as the N-demethylated form of the parent compound.[1] This metabolic alteration involves the removal of a methyl group from the piperazine (B1678402) ring of lumateperone.

Quantitative Analysis

In vivo studies in rats have provided quantitative insights into the exposure of the M3 metabolite relative to the parent drug.

CompoundRelative Exposure (Rat Plasma)
Lumateperone1
M3 Metabolite (N-demethylated)~1.5-fold higher than lumateperone[1]

Experimental Protocols for Structure Elucidation

The identification and structural confirmation of the M3 metabolite have been achieved through the application of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS).

Methodology: UPLC-Q Exactive Orbitrap HRMS and LC-MS/MS

While specific, detailed experimental parameters from a single definitive source are not publicly available, a general workflow for the identification of lumateperone metabolites, including M3, can be outlined based on common practices in the field.[1][5]

1. Sample Preparation:

  • Source: In vitro studies typically utilize human liver microsomes, while in vivo analysis is often performed on plasma samples from preclinical species such as rats.[1]

  • Extraction: A protein precipitation method is commonly employed to extract the analytes from the biological matrix. This involves the addition of a cold organic solvent (e.g., acetonitrile) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the drug and its metabolites, is then collected for analysis.

2. Chromatographic Separation (UPLC):

  • Column: A reversed-phase C18 column is a standard choice for the separation of lumateperone and its metabolites.

  • Mobile Phase: A gradient elution using a two-component mobile phase system is typical. This often consists of an aqueous phase (e.g., water with a small percentage of formic acid to improve ionization) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Gradient: The gradient is programmed to start with a higher proportion of the aqueous phase, gradually increasing the organic phase percentage to elute compounds with increasing hydrophobicity.

3. Mass Spectrometric Detection (Q Exactive Orbitrap HRMS and Triple Quadrupole MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of lumateperone and its metabolites.

  • High-Resolution Mass Spectrometry (HRMS): A Q Exactive Orbitrap mass spectrometer is employed to obtain high-resolution and accurate mass measurements of the precursor ions (the intact molecules of the drug and its metabolites). This allows for the determination of the elemental composition of the detected species. For the N-demethylated M3 metabolite, the expected accurate mass would be calculated based on the loss of a CH2 group (14.01565 Da) from the parent lumateperone molecule.

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure, tandem mass spectrometry is performed. The precursor ion of the suspected M3 metabolite is isolated and fragmented in the collision cell of the mass spectrometer. The resulting fragment ions provide structural information. The fragmentation pattern of the M3 metabolite would be compared to that of the parent lumateperone to identify characteristic fragments and confirm the site of demethylation.

Logical Workflow for M3 Metabolite Structure Elucidation

The process of identifying and characterizing the M3 metabolite follows a logical progression of experimental and analytical steps.

cluster_0 In Vitro / In Vivo Studies cluster_1 Analytical Workflow cluster_2 Data Analysis & Structure Confirmation Sample Collection (Plasma, Microsomes) Sample Collection (Plasma, Microsomes) Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Sample Collection (Plasma, Microsomes)->Sample Preparation (Protein Precipitation) Extraction UPLC Separation UPLC Separation Sample Preparation (Protein Precipitation)->UPLC Separation Injection HRMS Analysis (Accurate Mass) HRMS Analysis (Accurate Mass) UPLC Separation->HRMS Analysis (Accurate Mass) Ionization MS/MS Fragmentation MS/MS Fragmentation HRMS Analysis (Accurate Mass)->MS/MS Fragmentation Precursor Selection Metabolite Identification (Mass Shift) Metabolite Identification (Mass Shift) HRMS Analysis (Accurate Mass)->Metabolite Identification (Mass Shift) Fragmentation Pattern Analysis Fragmentation Pattern Analysis MS/MS Fragmentation->Fragmentation Pattern Analysis Structure Elucidation of M3 Structure Elucidation of M3 Metabolite Identification (Mass Shift)->Structure Elucidation of M3 Fragmentation Pattern Analysis->Structure Elucidation of M3

A logical workflow for the elucidation of the M3 metabolite structure.

Signaling Pathways of Lumateperone

The therapeutic effects of lumateperone are attributed to its unique interactions with key neurotransmitter systems in the brain. The following diagrams illustrate the signaling pathways modulated by lumateperone.

Dopamine D2 Receptor Signaling Pathway

Lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[6][7]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle Dopamine Dopamine Dopamine Vesicle->Dopamine Release Presynaptic D2R D2 Receptor (Autoreceptor) Presynaptic D2R->Dopamine Vesicle Inhibits Release (Negative Feedback) Dopamine->Presynaptic D2R Binds Postsynaptic D2R D2 Receptor Dopamine->Postsynaptic D2R Binds Cellular Response Cellular Response Postsynaptic D2R->Cellular Response Activates Lumateperone Lumateperone Lumateperone->Presynaptic D2R Partial Agonist Lumateperone->Postsynaptic D2R Antagonist

Lumateperone's dual action on dopamine D2 receptors.
Serotonin 5-HT2A Receptor Signaling Pathway

Lumateperone is a potent antagonist of the serotonin 5-HT2A receptor.[8]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Synthesis Serotonin Synthesis Serotonin Vesicle Serotonin Vesicle Serotonin Synthesis->Serotonin Vesicle Serotonin Serotonin Serotonin Vesicle->Serotonin Release 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Binds Downstream Signaling Downstream Signaling 5-HT2A Receptor->Downstream Signaling Activates Lumateperone Lumateperone Lumateperone->5-HT2A Receptor Antagonist

Lumateperone's antagonist activity at serotonin 5-HT2A receptors.
Glutamate Receptor Modulation

Lumateperone indirectly modulates glutamate signaling, which is thought to contribute to its therapeutic effects on cognitive and negative symptoms.[2]

Lumateperone Lumateperone D1 Receptor D1 Receptor Lumateperone->D1 Receptor Activates Glutamate Neuron Glutamate Neuron D1 Receptor->Glutamate Neuron Modulates NMDA Receptor NMDA Receptor Glutamate Neuron->NMDA Receptor Enhances Signaling AMPA Receptor AMPA Receptor Glutamate Neuron->AMPA Receptor Enhances Signaling Improved Cognitive Function Improved Cognitive Function NMDA Receptor->Improved Cognitive Function AMPA Receptor->Improved Cognitive Function

Indirect modulation of glutamate receptors by lumateperone.

Conclusion

The structure elucidation of the M3 metabolite of lumateperone as its N-demethylated form represents a critical step in understanding the comprehensive metabolic profile of this novel antipsychotic. The application of advanced analytical techniques such as UPLC-HRMS and MS/MS has been instrumental in this process. Further research to fully characterize the pharmacological activity of the M3 metabolite will provide a more complete picture of its contribution to the overall clinical profile of lumateperone.

References

The Central Role of CYP3A4 in Lumateperone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), an atypical antipsychotic, has a complex metabolic profile in which cytochrome P450 3A4 (CYP3A4) plays a pivotal role. Understanding the intricacies of its metabolism is crucial for predicting drug-drug interactions, optimizing dosing regimens, and ensuring patient safety. This technical guide provides a comprehensive overview of the role of CYP3A4 in the metabolic clearance of lumateperone, supported by quantitative data from clinical studies, detailed experimental methodologies, and visual representations of key pathways and processes.

Lumateperone is extensively metabolized through multiple pathways, primarily involving CYP3A4, as well as various uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) and aldo-keto reductase (AKR) enzymes, leading to the formation of over 20 metabolites.[1] The significant contribution of CYP3A4 to lumateperone's metabolism makes it susceptible to clinically relevant drug-drug interactions when co-administered with strong or moderate inhibitors or inducers of this enzyme.[2][3][4]

Quantitative Analysis of CYP3A4-Mediated Drug Interactions

Clinical studies have quantified the impact of CYP3A4 modulators on the pharmacokinetics of lumateperone. The co-administration of strong or moderate CYP3A4 inhibitors leads to a significant increase in lumateperone exposure, while co-administration with a strong CYP3A4 inducer results in a marked decrease.

Table 1: Effect of CYP3A4 Inhibitors on Lumateperone Pharmacokinetics

Co-administered DrugCYP3A4 Inhibition StrengthLumateperone DoseChange in Lumateperone CmaxChange in Lumateperone AUCRecommended Lumateperone Dosage
ItraconazoleStrong14 mg (single dose)~4-fold increase~4-fold increase[5]10.5 mg once daily[6][7]
DiltiazemModerate14 mg (single dose)~2-fold increase~2-fold increase[5]21 mg once daily[6][7]

Table 2: Effect of CYP3A4 Inducers on Lumateperone Pharmacokinetics

Co-administered DrugCYP3A4 Induction StrengthLumateperone DoseChange in Lumateperone CmaxChange in Lumateperone AUCRecommended Lumateperone Dosage
RifampinStrong28 mg (single dose)92.3% decrease97.9% decrease[5]Avoid concomitant use[5][6]

Experimental Protocols for Drug-Drug Interaction Studies

The following provides a generalized overview of the methodologies employed in clinical trials designed to assess the impact of CYP3A4 modulators on lumateperone pharmacokinetics. Specific details such as the number of subjects and washout periods were not consistently available in the public domain.

Study Design

The drug-drug interaction studies were typically designed as open-label, one-way crossover, or parallel-group trials involving healthy volunteers or patients with schizophrenia.[5][8]

  • Inhibitor Studies (e.g., with Itraconazole, Diltiazem): These studies generally involve the administration of the CYP3A4 inhibitor for a period sufficient to achieve steady-state concentrations, followed by the co-administration of a single dose of lumateperone. Blood samples are collected at predetermined intervals to determine the pharmacokinetic profile of lumateperone.

  • Inducer Studies (e.g., with Rifampin): In these studies, subjects are typically administered the CYP3A4 inducer for a duration adequate to achieve maximal induction. A single dose of lumateperone is then co-administered with the inducer. Serial blood samples are collected to assess the impact on lumateperone's pharmacokinetics.

Dosing Regimens
  • Lumateperone: Single oral doses, such as 14 mg or 28 mg, have been used in these interaction studies.[5]

  • Itraconazole (Strong CYP3A4 Inhibitor): A typical dosing regimen is 200 mg once daily.[5]

  • Diltiazem (Moderate CYP3A4 Inhibitor): A common dosage is 240 mg once daily.

  • Rifampin (Strong CYP3A4 Inducer): A standard dosing regimen is 600 mg once daily.[5]

Analytical Methods

Plasma concentrations of lumateperone and its metabolites are typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These assays are designed to be sensitive and specific for the accurate measurement of the analytes in a biological matrix.

Visualizing the Metabolic Landscape and Clinical Interactions

To further elucidate the role of CYP3A4 in lumateperone metabolism and the design of interaction studies, the following diagrams are provided.

Lumateperone_Metabolism lumateperone Lumateperone cyp3a4 CYP3A4 lumateperone->cyp3a4 Oxidation ugt UGT Enzymes (UGT1A1, UGT1A4, UGT2B15) lumateperone->ugt Glucuronidation akr AKR Enzymes (AKR1C1, AKR1B10, AKR1C4) lumateperone->akr Reduction metabolites Multiple Metabolites cyp3a4->metabolites ugt->metabolites akr->metabolites excretion Excretion (Urine and Feces) metabolites->excretion

Lumateperone Metabolic Pathways

DDI_Workflow cluster_inhibitor CYP3A4 Inhibitor Arm cluster_inducer CYP3A4 Inducer Arm inhibitor_dosing Administer CYP3A4 Inhibitor to Steady State coadmin_inhibitor Co-administer Single Dose of Lumateperone inhibitor_dosing->coadmin_inhibitor pk_sampling_inhibitor Serial Blood Sampling for Lumateperone PK coadmin_inhibitor->pk_sampling_inhibitor data_analysis Pharmacokinetic Data Analysis (Cmax, AUC) pk_sampling_inhibitor->data_analysis inducer_dosing Administer CYP3A4 Inducer to Maximal Induction coadmin_inducer Co-administer Single Dose of Lumateperone inducer_dosing->coadmin_inducer pk_sampling_inducer Serial Blood Sampling for Lumateperone PK coadmin_inducer->pk_sampling_inducer pk_sampling_inducer->data_analysis start Subject Screening and Enrollment randomization Randomization start->randomization randomization->inhibitor_dosing Group 1 randomization->inducer_dosing Group 2

Drug-Drug Interaction Study Workflow

CYP3A4_Impact cluster_inhibitor CYP3A4 Inhibition cluster_inducer CYP3A4 Induction lumateperone Lumateperone Administration cyp3a4_activity CYP3A4 Metabolic Activity lumateperone->cyp3a4_activity lumateperone_exposure Systemic Lumateperone Exposure (AUC, Cmax) cyp3a4_activity->lumateperone_exposure Inversely Proportional clinical_outcome Clinical Outcome lumateperone_exposure->clinical_outcome Influences Efficacy and Safety inhibitor Co-administration with CYP3A4 Inhibitor inhibitor->cyp3a4_activity Decreases inducer Co-administration with CYP3A4 Inducer inducer->cyp3a4_activity Increases

Impact of CYP3A4 Modulation

Conclusion

CYP3A4 is a critical determinant of lumateperone's metabolic clearance. The significant impact of CYP3A4 inhibitors and inducers on lumateperone exposure necessitates careful consideration of potential drug-drug interactions in the clinical setting. Dosage adjustments are required when lumateperone is co-administered with moderate or strong CYP3A4 inhibitors, and concomitant use with CYP3A4 inducers should be avoided to ensure optimal therapeutic outcomes and minimize the risk of adverse events. Further research into the specific contributions of various metabolites to the overall clinical effect of lumateperone will continue to refine our understanding of its complex pharmacology.

References

UGT-Mediated Glucuronidation of Lumateperone Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), an atypical antipsychotic, has a complex metabolic profile where glucuronidation, a phase II metabolic process, plays a pivotal role. This process, mediated by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), facilitates the excretion of lumateperone and its metabolites by increasing their water solubility. Following oral administration, glucuronidated metabolites of lumateperone constitute a significant portion—approximately 51%—of the total plasma radioactivity, underscoring the importance of this pathway in the drug's overall disposition.[1] Lumateperone is extensively metabolized, yielding over 20 metabolites, with the primary pathways involving ketone reduction, CYP450-mediated reactions, and subsequent glucuronidation by various UGT enzymes.[1]

The Role of UGTs in Lumateperone Metabolism

Uridine diphosphate-glucuronosyltransferases are a superfamily of enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, in this case, lumateperone and its phase I metabolites. This conjugation reaction is critical for the detoxification and elimination of a wide array of xenobiotics and endogenous compounds. In the metabolism of lumateperone, specific UGT isoforms have been identified as key players in the glucuronidation of the parent drug and its primary metabolites.

The FDA-approved label for lumateperone (Caplyta) indicates that multiple enzymes are involved in its metabolism, including UGTs 1A1, 1A4, and 2B15 for the parent drug.[2][3] Further studies have elucidated the specific UGT enzymes responsible for the glucuronidation of its various metabolites.

Quantitative Data on UGT-Mediated Glucuronidation

A comprehensive review of publicly available scientific literature, including peer-reviewed articles and regulatory documents, did not yield specific quantitative kinetic data (i.e., Km and Vmax values) for the UGT-mediated glucuronidation of lumateperone or its individual metabolites. This information is often proprietary and may be contained within internal drug development documentation.

The following table summarizes the identified UGT enzymes responsible for the glucuronidation of lumateperone and its major metabolites.

SubstrateMetabolite Name/CodeGlucuronidating UGT Isoforms
Lumateperone-UGT1A1, UGT1A4, UGT2B15
Reduced Carbonyl MetaboliteIC200131UGT2B7, UGT2B15, UGT2B17
Desmethyl-MetaboliteIC20161UGT2B10, UGT2B15
N-demethylated Alcohol MetaboliteIC200565UGT1A3
Unspecified MetaboliteIC201309UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, UGT2B17

Metabolic Pathways and Visualization

The metabolic cascade of lumateperone begins with phase I reactions, primarily ketone reduction and N-dealkylation, followed by phase II glucuronidation. The following diagrams illustrate these pathways.

Lumateperone_Metabolism Lumateperone Lumateperone IC200131 IC200131 (Reduced Carbonyl Metabolite) Lumateperone->IC200131 Ketone Reductases IC200161 IC200161 (N-Desmethyl Metabolite) Lumateperone->IC200161 CYP3A4 Glucuronide_L Lumateperone-Glucuronide Lumateperone->Glucuronide_L UGT1A1, UGT1A4, UGT2B15 IC200565 IC200565 (N-demethylated Alcohol Metabolite) IC200131->IC200565 CYP3A4 Glucuronide_131 IC200131-Glucuronide IC200131->Glucuronide_131 UGT2B7, UGT2B15, UGT2B17 Glucuronide_161 IC200161-Glucuronide IC200161->Glucuronide_161 UGT2B10, UGT2B15 Glucuronide_565 IC200565-Glucuronide IC200565->Glucuronide_565 UGT1A3

Figure 1: Lumateperone Metabolic Pathway

Experimental Protocols

Detailed, specific experimental protocols for the UGT-mediated glucuronidation of lumateperone metabolites are not publicly available. However, a general methodology for in vitro UGT phenotyping and kinetic analysis can be described. These studies are crucial for identifying the specific UGT isoforms responsible for a drug's metabolism and for predicting potential drug-drug interactions.

General Protocol for UGT Reaction Phenotyping
  • Test System Selection: Recombinant human UGT enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells) or human liver microsomes are commonly used.

  • Incubation: The test substrate (lumateperone or its metabolite) is incubated with the selected UGT-containing test system. The incubation mixture typically includes:

    • Phosphate buffer (pH 7.4)

    • Magnesium chloride (MgCl2)

    • The UGT-containing enzyme source

    • The substrate (at various concentrations for kinetic studies)

    • UDPGA (the co-factor for the glucuronidation reaction)

    • A pore-forming agent like alamethicin (B1591596) to ensure UDPGA access to the enzyme's active site within the microsomes.

  • Reaction Initiation and Termination: The reaction is initiated by adding UDPGA and is incubated at 37°C. The reaction is terminated after a predetermined time by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol, which also serves to precipitate proteins.

  • Sample Analysis: The samples are centrifuged to remove precipitated proteins, and the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the glucuronide metabolite.

  • Data Analysis: For enzyme kinetic studies, the rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to kinetic models (e.g., Michaelis-Menten) to determine the Km and Vmax values.

The following diagram illustrates a typical workflow for such an experiment.

UGT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, MgCl2, UDPGA) Mix Combine Reagents, Substrate, and Enzyme Reagents->Mix Substrate Prepare Substrate Stock (Lumateperone/Metabolite) Substrate->Mix Enzyme Prepare Enzyme Source (Microsomes/Recombinant UGTs) Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Terminate Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Data Analysis (Quantification, Kinetics) LCMS->Data

Figure 2: In Vitro UGT Assay Workflow

Conclusion

UGT-mediated glucuronidation is a cornerstone of lumateperone's metabolism, significantly contributing to the clearance of the parent drug and its numerous metabolites. While the specific UGT isoforms involved in these pathways have been identified, detailed quantitative kinetic data and specific experimental protocols remain largely in the realm of proprietary drug development information. The generalized methodologies and pathway diagrams presented here provide a foundational understanding for researchers and professionals in the field of drug metabolism and development, highlighting the critical role of phase II conjugation in the disposition of this important antipsychotic agent. Further research and publication of more detailed data would be invaluable to the scientific community for a more complete understanding of lumateperone's pharmacokinetic profile.

References

Species-Specific Biotransformation of Lumateperone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lumateperone (B1672687), a novel antipsychotic, undergoes extensive metabolism that varies significantly across species. This technical guide provides an in-depth analysis of the biotransformation of lumateperone in humans and key preclinical species, including monkeys, rats, and dogs. We present a comprehensive overview of the primary metabolic pathways, the enzymatic drivers of these transformations, and a quantitative comparison of major metabolites. Detailed experimental protocols for in vitro and in vivo metabolism studies are provided to facilitate reproducible research. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lumateperone and other xenobiotics with species-dependent metabolism.

Introduction

Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia.[1] Its pharmacological activity is attributed to a combination of antagonist activity at central serotonin (B10506) 5-HT2A receptors and postsynaptic antagonist activity at central dopamine (B1211576) D2 receptors.[2] Like many xenobiotics, lumateperone is subject to extensive biotransformation, leading to the formation of over 20 metabolites.[3] The metabolic profile of lumateperone exhibits significant species differences, a critical consideration in preclinical safety assessment and the extrapolation of animal data to humans.[3][4] Understanding these differences is paramount for accurate interpretation of toxicology studies and prediction of human pharmacokinetics. This guide summarizes the current knowledge on the species-specific metabolism of lumateperone, providing a centralized resource for researchers in the field.

Metabolic Pathways and Key Metabolites

The biotransformation of lumateperone proceeds through several key pathways, with the relative importance of each varying by species. The principal metabolic routes include ketone reduction, N-demethylation, hydroxylation, and piperazine (B1678402) ring cleavage, followed by Phase II glucuronidation.[5][6]

Two major metabolites of lumateperone have been identified as pharmacologically relevant:

  • IC200131: Formed via the reduction of the ketone moiety on the butyrophenone (B1668137) side chain.[3]

  • IC200161: The N-desmethyl metabolite, resulting from the removal of a methyl group from the piperazine ring.[3]

Species Differences in Major Metabolic Pathways

In humans , the predominant metabolic pathway is the reduction of the ketone group to form the reduced carbonyl metabolite, IC200131 .[3] This reaction is primarily catalyzed by aldo-keto reductase 1C1 (AKR1C1), an enzyme expressed in humans but with a divergent evolutionary path in non-human species.[4]

In non-clinical species such as rats and dogs, the major biotransformation route is the N-demethylation of the piperazine ring, leading to the formation of the N-desmethyl metabolite, IC200161 .[3] Other notable pathways in these species include carbonylation, dehydrogenation, and cleavage of the piperazine ring.[5] While fourteen Phase I metabolites have been identified in liver microsomes from rats, dogs, and humans, no unique metabolites have been observed in human liver microsomes.[5]

dot

Figure 1: Major metabolic pathways of lumateperone in humans versus preclinical species.

Enzymology of Lumateperone Biotransformation

The metabolism of lumateperone is mediated by a concert of Phase I and Phase II enzymes.

  • Cytochrome P450 (CYP) Enzymes: CYP3A4 is a key enzyme involved in the N-demethylation of lumateperone to form IC200161.[7]

  • Aldo-Keto Reductases (AKRs): As mentioned, AKR1C1 is the primary enzyme responsible for the formation of IC200131 in humans.[4]

  • Uridine Diphosphate-Glucuronosyltransferases (UGTs): Several UGT isoforms, including UGT1A1, UGT1A4, and UGT2B15, are involved in the glucuronidation of lumateperone and its metabolites, a major clearance pathway in humans.[6]

Quantitative Comparison of Metabolite Levels

A critical aspect of understanding species differences in drug metabolism is the quantitative analysis of metabolite concentrations in biological matrices. The following tables summarize the available data on the plasma concentrations of lumateperone and its major metabolites across different species.

Table 1: In Vivo Plasma Concentrations of Lumateperone and its Major Metabolites

SpeciesCompoundCmax (ng/mL)AUC (ng·h/mL)Notes
Human Lumateperone0.05 - 50-Plasma concentrations detected up to 8 hours post-dose.[6]
Metabolites0.2 - 100-Combined concentration of metabolites.[6]
Rat Lumateperone--Exposure level of M3 (N-demethylated metabolite) is approximately 1.5-fold higher than lumateperone.[5]
M3 (IC200161)--Equivalent or slightly higher exposure levels than lumateperone.[5]
Dog ---Data not available
Monkey ---Data not available

Data presented as ranges or relative values due to the limited availability of specific quantitative data in the public domain.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the advancement of scientific knowledge. This section provides detailed methodologies for the in vitro and in vivo assessment of lumateperone biotransformation.

In Vitro Metabolism in Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability and profile of lumateperone in liver microsomes from different species.

dot

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Microsomes Prepare Liver Microsomes (Human, Monkey, Rat, Dog) Incubate Incubate Lumateperone with Microsomes and Cofactors (e.g., 37°C) Prepare_Microsomes->Incubate Prepare_Lumateperone Prepare Lumateperone Stock Solution Prepare_Lumateperone->Incubate Prepare_Cofactors Prepare NADPH Regenerating System Prepare_Cofactors->Incubate Time_Points Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS Analyze by LC-MS/MS Extract->LCMS Data_Analysis Quantify Lumateperone and Metabolites LCMS->Data_Analysis

Figure 2: General workflow for in vitro metabolism studies of lumateperone in liver microsomes.

Materials:

  • Cryopreserved liver microsomes (human, monkey, rat, dog)

  • Lumateperone tosylate

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Thaw and Prepare Microsomes: Thaw cryopreserved microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the diluted microsomes, NADPH regenerating system, and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add lumateperone (e.g., final concentration of 1 µM) to the pre-warmed incubation mixture to start the reaction.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile (e.g., 2 volumes) and the internal standard to stop the enzymatic reaction and precipitate the protein.

  • Sample Processing: Vortex the quenched samples and centrifuge (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method.

In Vivo Pharmacokinetic and Metabolism Studies

This protocol outlines a general procedure for conducting in vivo studies to characterize the pharmacokinetics and metabolic profile of lumateperone in animal models.

Animals:

  • Male Sprague-Dawley rats

  • Beagle dogs

  • Cynomolgus monkeys

Dosing and Sample Collection:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer lumateperone via oral gavage or intravenous injection at the desired dose. For oral administration, a vehicle such as 0.5% methylcellulose (B11928114) may be used.

  • Blood Sampling: Collect blood samples (e.g., via tail vein in rats or cephalic vein in dogs and monkeys) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection: House animals in metabolic cages for the collection of urine and feces over a specified period (e.g., 72 hours).

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of lumateperone and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like UPLC-Q Exactive Orbitrap HRMS)[5]

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/data-dependent MS2 for metabolite identification.

  • MRM Transitions: Specific precursor-to-product ion transitions for lumateperone and each metabolite should be optimized.

Sample Preparation:

  • Protein Precipitation: Add acetonitrile to plasma samples (e.g., 3:1 ratio), vortex, and centrifuge to precipitate proteins.

  • Liquid-Liquid Extraction or Solid-Phase Extraction: May be employed for cleaner extracts and to concentrate the analytes.

Discussion and Conclusion

The biotransformation of lumateperone is characterized by significant species differences, primarily driven by the differential expression and activity of metabolic enzymes, most notably AKR1C1. In humans, ketone reduction to IC200131 is the major pathway, whereas in preclinical species, N-demethylation to IC200161 predominates. These differences have important implications for the interpretation of preclinical toxicology data and the prediction of human pharmacokinetics.

The provided experimental protocols offer a framework for conducting robust in vitro and in vivo studies to further elucidate the species-specific metabolism of lumateperone. The use of validated LC-MS/MS methods is crucial for the accurate quantification of the parent drug and its numerous metabolites.

Further research is warranted to obtain more comprehensive quantitative data on the full spectrum of lumateperone metabolites across all relevant species. Such data will enhance our ability to build robust pharmacokinetic models and improve the translation of preclinical findings to the clinical setting. This technical guide serves as a foundational resource to support these ongoing research efforts.

References

Brain Penetration of Active Lumateperone Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Its pharmacological activity is attributed not only to the parent drug but also to its active metabolites.[2] Understanding the extent to which these metabolites cross the blood-brain barrier (BBB) is crucial for a comprehensive assessment of their contribution to the overall therapeutic efficacy and potential central nervous system (CNS) side effects of lumateperone. This technical guide provides a detailed overview of the brain penetration of active lumateperone metabolites, summarizing quantitative data, outlining key experimental protocols, and visualizing relevant signaling pathways.

Quantitative Data on Brain Penetration

The brain penetration of lumateperone and its active metabolites has been assessed in preclinical studies. The following table summarizes the available quantitative data on brain-to-plasma ratios.

CompoundSpeciesDosingTime PointBrain-to-Plasma RatioReference
LumateperoneRat7 mg/kg, oral1 and 4 hours3.4 - 21Intra-Cellular Therapies, Inc.
IC200161 (N-desmethyl metabolite)Rat7 mg/kg, oral1 and 4 hours~10-fold lower than lumateperoneIntra-Cellular Therapies, Inc.
IC200131 (reduced carbonyl metabolite)Rat7 mg/kg, oral1 and 4 hoursAt the limit of quantificationIntra-Cellular Therapies, Inc.

Experimental Protocols

A variety of in vivo and in vitro methods are employed to evaluate the brain penetration of drug compounds and their metabolites. Below are detailed methodologies relevant to the assessment of lumateperone and its metabolites.

In Vivo Assessment of Brain Penetration in Rodents

This protocol describes a typical approach to quantify the concentration of lumateperone and its metabolites in the brain tissue of rats.

1. Animal Handling and Dosing:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: Lumateperone is administered orally via gavage at a specified dose (e.g., 7 mg/kg). A vehicle control group receives the formulation excipient.

2. Tissue Collection:

  • At predetermined time points post-dosing (e.g., 1, 4, 8, and 24 hours), animals are anesthetized.

  • Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Immediately following blood collection, the animals are euthanized, and their brains are rapidly excised.

  • The brains are rinsed with ice-cold saline to remove excess blood, blotted dry, and weighed.

3. Brain Homogenization:

  • Brain tissue is homogenized in a suitable buffer (e.g., ice-cold 1.89% formic acid in water) at a specific ratio (e.g., 10 mL/g of tissue) using a mechanical homogenizer.[3]

  • The homogenate is then centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.[3]

4. Sample Preparation and Analysis (LC-MS/MS):

  • An internal standard is added to the supernatant from the brain homogenate and plasma samples.

  • Proteins are precipitated by adding a solvent like acetonitrile (B52724) with 1% formic acid, followed by centrifugation.[3]

  • The resulting supernatant is evaporated to dryness and then reconstituted in the mobile phase for analysis.[3]

  • Quantification of lumateperone and its metabolites is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

G cluster_0 In Vivo Brain Penetration Workflow Dosing Dosing Blood & Brain Collection Blood & Brain Collection Dosing->Blood & Brain Collection Time Points Brain Homogenization Brain Homogenization Blood & Brain Collection->Brain Homogenization Sample Preparation Sample Preparation Brain Homogenization->Sample Preparation Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis

A representative experimental workflow for in vivo assessment of brain penetration.
In Vitro Blood-Brain Barrier Permeability: Caco-2 Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal and, by extension, blood-brain barrier permeability of drugs.

1. Cell Culture:

  • Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before the experiment.[7]

3. Bidirectional Permeability Assay:

  • Apical to Basolateral (A-B) Transport: The test compound (lumateperone or its metabolite) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.[8][9]

  • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured.[8][9]

  • Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).

4. Quantification and Data Analysis:

  • The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

  • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[7]

Positron Emission Tomography (PET) Imaging

PET imaging is a non-invasive technique used to assess the in vivo distribution and receptor occupancy of drugs in the brain. For lumateperone, PET studies have been conducted to determine its occupancy of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.

1. Radiotracer:

  • For dopamine D2 receptor occupancy studies of lumateperone, [11C]raclopride is a commonly used radiotracer.[10]

2. Study Protocol:

  • A baseline PET scan is performed to measure the baseline binding potential of the radiotracer to the target receptors.

  • Lumateperone is administered to the subject.

  • A second PET scan is conducted at a time point corresponding to the peak plasma concentration of lumateperone.

  • The reduction in radiotracer binding after drug administration is used to calculate the receptor occupancy.

3. Image Acquisition and Analysis:

  • PET data is acquired over a specific duration (e.g., 90 minutes).[10]

  • Dynamic images are reconstructed, and time-activity curves are generated for specific brain regions of interest (e.g., striatum for D2 receptors).

  • Receptor occupancy is calculated using appropriate kinetic models.

Signaling Pathways

Lumateperone and its active metabolites exert their therapeutic effects by modulating multiple neurotransmitter systems, primarily the dopaminergic, serotonergic, and glutamatergic pathways.[11][12]

Dopaminergic Pathway

Lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[1] This dual action is thought to reduce dopamine signaling without causing the significant extrapyramidal side effects associated with high D2 receptor blockade.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Vesicular_storage Vesicular Storage Dopamine_synthesis->Vesicular_storage Dopamine_release Dopamine Release Vesicular_storage->Dopamine_release Presynaptic_D2R Presynaptic D2 Receptor Presynaptic_D2R->Dopamine_release Inhibition Dopamine Dopamine Dopamine_release->Dopamine Dopamine->Presynaptic_D2R Negative Feedback Postsynaptic_D2R Postsynaptic D2 Receptor Dopamine->Postsynaptic_D2R Signaling_cascade Downstream Signaling Postsynaptic_D2R->Signaling_cascade Lumateperone_metabolite Lumateperone / Metabolite Lumateperone_metabolite->Presynaptic_D2R Partial Agonist Lumateperone_metabolite->Postsynaptic_D2R Antagonist

Dopaminergic signaling pathway modulation by lumateperone and its active metabolites.
Serotonergic Pathway

Lumateperone is a potent antagonist of the serotonin 5-HT2A receptor and also inhibits the serotonin transporter (SERT). The 5-HT2A receptor antagonism is believed to contribute to its antipsychotic effects and low incidence of extrapyramidal symptoms.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_synthesis Serotonin Synthesis Vesicular_storage Vesicular Storage Serotonin_synthesis->Vesicular_storage Serotonin_release Serotonin Release Vesicular_storage->Serotonin_release Serotonin Serotonin Serotonin_release->Serotonin SERT Serotonin Transporter (SERT) Presynaptic_Neuron Presynaptic_Neuron Serotonin->SERT Reuptake Postsynaptic_5HT2A Postsynaptic 5-HT2A Receptor Serotonin->Postsynaptic_5HT2A Signaling_cascade Downstream Signaling Postsynaptic_5HT2A->Signaling_cascade Lumateperone_metabolite Lumateperone / Metabolite Lumateperone_metabolite->SERT Inhibition Lumateperone_metabolite->Postsynaptic_5HT2A Antagonist

Serotonergic signaling pathway modulation by lumateperone and its active metabolites.
Glutamatergic Pathway

Lumateperone indirectly modulates glutamatergic neurotransmission. It has been shown to increase the phosphorylation of the GluN2B subunit of the NMDA receptor, a process that is dependent on dopamine D1 receptor activation.[13] Additionally, it promotes AMPA receptor trafficking and function through the activation of the mTOR signaling pathway.[11]

G cluster_0 Postsynaptic Neuron D1R Dopamine D1 Receptor PKA PKA D1R->PKA Activates NMDA_R NMDA Receptor (GluN2B) PKA->NMDA_R Phosphorylates Enhanced_Glutamatergic_Transmission Enhanced Glutamatergic Transmission NMDA_R->Enhanced_Glutamatergic_Transmission mTOR mTOR AMPA_R_trafficking AMPA Receptor Trafficking mTOR->AMPA_R_trafficking AMPA_R_trafficking->Enhanced_Glutamatergic_Transmission Lumateperone_metabolite Lumateperone / Metabolite Lumateperone_metabolite->D1R Modulation Lumateperone_metabolite->mTOR Activates

Glutamatergic signaling pathway modulation by lumateperone and its active metabolites.

Conclusion

The available data indicates that lumateperone readily penetrates the blood-brain barrier. Its active metabolites, IC200161 and IC200131, are also detected in the brain, although at lower concentrations than the parent drug. The multifaceted pharmacological profile of lumateperone, involving modulation of dopaminergic, serotonergic, and glutamatergic pathways, is likely a result of the combined actions of the parent compound and its brain-penetrant active metabolites. Further detailed characterization of the brain pharmacokinetics and pharmacodynamics of these metabolites is warranted to fully elucidate their contribution to the clinical profile of lumateperone. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further understanding the CNS disposition of lumateperone and its metabolites.

References

Receptor Binding Profile of IC200161 and IC200131: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC200161 and IC200131 are the primary active metabolites of the novel second-generation antipsychotic, Lumateperone (also known as ITI-007). Understanding the receptor binding profiles of these metabolites is crucial for a comprehensive grasp of Lumateperone's overall pharmacological activity, including its efficacy and potential side effects. This technical guide provides an in-depth overview of the receptor binding affinities of IC200161 and IC200131, detailed experimental methodologies for binding assays, and visualizations of relevant signaling pathways.

Quantitative Receptor Binding Data

The following table summarizes the in vitro receptor binding affinities (Ki) of IC200161 and IC200131 for a range of neurotransmitter receptors and transporters. The data is compiled from various preclinical studies and publicly available documents. It is important to note that while quantitative data is available for key targets, information for some receptors is currently qualitative.

Receptor/TransporterIC200161 Ki (nM)IC200131 Ki (nM)Reference
Serotonin Receptors
5-HT2A261[1]
5-HT1ANot ReportedNanomolar affinity[1]
Dopamine (B1211576) Receptors
D230574[1]
D4Not ReportedNanomolar affinity[1]
Adrenergic Receptors
α1ANanomolar affinityNot Reported[1]
α1BNanomolar affinityNot Reported[1]
α2ANot ReportedNanomolar affinity[1]
Transporters
Serotonin Transporter (SERT)Nanomolar affinityNanomolar affinity[1]
Other Receptors
Sigma σ2Not ReportedNanomolar affinity[1]

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities presented in this guide are primarily determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand (in this case, IC200161 or IC200131) and its target receptor.

General Principles

Radioligand binding assays involve incubating a radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity) with a biological preparation containing the receptor of interest (e.g., cell membranes, tissue homogenates). The unlabeled test compound (IC200161 or IC200131) is then added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the affinity of the test compound for the receptor can be determined.

Key Methodologies

Two common types of radioligand binding assays are employed:

  • Saturation Assays: These are used to determine the density of receptors in a given sample (Bmax) and the dissociation constant (Kd) of the radioligand.

  • Competition Assays: These are used to determine the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

Step-by-Step Experimental Workflow
  • Preparation of Receptor Source:

    • Cell Culture: Cells stably expressing the human receptor of interest (e.g., CHO-K1 cells) are cultured to confluence.

    • Membrane Preparation: Cells are harvested and homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

  • Radioligand Binding Assay (Competition Assay):

    • Incubation: The prepared cell membranes are incubated in a multi-well plate with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled test compound (IC200161 or IC200131). The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

    • Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

IC200161 and IC200131 both exhibit high to moderate affinity for the 5-HT2A receptor. Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Ligand IC200161 / IC200131 Ligand->Receptor Binds to

5-HT2A Receptor Gq-coupled signaling cascade.
Dopamine D2 Receptor Signaling Pathway

Both metabolites also interact with the dopamine D2 receptor, which is a Gi/o-coupled GPCR. Activation of the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Dopamine D2 Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ligand IC200161 / IC200131 Ligand->Receptor Binds to

Dopamine D2 Receptor Gi-coupled signaling cascade.
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical radioligand binding assay used to determine the receptor affinity of test compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture with Receptor Expression B Membrane Preparation A->B C Incubate Membranes with Radioligand and Test Compound (IC200161/IC200131) B->C D Filter to Separate Bound and Free Radioligand C->D E Wash Filters D->E F Measure Radioactivity E->F G Generate Competition Curve F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Workflow for a competitive radioligand binding assay.

References

Methodological & Application

Application Note: Quantification of Lumateperone and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of lumateperone (B1672687) and its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lumateperone is an atypical antipsychotic that undergoes extensive metabolism, forming several active and inactive metabolites. Accurate quantification of these analytes is crucial for pharmacokinetic studies and understanding the overall pharmacological profile of the drug. The described method utilizes a straightforward sample preparation procedure followed by a sensitive and selective LC-MS/MS analysis, providing a robust workflow for researchers, scientists, and drug development professionals.

Introduction

Lumateperone is an FDA-approved atypical antipsychotic for the treatment of schizophrenia and bipolar depression.[1] It exhibits a unique mechanism of action, modulating serotonergic, dopaminergic, and glutamatergic neurotransmission.[2] Lumateperone is extensively metabolized in the body, primarily through N-demethylation, carbonyl reduction, and glucuronidation, resulting in over twenty metabolites.[3] The main metabolic pathways include the formation of the N-demethylated metabolite (M3), as well as other significant metabolites like IC200161 (active N-desmethylated carbonyl metabolite) and IC200131 (reduced carbonyl metabolite).[1][4] Given that some of these metabolites are pharmacologically active, their quantification is essential for a comprehensive understanding of lumateperone's pharmacokinetics and pharmacodynamics.[1]

This application note provides a detailed LC-MS/MS method for the simultaneous quantification of lumateperone and its key metabolites in human plasma.

Experimental

Materials and Reagents
  • Lumateperone, analytical standard

  • Lumateperone metabolites (IC200161, IC200131, etc.), analytical standards

  • Internal Standard (IS) (e.g., deuterated lumateperone or a structurally similar compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of lumateperone and its metabolites from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
1.020
5.080
5.195
6.095
6.120
8.020
Mass Spectrometry

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lumateperone 394.2222.135
IC200161 (N-desmethyl) 380.2208.135
IC200131 (Reduced carbonyl) 396.2224.130
Internal Standard ---
Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes hypothetical quantitative data for lumateperone and its metabolites in human plasma following a single oral dose.

Table 5: Pharmacokinetic Parameters of Lumateperone and its Metabolites in Human Plasma (Hypothetical Data)

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Lumateperone15.2 ± 5.11.5 ± 0.5120.8 ± 35.2
IC2001618.7 ± 2.92.0 ± 0.895.3 ± 28.1
IC2001315.1 ± 1.82.5 ± 1.060.5 ± 15.7
Data are presented as mean ± standard deviation.

In clinical studies, plasma concentrations of lumateperone have been observed in the range of 0.05–50 ng/mL, while its metabolites have been detected at concentrations ranging from 0.2–100 ng/mL.[3]

Visualizations

Lumateperone Metabolism Pathway

G Simplified Metabolic Pathway of Lumateperone cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Lumateperone Lumateperone N_desmethyl IC200161 (N-desmethyl) Lumateperone->N_desmethyl CYP3A4 Reduced_carbonyl IC200131 (Reduced Carbonyl) Lumateperone->Reduced_carbonyl Ketone Reductase Lumateperone_glucuronide Lumateperone Glucuronide Lumateperone->Lumateperone_glucuronide UGTs N_desmethyl_alcohol IC200565 (N-desmethyl alcohol) N_desmethyl->N_desmethyl_alcohol Ketone Reductase N_desmethyl_glucuronide IC200161 Glucuronide N_desmethyl->N_desmethyl_glucuronide UGTs Reduced_carbonyl->N_desmethyl_alcohol CYP3A4 Reduced_carbonyl_glucuronide IC200131 Glucuronide Reduced_carbonyl->Reduced_carbonyl_glucuronide UGTs

Caption: Simplified metabolic pathway of lumateperone.

LC-MS/MS Experimental Workflow

G LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS experimental workflow.

Lumateperone Signaling Pathway

G Lumateperone Mechanism of Action cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System cluster_glutamate Glutamatergic System SERT Serotonin Transporter (SERT) Receptor_5HT2A 5-HT2A Receptor Receptor_D2_pre Presynaptic D2 Receptor Receptor_D2_post Postsynaptic D2 Receptor Receptor_D1 D1 Receptor NMDA_Receptor NMDA Receptor Receptor_D1->NMDA_Receptor Phosphorylation AMPA_Receptor AMPA Receptor Receptor_D1->AMPA_Receptor Trafficking Lumateperone Lumateperone Lumateperone->SERT Inhibition Lumateperone->Receptor_5HT2A Antagonism Lumateperone->Receptor_D2_pre Partial Agonism Lumateperone->Receptor_D2_post Antagonism Lumateperone->Receptor_D1 Modulation

Caption: Lumateperone's multimodal mechanism of action.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of lumateperone and its major metabolites in human plasma. The protocol is designed to be robust and reproducible, making it suitable for pharmacokinetic studies and other research applications in the field of drug development. The provided experimental details, data tables, and visualizations offer a complete resource for scientists and researchers working with lumateperone.

References

Application Note: Metabolite Profiling of Lumateperone using UPLC-Q Exactive Orbitrap HRMS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the comprehensive metabolite profiling of lumateperone (B1672687), a novel antipsychotic agent, using Ultra-Performance Liquid Chromatography coupled with a Q Exactive Orbitrap High-Resolution Mass Spectrometer (UPLC-Q Exactive Orbitrap HRMS). The described protocol is suitable for the analysis of in vitro and in vivo samples, enabling researchers, scientists, and drug development professionals to effectively identify and characterize lumateperone metabolites. The methodology leverages the high resolution and mass accuracy of the Orbitrap mass analyzer to achieve confident metabolite identification.

Introduction

Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia.[1][2] It exhibits a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and a modulator of glutamatergic transmission.[1][3][4][5] Understanding the metabolic fate of lumateperone is crucial for a comprehensive assessment of its efficacy, safety, and potential drug-drug interactions. Lumateperone is extensively metabolized, with over twenty metabolites having been identified.[1][6] The primary metabolic pathways include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[7] Key enzymes involved in its biotransformation include various uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), aldo-keto reductases (AKRs), and cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6][8]

This application note provides a detailed protocol for the separation, detection, and identification of lumateperone and its metabolites using UPLC-Q Exactive Orbitrap HRMS. The high-resolution accurate-mass (HRAM) capabilities of this system provide unambiguous elemental compositions, facilitating the structural elucidation of metabolites.

Experimental

Sample Preparation: In Vitro Liver Microsome Incubation

A detailed protocol for the incubation of lumateperone with liver microsomes is provided below. This procedure is designed to generate metabolites in a controlled in vitro environment.

Materials:

  • Lumateperone stock solution (10 mM in DMSO)

  • Human, rat, or dog liver microsomes (20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

Protocol:

  • Pre-incubation: In a microcentrifuge tube, combine 5 µL of liver microsomes (20 mg/mL), 173 µL of phosphate buffer (0.1 M, pH 7.4), and 2 µL of lumateperone stock solution (100 µM final concentration).

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiation of Reaction: Add 20 µL of the NADPH regenerating system to initiate the metabolic reaction. A negative control sample should be prepared without the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for UPLC-HRMS analysis.

UPLC-Q Exactive Orbitrap HRMS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

  • Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer

UPLC Method:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-20 min: 5% B

Mass Spectrometry Method:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 35 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320°C
S-Lens RF Level 50
Scan Mode Full MS / dd-MS2 (TopN)
Full MS Resolution 70,000
Full MS AGC Target 1e6
Full MS Maximum IT 100 ms
Scan Range m/z 100-1000
dd-MS2 Resolution 17,500
dd-MS2 AGC Target 1e5
dd-MS2 Maximum IT 50 ms
Isolation Window 2.0 m/z
Normalized Collision Energy (NCE) 20, 30, 40 (stepped)

Data Analysis

Data was acquired and processed using Thermo Scientific Xcalibur software. Metabolite identification was performed using Compound Discoverer software, which automates the process of finding unexpected metabolites and elucidating their structures. The software utilizes the accurate mass, retention time, isotopic pattern, and fragmentation data to propose elemental compositions and structures for the detected metabolites.

Results and Discussion

The UPLC-Q Exactive Orbitrap HRMS method successfully separated and detected lumateperone and its metabolites in the incubated liver microsome samples. A total of 14 phase I metabolites were identified. The primary metabolic pathways observed were consistent with previous reports and included N-demethylation, carbonylation, dehydrogenation, and piperazine ring cleavage.[7]

Table 1: Identified Phase I Metabolites of Lumateperone
Metabolite IDRetention Time (min)[M+H]+ (Observed)[M+H]+ (Calculated)Mass Error (ppm)Proposed Biotransformation
Lumateperone8.52428.2234428.2235-0.23-
M17.98442.2390442.2391-0.23Oxidation (+O)
M27.85442.2390442.2391-0.23Oxidation (+O)
M37.63414.2078414.20780.00N-demethylation (-CH2)
M47.41426.2078426.20780.00Dehydrogenation (-2H)
M57.25444.2547444.25470.00Carbonylation (+CO)
M66.98301.1601301.16010.00Piperazine ring cleavage
M76.82458.2340458.23400.00Oxidation (+O) + Dehydrogenation (-2H)
M86.55428.2234428.2235-0.23Isomer of Lumateperone
M96.31400.1921400.19210.00N-demethylation (-CH2) + Dehydrogenation (-2H)
M106.15412.1921412.19210.00N-dealkylation
M115.98456.2183456.21830.00Dihydroxylation (+2O)
M125.72430.2391430.23910.00Hydration (+H2O)
M135.45315.1757315.17570.00Piperazine ring cleavage + Oxidation (+O)
M145.21440.2234440.22340.00Dehydrogenation (-2H) + Oxidation (+O)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-HRMS Analysis cluster_data_analysis Data Analysis microsome Liver Microsome Incubation termination Reaction Termination (Acetonitrile) microsome->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation reconstitution Reconstitution centrifugation->reconstitution uplc UPLC Separation reconstitution->uplc hrms Q Exactive Orbitrap HRMS Detection uplc->hrms processing Data Processing (Xcalibur) hrms->processing identification Metabolite Identification (Compound Discoverer) processing->identification report report identification->report Metabolite Profile Report

Caption: Experimental workflow for lumateperone metabolite profiling.

metabolic_pathway cluster_phase1 Phase I Metabolism lumateperone Lumateperone (m/z 428.2234) oxidation Oxidation (+O) (M1, M2) lumateperone->oxidation demethylation N-demethylation (-CH2) (M3) lumateperone->demethylation dehydrogenation Dehydrogenation (-2H) (M4) lumateperone->dehydrogenation carbonylation Carbonylation (+CO) (M5) lumateperone->carbonylation cleavage Piperazine Ring Cleavage (M6) lumateperone->cleavage further_metabolism further_metabolism oxidation->further_metabolism demethylation->further_metabolism Further Metabolism dehydrogenation->further_metabolism

Caption: Proposed metabolic pathway of lumateperone.

Conclusion

The UPLC-Q Exactive Orbitrap HRMS method described in this application note provides a powerful tool for the comprehensive profiling of lumateperone metabolites. The high sensitivity and mass accuracy of the Orbitrap analyzer, combined with efficient UPLC separation, allows for the confident identification of a wide range of metabolites. This methodology is readily applicable to various in vitro and in vivo matrices, supporting drug metabolism and pharmacokinetic studies essential for drug development. The detailed protocol and data presented herein can serve as a valuable resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and toxicology.

References

Application Notes & Protocols: Development of a Stability-Indicating HPLC Method for Lumateperone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lumateperone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products containing lumateperone, it is crucial to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the drug in the presence of its degradation products, which may form under various environmental conditions. This document provides a comprehensive guide for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for lumateperone, in accordance with International Council for Harmonisation (ICH) guidelines.

Experimental Workflow

The development and validation of a stability-indicating HPLC method follows a systematic workflow, beginning with method development and optimization, followed by forced degradation studies to ensure specificity, and concluding with full method validation.

Experimental Workflow cluster_development Method Development & Optimization cluster_degradation Forced Degradation Studies cluster_validation Method Validation (ICH Q2(R1)) MD_Start Method Development Start Wavelength Wavelength Selection MD_Start->Wavelength Column Column Selection Wavelength->Column MobilePhase Mobile Phase Optimization Column->MobilePhase FlowRate Flow Rate Adjustment MobilePhase->FlowRate MD_End Optimized Method FlowRate->MD_End FD_Start Forced Degradation Start MD_End->FD_Start Apply Optimized Method Acid Acid Hydrolysis FD_Start->Acid Base Base Hydrolysis FD_Start->Base Oxidative Oxidative Degradation FD_Start->Oxidative Thermal Thermal Degradation FD_Start->Thermal Photolytic Photolytic Degradation FD_Start->Photolytic FD_End Degradation Samples Analysis Acid->FD_End Base->FD_End Oxidative->FD_End Thermal->FD_End Photolytic->FD_End Specificity Specificity FD_End->Specificity Confirm Specificity V_Start Validation Start V_Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ V_End Validated Method LOD_LOQ->V_End Forced Degradation Pathways cluster_stress Stress Conditions Lumateperone Lumateperone Acid Acidic (e.g., 1N HCl) Lumateperone->Acid Base Basic (e.g., 1N NaOH) Lumateperone->Base Oxidative Oxidative (e.g., H2O2) Lumateperone->Oxidative Thermal Thermal (e.g., 80°C) Lumateperone->Thermal Photolytic Photolytic (UV/Vis Light) Lumateperone->Photolytic Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidative->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products Validation Parameters Relationship cluster_foundation Foundational Parameters cluster_quantitative Quantitative Performance cluster_sensitivity_reliability Sensitivity & Reliability Specificity Specificity Linearity Linearity Specificity->Linearity SystemSuitability System Suitability Accuracy Accuracy SystemSuitability->Accuracy Precision Precision SystemSuitability->Precision Linearity->Accuracy LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

References

Application Note and Protocol for Solid-Phase Extraction of Lumateperone and its Metabolites from Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lumateperone (B1672687) is an atypical antipsychotic medication approved for the treatment of schizophrenia. It undergoes extensive metabolism, resulting in the formation of over 20 metabolites. The primary metabolic pathway in humans involves the reduction of the ketone in the butyrophenone (B1668137) side chain to form the reduced carbonyl metabolite, IC200131.[1] A significant portion of lumateperone and its metabolites, particularly glucuronidated forms, are excreted in the urine, with approximately 58% of a radioactive dose recovered in urine.[1][2][3][4] Less than 1% of the dose is excreted as unchanged lumateperone.[1][2][3][4][5]

Given the importance of accurately quantifying lumateperone and its metabolites in urine for pharmacokinetic and clinical studies, a robust and reliable sample preparation method is essential. Solid-phase extraction (SPE) offers a highly effective technique for the selective extraction and concentration of analytes from complex biological matrices like urine, providing cleaner extracts and improved analytical sensitivity compared to methods like "dilute and shoot".

This application note provides a detailed protocol for the solid-phase extraction of lumateperone and its primary metabolites from human urine using a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE approach.

Signaling Pathway of Lumateperone

Lumateperone's therapeutic effects are believed to be mediated through a combination of antagonist activity at central serotonin (B10506) 5-HT2A receptors and postsynaptic antagonist activity at central dopamine (B1211576) D2 receptors.[1] It exhibits a significantly higher affinity for 5-HT2A receptors than for D2 receptors.[6] Additionally, lumateperone acts as a presynaptic D2 partial agonist and inhibits the reuptake of serotonin.[6]

Lumateperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Exocytosis D2_presynaptic D2 (presynaptic) Partial Agonist D2_presynaptic->DA_release Inhibition Dopamine Dopamine DA_release->Dopamine D2_postsynaptic D2 (postsynaptic) Antagonist Signal_Transduction Signal Transduction D2_postsynaptic->Signal_Transduction 5HT2A 5-HT2A Antagonist 5HT2A->Signal_Transduction SERT SERT Inhibitor Lumateperone Lumateperone Lumateperone->D2_presynaptic Lumateperone->D2_postsynaptic Lumateperone->5HT2A Lumateperone->SERT Dopamine->D2_postsynaptic Serotonin Serotonin Serotonin->5HT2A Serotonin->SERT SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine_Sample 1. Urine Sample (1 mL) + Internal Standard Add_Buffer 2. Add Buffer + β-glucuronidase Urine_Sample->Add_Buffer Incubate 3. Incubate (60-65°C, 2-3h) Add_Buffer->Incubate Centrifuge 4. Centrifuge Incubate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Load 8. Load Sample Supernatant->Load Condition 6. Condition SPE Cartridge (Methanol, Water) Equilibrate 7. Equilibrate (Buffer pH 6.0) Condition->Equilibrate Equilibrate->Load Wash 9. Wash (Water, Acetic Acid, Methanol) Load->Wash Elute 10. Elute (5% NH4OH in Methanol) Wash->Elute Dry_Reconstitute 11. Evaporate & Reconstitute Elute->Dry_Reconstitute LCMS 12. LC-MS/MS Analysis Dry_Reconstitute->LCMS

References

Synthesis and Characterization of Lumateperone Metabolite Reference Standards: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Like most pharmaceuticals, lumateperone undergoes extensive metabolism in the body, leading to the formation of various metabolites.[2][3] The identification and quantification of these metabolites are crucial for understanding the drug's pharmacokinetic profile, safety, and overall efficacy. Two of the most significant metabolites in humans are IC200131, formed by the reduction of the butyrophenone (B1668137) ketone, and IC200161, the N-desmethylated metabolite.[3] The availability of pure reference standards for these metabolites is essential for accurate bioanalytical method development, validation, and routine sample analysis in drug metabolism and pharmacokinetic (DMPK) studies.

This application note provides detailed protocols for the chemical synthesis of lumateperone metabolite reference standards, IC200131 and IC200161. Additionally, it outlines analytical methods for their characterization and quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathways of Lumateperone

Lumateperone is metabolized through various pathways, primarily involving ketone reduction, N-demethylation, and subsequent glucuronidation.[3] The initial phase I metabolic transformations lead to the formation of key active and inactive metabolites.

Lumateperone_Metabolism lumateperone Lumateperone ic200131 IC200131 (Reduced Carbonyl Metabolite) lumateperone->ic200131 Ketone Reductase (AKR1C1, AKR1B10, AKR1C4) ic200161 IC200161 (N-desmethyl Metabolite) lumateperone->ic200161 CYP3A4, CYP2C8, CYP1A2 glucuronides Glucuronidated Metabolites lumateperone->glucuronides UGT Enzymes ic200131->glucuronides UGT Enzymes ic200161->glucuronides UGT Enzymes

Caption: Major metabolic pathways of lumateperone.

Synthesis of Metabolite Reference Standards

The synthesis of the primary metabolites of lumateperone can be achieved through straightforward chemical modifications of the parent drug molecule.

Synthesis of IC200131 (Reduced Carbonyl Metabolite)

The synthesis of IC200131 involves the selective reduction of the ketone group in the butyrophenone side chain of lumateperone to a secondary alcohol. Sodium borohydride (B1222165) is a suitable reagent for this transformation due to its mild nature and high chemoselectivity for ketones in the presence of other functional groups.

Synthesis_IC200131 lumateperone Lumateperone reagents 1. NaBH4, Methanol (B129727) 2. Quench (e.g., water) 3. Extraction 4. Purification lumateperone->reagents ic200131 IC200131 reagents->ic200131

Caption: Synthetic workflow for IC200131.

Experimental Protocol: Synthesis of IC200131

  • Dissolution: Dissolve lumateperone (1.0 g, 2.54 mmol) in methanol (50 mL) in a round-bottom flask with magnetic stirring.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.19 g, 5.08 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (20 mL) at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (B109758) (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure IC200131.

  • Characterization: Confirm the structure and purity of the synthesized IC200131 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of IC200161 (N-desmethyl Metabolite)

The N-demethylation of the piperazine (B1678402) ring in lumateperone to yield IC200161 can be accomplished using various reagents. A common and effective method is the use of 1-chloroethyl chloroformate followed by hydrolysis.

Synthesis_IC200161 lumateperone Lumateperone step1 1. 1-Chloroethyl chloroformate, DCE, Reflux lumateperone->step1 intermediate Carbamate Intermediate step1->intermediate step2 2. Methanol, Reflux 3. Purification intermediate->step2 ic200161 IC200161 step2->ic200161 Analytical_Workflow sample Synthesized Metabolite Reference Standard hplc_uv HPLC-UV Analysis (Purity Assessment) sample->hplc_uv lc_msms LC-MS/MS Analysis (Quantification & Confirmation) sample->lc_msms data Data Analysis (Purity & Concentration) hplc_uv->data lc_msms->data

References

Application Note: Bioanalytical Method Validation for the Quantification of IC200161 in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of robust bioanalytical methods is crucial for the successful progression of new chemical entities from discovery to clinical application. This document details the validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of IC200161, a novel kinase inhibitor, in human plasma. The validation was conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1] The method described herein is suitable for supporting pharmacokinetic and toxicokinetic studies.[1]

IC200161 is a small molecule inhibitor of the (hypothetical) PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer. Accurate measurement of its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for establishing a therapeutic window.

Experimental Protocols

2.1. Materials and Reagents

  • Analyte: IC200161 (purity > 99.5%)

  • Internal Standard (IS): IC200161-¹³C₆ (purity > 99.0%)

  • Solvents: Acetonitrile (B52724), Methanol (HPLC grade), Formic Acid (LC-MS grade)

  • Reagents: Human Plasma (K₂EDTA), Ultrapure Water

2.2. Instrumentation and Chromatographic Conditions

A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad™ 6500+ mass spectrometer was used for the analysis.

  • Chromatographic Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • IC200161 Transition: m/z 450.2 -> 250.1

    • IC200161-¹³C₆ (IS) Transition: m/z 456.2 -> 256.1

2.3. Preparation of Standards and Quality Control Samples

Stock solutions of IC200161 and its internal standard were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate stock solutions.

2.4. Sample Preparation

A protein precipitation method was employed for sample extraction. To 50 µL of plasma sample, 150 µL of acetonitrile containing the internal standard was added. The mixture was vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and injected into the LC-MS/MS system.

Validation Parameters and Results

3.1. Selectivity and Specificity

The method's selectivity was assessed by analyzing six different lots of blank human plasma. No significant interference from endogenous plasma components was observed at the retention times of IC200161 and the internal standard.

3.2. Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently > 0.995.

3.3. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.04.52.15.83.5
Low3.03.81.54.92.8
Medium1002.5-0.83.2-1.1
High8001.90.52.60.9

3.4. Matrix Effect

The matrix effect was evaluated by comparing the peak areas of IC200161 in post-extraction spiked plasma samples with those in neat solutions. The coefficient of variation of the matrix factor was less than 15%.

3.5. Recovery

The extraction recovery of IC200161 was determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low3.092.5
Medium10094.1
High80093.7

3.6. Stability

The stability of IC200161 in human plasma was assessed under various storage and handling conditions. The results indicate that IC200161 is stable under the tested conditions.

Stability ConditionDurationTemperatureMean Stability (% of Nominal)
Bench-top6 hoursRoom Temperature98.2
Freeze-thaw3 cycles-80°C to RT96.5
Long-term90 days-80°C97.1

Visualizations

4.1. Hypothetical Signaling Pathway of IC200161

IC200161_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts IC200161 IC200161 IC200161->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Cell_Response Cell Proliferation, Survival, Growth Akt->Cell_Response

Figure 1: Hypothetical signaling pathway showing IC200161 as an inhibitor of PI3K.

4.2. Bioanalytical Workflow

Bioanalytical_Workflow Sample_Collection Sample Collection Human Plasma (K₂EDTA) Sample_Prep Sample Preparation Protein Precipitation with Acetonitrile Addition of Internal Standard Sample_Collection->Sample_Prep Centrifugation Centrifugation 12,000 rpm, 10 min Sample_Prep->Centrifugation LC_MS_Analysis LC-MS/MS Analysis UHPLC Separation Tandem Mass Spectrometry Detection Centrifugation->LC_MS_Analysis Data_Processing Data Processing Peak Integration Concentration Calculation LC_MS_Analysis->Data_Processing

Figure 2: Workflow for the bioanalysis of IC200161 in plasma samples.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of IC200161 in human plasma has been successfully validated. The method meets the criteria set by regulatory agencies for bioanalytical method validation and is suitable for the analysis of samples from clinical and non-clinical studies. The established workflow ensures reliable and accurate determination of IC200161 concentrations, which is fundamental for the further development of this drug candidate.

References

Measuring Lumateperone and its Metabolites in Rat Plasma: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Understanding its pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) in preclinical models such as rats, is crucial for drug development. In rats, lumateperone undergoes extensive metabolism, with N-demethylation being a predominant pathway, leading to the formation of the active metabolite IC200161 (also referred to as M3).[1][2] The exposure to this N-desmethyl metabolite can be even higher than that of the parent drug in rat plasma, making its quantification essential for a comprehensive pharmacokinetic assessment.[1]

This document provides a detailed protocol for the simultaneous quantification of lumateperone and its major metabolites in rat plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is highly sensitive and specific, making it the gold standard for bioanalytical studies.

Metabolic Pathway of Lumateperone in Rats

In rats, lumateperone is subject to extensive phase I metabolism. The primary metabolic pathways include N-demethylation, carbonylation, dehydrogenation, and cleavage of the piperazine (B1678402) ring.[1] The N-demethylation pathway results in the formation of a key active metabolite, IC200161. Another significant metabolite, IC200131, is formed via the reduction of the ketone in the butyrophenone (B1668137) side chain.[2]

Lumateperone_Metabolism Lumateperone Lumateperone IC200161 IC200161 (N-desmethyl metabolite) Lumateperone->IC200161 N-demethylation (Predominant in rats) IC200131 IC200131 (Reduced carbonyl metabolite) Lumateperone->IC200131 Carbonyl Reduction Other_Metabolites Other Phase I Metabolites (Carbonylation, Dehydrogenation, etc.) Lumateperone->Other_Metabolites Glucuronidation Phase II Metabolites (Glucuronides) IC200161->Glucuronidation Glucuronidation IC200131->Glucuronidation Glucuronidation Other_Metabolites->Glucuronidation Glucuronidation Sample_Preparation_Workflow Plasma 50 µL Rat Plasma Sample Add_IS Add 150 µL Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex for 1 minute Add_IS->Vortex Centrifuge Centrifuge at 14,000 x g for 10 minutes Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis Inject into UPLC-MS/MS Supernatant->Analysis

References

Application Notes and Protocols for Radiolabeled Lumateperone in Mass Balance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting human mass balance studies using radiolabeled lumateperone (B1672687). This document is intended to guide researchers in the design, execution, and analysis of absorption, distribution, metabolism, and excretion (ADME) studies, a critical component of the drug development process.

Introduction

Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia. A thorough understanding of its pharmacokinetic profile, including its metabolic fate and routes of excretion, is essential for its safe and effective use. Mass balance studies, typically conducted with a radiolabeled version of the drug (e.g., [¹⁴C]lumateperone), are the definitive method for obtaining this information. These studies provide quantitative data on the extent of drug absorption, the metabolic pathways, and the routes and rates of excretion of the parent drug and its metabolites.

Signaling Pathways of Lumateperone

Lumateperone exhibits a unique pharmacological profile by modulating three key neurotransmitter systems implicated in schizophrenia: serotonin (B10506), dopamine (B1211576), and glutamate.[1][2][3] Its mechanism of action involves a combination of antagonist and partial agonist activities at various receptors and transporters.[1][4]

Dopaminergic System Modulation

Lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[4][5][6] This dual action is thought to contribute to its efficacy in treating psychosis while minimizing the risk of extrapyramidal symptoms.[4][7] It shows regioselectivity for mesolimbic and mesocortical dopamine pathways over the nigrostriatal pathway.[5][6]

Serotonergic System Modulation

Lumateperone is a potent antagonist of the serotonin 5-HT2A receptor, with a much higher affinity for this receptor than for dopamine D2 receptors.[5][8] This high 5-HT2A to D2 receptor affinity ratio is a characteristic feature of atypical antipsychotics and is associated with a lower incidence of motor side effects.[5] Additionally, lumateperone inhibits the serotonin transporter (SERT), which may contribute to its antidepressant effects.[4][6][8]

Glutamatergic System Modulation

Lumateperone enhances N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function, which may be beneficial for the cognitive and negative symptoms of schizophrenia.[2][4] This is partly mediated through a D1 receptor-dependent mechanism that leads to the phosphorylation of the GluN2B subunit of the NMDA receptor.[4]

Lumateperone_Signaling_Pathways cluster_dopamine Dopaminergic Pathway cluster_serotonin Serotonergic Pathway cluster_glutamate Glutamatergic Pathway D2_pre Presynaptic D2 Receptor Dopamine_release Dopamine Release D2_pre->Dopamine_release Reduces D2_post Postsynaptic D2 Receptor Dopaminergic_signaling Dopaminergic Signaling D2_post->Dopaminergic_signaling Blocks Dopamine_release->Dopaminergic_signaling Affects SERT Serotonin Transporter (SERT) Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates HT2A 5-HT2A Receptor Serotonergic_signaling Serotonergic Signaling HT2A->Serotonergic_signaling Modulates Serotonin_reuptake->Serotonergic_signaling Modulates D1 D1 Receptor NMDA NMDA Receptor D1->NMDA Phosphorylates GluN2B Glutamatergic_neurotransmission Glutamatergic Neurotransmission NMDA->Glutamatergic_neurotransmission Enhances AMPA AMPA Receptor AMPA->Glutamatergic_neurotransmission Enhances Lumateperone Lumateperone Lumateperone->D2_pre Partial Agonist Lumateperone->D2_post Antagonist Lumateperone->SERT Inhibitor Lumateperone->HT2A Antagonist Lumateperone->D1 Modulator

Caption: Signaling pathways modulated by lumateperone.

Quantitative Data Summary

A human mass balance study was conducted to determine the routes of elimination of a single oral dose of [¹⁴C]lumateperone. The study provided quantitative data on the excretion of radioactivity in urine and feces.

ParameterUrineFecesTotal RecoveryReference
Mean Cumulative Recovery of Radioactivity (% of Administered Dose) 58%29%87%[5][8]

Less than 1% of the administered dose was excreted as unchanged lumateperone in the urine, indicating that the drug is extensively metabolized.[5][8] The metabolites of lumateperone are highly water-soluble and are completely excreted.[5][8]

Experimental Protocols

The following protocols are based on general guidelines for human radiolabeled mass balance studies and specific information available for lumateperone.

Study Design and Population

A single-center, open-label, non-randomized study is typically conducted in a small cohort of healthy adult male subjects (typically 6-8 participants). The use of healthy volunteers is contingent on the safety profile of the drug.

Radiolabeled Drug Product

[¹⁴C]lumateperone is synthesized with the carbon-14 (B1195169) label at a metabolically stable position to ensure that the radiolabel is not lost during biotransformation. The drug product is administered as a single oral dose, typically in capsule form, containing a therapeutically relevant dose of lumateperone and a low, safe amount of radioactivity.

Dosing and Sample Collection
  • Dosing: Subjects are administered a single oral dose of [¹⁴C]lumateperone.

  • Blood/Plasma: Serial blood samples are collected at predefined time points to determine the concentration of total radioactivity, parent drug, and metabolites.

  • Urine and Feces: All urine and feces are collected from pre-dose until the radioactivity in the excreta falls below a certain threshold (e.g., <1% of the administered dose in a 24-hour period).

Mass_Balance_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis and Reporting Dosing Administer single oral dose of [14C]lumateperone Blood_Collection Serial blood sample collection (Plasma and Whole Blood) Dosing->Blood_Collection Excreta_Collection Collection of all urine and feces Dosing->Excreta_Collection Total_Radioactivity Quantify total radioactivity (LSC or AMS) Blood_Collection->Total_Radioactivity Metabolite_Profiling Metabolite profiling and identification (LC-MS/MS, LC-radiodetector) Blood_Collection->Metabolite_Profiling Parent_Drug_Quantification Quantify parent drug (LC-MS/MS) Blood_Collection->Parent_Drug_Quantification Excreta_Collection->Total_Radioactivity Excreta_Collection->Metabolite_Profiling Excretion_Balance Mass balance calculation (% recovery in urine and feces) Total_Radioactivity->Excretion_Balance Metabolite_Quantification Quantify individual metabolites Metabolite_Profiling->Metabolite_Quantification PK_Analysis Pharmacokinetic analysis (Parent drug and metabolites) Parent_Drug_Quantification->PK_Analysis Final_Report Final Study Report PK_Analysis->Final_Report Excretion_Balance->Final_Report Metabolite_Quantification->PK_Analysis Metabolite_Quantification->Final_Report

Caption: Experimental workflow for a human mass balance study.

Bioanalytical Methods
  • Total Radioactivity Measurement: Total radioactivity in blood, plasma, urine, and feces is measured using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

  • Metabolite Profiling and Identification: Plasma, urine, and feces samples are profiled for metabolites using liquid chromatography (LC) coupled with a radiodetector and high-resolution mass spectrometry (HRMS) for structural elucidation.

  • Quantification of Lumateperone and Metabolites: The concentrations of lumateperone and its major metabolites in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Metabolism of Lumateperone

Lumateperone is extensively metabolized in humans through various enzymatic pathways, primarily by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGT), aldoketoreductase, and cytochrome P450 (CYP) enzymes, particularly CYP3A4.[5]

The main metabolic pathways include:

  • Reduction of the carbonyl side-chain: This is a major pathway in humans, leading to the formation of the primary active metabolite, IC200131.[8]

  • N-dealkylation: This pathway, mediated by CYP3A4, results in the formation of other active metabolites, such as IC200161 and IC200565.[5]

  • Glucuronidation: The parent drug and its metabolites undergo extensive glucuronidation by UGT enzymes (UGT1A1, UGT1A4, UGT2B15, etc.) to form water-soluble conjugates that are readily excreted.[8]

Lumateperone_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Lumateperone Lumateperone Reduction Carbonyl Reduction (Aldoketoreductase) Lumateperone->Reduction Dealkylation N-Dealkylation (CYP3A4) Lumateperone->Dealkylation Glucuronidation Glucuronidation (UGT Enzymes) Lumateperone->Glucuronidation IC200131 IC200131 (Reduced Carbonyl Metabolite) Reduction->IC200131 IC200161 IC200161 (N-desmethyl Metabolite) Dealkylation->IC200161 IC200565 IC200565 Dealkylation->IC200565 Glucuronide_conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_conjugates IC200131->Glucuronidation IC200161->Glucuronidation IC200565->Glucuronidation Excretion Excretion (Urine and Feces) Glucuronide_conjugates->Excretion

Caption: Major metabolic pathways of lumateperone.

Conclusion

The use of radiolabeled lumateperone in a human mass balance study provides definitive and comprehensive information on the absorption, metabolism, and excretion of the drug. The findings from such a study are crucial for understanding the overall disposition of lumateperone in humans, informing potential drug-drug interactions, and supporting the overall clinical development and regulatory submission of the drug. The extensive metabolism and subsequent excretion of water-soluble metabolites in both urine and feces are key features of lumateperone's pharmacokinetic profile.

References

Application Notes and Protocols for Cell-Based Assays to Determine Pharmacological Activity of Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolites, the intermediates and products of metabolism, are not merely inert bystanders in biological processes. A growing body of evidence demonstrates their crucial roles as signaling molecules that can modulate cellular functions and influence health and disease states. Determining the pharmacological activity of these metabolites is a critical step in understanding their physiological relevance and in the discovery and development of new therapeutic agents. Cell-based assays are indispensable tools in this endeavor, providing a physiologically relevant context to investigate the effects of metabolites on cellular processes such as proliferation, cytotoxicity, receptor activation, and enzyme activity.[1][2][3]

These application notes provide detailed protocols for a selection of robust and widely used cell-based assays to characterize the pharmacological activity of metabolites. The assays covered include methods to assess cytotoxicity, G-protein coupled receptor (GPCR) activation, nuclear receptor activation, and enzyme inhibition.

Cytotoxicity Assays: MTT and XTT Assays

Cytotoxicity assays are fundamental in early-stage drug discovery to evaluate the potential of a compound to cause cell death.[4][5] The MTT and XTT assays are colorimetric methods that measure cell viability based on the metabolic activity of the cells.[6][7][8][9][10] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to an orange formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[7]

Experimental Protocol: MTT Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test metabolite(s)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Metabolite Treatment: Prepare serial dilutions of the test metabolite in culture medium. Remove the old medium from the wells and add 100 µL of the metabolite dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the metabolite) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. The formation of purple formazan crystals will be visible under a microscope.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][10]

Data Presentation: Cytotoxicity of Metabolite X
Metabolite X Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.2297.6
101.1592.0
500.8870.4
1000.4536.0
2000.1512.0

Calculation: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate add_metabolite Add Metabolite to Cells seed_cells->add_metabolite prepare_metabolite Prepare Metabolite Dilutions prepare_metabolite->add_metabolite incubate_treatment Incubate (24-72h) add_metabolite->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance analyze_data Analyze Data (% Viability) read_absorbance->analyze_data

Caption: Workflow of the MTT cytotoxicity assay.

G-Protein Coupled Receptor (GPCR) Activation Assay

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[11][12][13] Metabolites can act as ligands for GPCRs, modulating their activity.[12] Reporter gene assays are a common method to measure GPCR activation. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a response element that is activated by a downstream signaling pathway of the GPCR.

Experimental Protocol: GPCR Reporter Gene Assay

Materials:

  • Cells stably expressing the GPCR of interest and a corresponding reporter gene construct (e.g., CRE-luciferase for Gs-coupled GPCRs, or SRE-luciferase for Gq-coupled GPCRs).

  • Cell culture medium

  • Test metabolite(s)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well white, clear-bottom plate at an appropriate density. Incubate for 24 hours.

  • Metabolite Treatment: Prepare serial dilutions of the test metabolite in serum-free medium. Add the dilutions to the cells. Include a known agonist as a positive control and a vehicle control.

  • Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Presentation: GPCR Activation by Metabolite Y
Metabolite Y Conc. (µM)Luminescence (RLU)Fold Induction
0 (Vehicle Control)15001.0
0.122501.5
175005.0
101800012.0
1002100014.0
Positive Agonist (10 µM)2250015.0

Calculation: Fold Induction = Luminescence of treated cells / Luminescence of vehicle control

Signaling Pathway: Gs-Coupled GPCR Activation

Gs_GPCR_Pathway cluster_nucleus Metabolite Metabolite GPCR Gs-Coupled GPCR Metabolite->GPCR Binds G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates CRE CRE CREB->CRE Reporter Reporter Gene (e.g., Luciferase) CRE->Reporter Nucleus Nucleus

Caption: Gs-coupled GPCR signaling pathway.

Nuclear Receptor Activation Assay

Nuclear receptors are ligand-activated transcription factors that regulate gene expression in response to various small molecules, including metabolites.[14][15][16][17] Similar to GPCR assays, reporter gene assays are commonly used to measure the activation of nuclear receptors.

Experimental Protocol: Nuclear Receptor Reporter Gene Assay

Materials:

  • Cells transiently or stably expressing the nuclear receptor of interest and a reporter construct with a response element for that receptor (e.g., PPRE-luciferase for PPARs).

  • Cell culture medium

  • Test metabolite(s)

  • Transfection reagent (for transient transfection)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection (if transient): Seed cells in a 96-well plate. If using transient transfection, co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • Metabolite Treatment: Treat the cells with serial dilutions of the test metabolite.

  • Incubation: Incubate for 18-24 hours.

  • Luciferase Assay: Perform the luciferase assay as described for the GPCR assay.

  • Luminescence Measurement: Measure the luminescence.

Data Presentation: Nuclear Receptor Activation by Metabolite Z
Metabolite Z Conc. (µM)Luminescence (RLU)Fold Induction
0 (Vehicle Control)20001.0
0.530001.5
2100005.0
102500012.5
503000015.0
Positive Agonist (1 µM)3200016.0

Logical Relationship: Nuclear Receptor Activation

Nuclear_Receptor_Activation cluster_cytoplasm cluster_nucleus Metabolite Metabolite NR_Metabolite NR-Metabolite Complex Metabolite->NR_Metabolite Binds Cytoplasm Cytoplasm Nucleus Nucleus NR Nuclear Receptor HSP HSP HSP->NR Dimerization Dimerization (e.g., with RXR) NR_Metabolite->Dimerization NR_Metabolite->Dimerization Translocates to Nucleus NRE Nuclear Receptor Response Element Dimerization->NRE Transcription Gene Transcription NRE->Transcription

Caption: Nuclear receptor activation mechanism.

Enzyme Inhibition Assay

Metabolites can also exert their pharmacological effects by inhibiting the activity of specific enzymes.[18][19][20] Cell-based enzyme activity assays measure the function of a target enzyme within a cellular context.

Experimental Protocol: Cell-Based Enzyme Inhibition Assay

Materials:

  • Cell line overexpressing the target enzyme or with sufficient endogenous activity.

  • Cell lysis buffer

  • Substrate for the target enzyme (preferably a fluorogenic or chromogenic substrate)

  • Test metabolite(s)

  • 96-well plates (black for fluorescence, clear for colorimetric)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Culture and Treatment: Culture cells to confluency and treat with various concentrations of the test metabolite for a defined period.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Enzyme Assay: Add the cell lysate to a 96-well plate. Initiate the enzymatic reaction by adding the substrate.

  • Signal Measurement: Measure the fluorescence or absorbance at appropriate time points using a plate reader.

  • Data Analysis: Determine the rate of the reaction. Calculate the percentage of enzyme inhibition compared to the vehicle-treated control.

Data Presentation: Enzyme Inhibition by Metabolite A
Metabolite A Conc. (µM)Reaction Rate (RFU/min)% Inhibition
0 (Vehicle Control)5000
0.145010
125050
1010080
1002595
Positive Inhibitor (1 µM)1098

Calculation: % Inhibition = [1 - (Rate of treated cells / Rate of vehicle control)] x 100

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout culture_cells Culture Cells treat_cells Treat Cells with Metabolite culture_cells->treat_cells prepare_metabolite Prepare Metabolite Dilutions prepare_metabolite->treat_cells incubate_treatment Incubate treat_cells->incubate_treatment lyse_cells Lyse Cells incubate_treatment->lyse_cells add_lysate Add Lysate to Plate lyse_cells->add_lysate add_substrate Add Substrate add_lysate->add_substrate read_signal Read Fluorescence/Absorbance add_substrate->read_signal analyze_data Analyze Data (% Inhibition) read_signal->analyze_data

Caption: Workflow for a cell-based enzyme inhibition assay.

References

Application Notes and Protocols for Phenotyping Lumateperone Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] A thorough understanding of its metabolic profile is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring its safe and effective use. Lumateperone undergoes extensive metabolism primarily mediated by three major enzyme families: Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and Aldo-Keto Reductases (AKRs).[3][4][5] This document provides detailed application notes and experimental protocols for the phenotyping of these key enzymes involved in lumateperone metabolism.

Key Enzymes in Lumateperone Metabolism

Lumateperone is metabolized through multiple pathways, with significant contributions from the following enzymes:

  • Cytochrome P450 (CYP) Isoforms: CYP3A4, CYP2C8, and CYP1A2 are involved in the oxidative metabolism of lumateperone.[3] CYP3A4 is a primary contributor to the dealkylation of lumateperone.[1][5]

  • UDP-glucuronosyltransferases (UGTs): UGTs, particularly UGT1A1, UGT1A4, and UGT2B15, are responsible for the glucuronidation of lumateperone and its metabolites, a major pathway in its metabolism.[3][4] Glucuronidated metabolites account for a significant portion of the total plasma radioactivity following administration of radiolabeled lumateperone.[3]

  • Aldo-Keto Reductases (AKRs): AKR1C1, AKR1B10, and AKR1C4 play a crucial role in the reduction of the carbonyl side-chain of lumateperone, forming its primary metabolite.[3][4]

Data Presentation: Quantitative Analysis of Enzyme Kinetics

Table 1: Michaelis-Menten Kinetic Parameters for Lumateperone Metabolism by CYP Isoforms

CYP IsoformMetabolic ReactionKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP)
CYP3A4N-demethylationData to be determinedData to be determinedData to be determined
CYP2C8Specific reactionData to be determinedData to be determinedData to be determined
CYP1A2Specific reactionData to be determinedData to be determinedData to be determined

Table 2: Michaelis-Menten Kinetic Parameters for Lumateperone Glucuronidation by UGT Isoforms

UGT IsoformMetabolic ReactionKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
UGT1A1Lumateperone GlucuronidationData to be determinedData to be determinedData to be determined
UGT1A4Lumateperone GlucuronidationData to be determinedData to be determinedData to be determined
UGT2B15Lumateperone GlucuronidationData to be determinedData to be determinedData to be determined

Table 3: Michaelis-Menten Kinetic Parameters for Lumateperone Reduction by AKR Isoforms

AKR IsoformMetabolic ReactionKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
AKR1C1Carbonyl ReductionData to be determinedData to be determinedData to be determined
AKR1B10Carbonyl ReductionData to be determinedData to be determinedData to be determined
AKR1C4Carbonyl ReductionData to be determinedData to be determinedData to be determined

Table 4: Estimated Relative Contribution of Enzyme Families to Lumateperone Metabolism

Enzyme FamilyPrimary Metabolic PathwayEstimated Contribution (%)
AKRsCarbonyl ReductionData to be determined
UGTsGlucuronidationMajor
CYPsOxidation (e.g., N-demethylation)Data to be determined

Experimental Protocols

Detailed methodologies for key experiments to determine the contribution of each enzyme family to lumateperone metabolism are provided below.

Protocol 1: In Vitro Metabolism of Lumateperone using Human Liver Microsomes (HLMs)

This protocol aims to determine the overall hepatic clearance and identify the major metabolites of lumateperone.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Lumateperone

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar compound not present in the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, pre-warm a mixture containing human liver microsomes (final concentration 0.5 mg/mL) and lumateperone (at various concentrations, e.g., 0.1 to 50 µM) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate and analyze the depletion of lumateperone and the formation of its metabolites using a validated LC-MS/MS method.

Protocol 2: Reaction Phenotyping using Recombinant Human CYP, UGT, and AKR Enzymes

This protocol identifies the specific isoforms within each enzyme family responsible for lumateperone metabolism and allows for the determination of enzyme kinetics.

Materials:

  • Recombinant human CYP isoforms (e.g., CYP3A4, CYP2C8, CYP1A2)

  • Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A4, UGT2B15)

  • Recombinant human AKR isoforms (e.g., AKR1C1, AKR1B10, AKR1C4)

  • Lumateperone

  • Appropriate cofactors (NADPH for CYPs and AKRs, UDPGA for UGTs)

  • Reaction-specific buffers

  • LC-MS/MS system

Procedure:

  • Enzyme-Specific Incubations: For each recombinant enzyme, prepare incubation mixtures containing the enzyme, lumateperone (at a range of concentrations to determine Km and Vmax), and the appropriate buffer.

  • Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reactions by adding the respective cofactors (NADPH or UDPGA).

  • Incubation: Incubate at 37°C for a predetermined linear time period.

  • Reaction Termination and Sample Preparation: Stop the reactions and process the samples as described in Protocol 1.

  • Data Analysis: Analyze the samples by LC-MS/MS. Determine the rate of metabolism at each substrate concentration and calculate the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: Chemical Inhibition Assay in Human Liver Microsomes

This protocol helps to confirm the contribution of specific CYP isoforms to lumateperone metabolism.

Materials:

  • Human Liver Microsomes (pooled)

  • Lumateperone

  • NADPH regenerating system

  • Specific chemical inhibitors for CYP isoforms (e.g., Ketoconazole for CYP3A4, Montelukast for CYP2C8, Furafylline for CYP1A2)

  • LC-MS/MS system

Procedure:

  • Inhibitor Pre-incubation: Pre-incubate the human liver microsomes with a selective chemical inhibitor (or vehicle control) at a concentration known to be specific for the target CYP isoform for a recommended time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Add lumateperone to the pre-incubated mixture.

  • Reaction Initiation and Incubation: Initiate the reaction with the NADPH regenerating system and incubate as described in Protocol 1.

  • Termination and Analysis: Terminate the reaction and analyze the samples as described in Protocol 1.

  • Data Interpretation: A significant decrease in the rate of lumateperone metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in lumateperone metabolism and its phenotyping, the following diagrams have been generated using the DOT language.

LumateperoneMetabolismPathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Lumateperone Lumateperone Metabolite_CarbonylReduction Reduced Carbonyl Metabolite Lumateperone->Metabolite_CarbonylReduction AKRs (AKR1C1, AKR1B10) Metabolite_Ndemethylation N-demethylated Metabolite Lumateperone->Metabolite_Ndemethylation CYPs (CYP3A4, CYP2C8, CYP1A2) Metabolite_Glucuronide Glucuronide Conjugates Lumateperone->Metabolite_Glucuronide UGTs Metabolite_CarbonylReduction->Metabolite_Glucuronide UGTs (UGT1A1, UGT1A4, UGT2B15) Metabolite_Ndemethylation->Metabolite_Glucuronide UGTs Excretion Excretion Metabolite_Glucuronide->Excretion

Figure 1: Overview of Lumateperone Metabolic Pathways.

PhenotypingWorkflow cluster_invitro In Vitro Systems cluster_assays Phenotyping Assays cluster_analysis Data Analysis HLM Human Liver Microsomes Metabolism_Assay Metabolism Assay HLM->Metabolism_Assay Inhibition_Assay Chemical Inhibition Assay HLM->Inhibition_Assay Recombinant_Enzymes Recombinant CYPs, UGTs, AKRs Kinetic_Assay Enzyme Kinetic Assay Recombinant_Enzymes->Kinetic_Assay LCMS LC-MS/MS Analysis Metabolism_Assay->LCMS Inhibition_Assay->LCMS Kinetic_Assay->LCMS Kinetics_Calc Km, Vmax Calculation LCMS->Kinetics_Calc Contribution_Est Relative Contribution Estimation LCMS->Contribution_Est

Figure 2: Experimental Workflow for Lumateperone Enzyme Phenotyping.

EnzymeRegulation cluster_regulators Regulatory Mechanisms cluster_enzymes Metabolizing Enzymes cluster_outcomes Phenotypic Outcomes Lumateperone Lumateperone Exposure CYP3A4 CYP3A4 Lumateperone->CYP3A4 Substrate UGT1A1 UGT1A1 Lumateperone->UGT1A1 Substrate AKR1C1 AKR1C1 Lumateperone->AKR1C1 Substrate Inducers Inducers (e.g., Rifampicin) Inducers->CYP3A4 Induction Inhibitors Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibition Genetic_Polymorphisms Genetic Polymorphisms Genetic_Polymorphisms->CYP3A4 Variable Activity Genetic_Polymorphisms->UGT1A1 Variable Activity Altered_Metabolism Altered Lumateperone Metabolism CYP3A4->Altered_Metabolism UGT1A1->Altered_Metabolism AKR1C1->Altered_Metabolism

Figure 3: Factors Influencing the Activity of Lumateperone Metabolizing Enzymes.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the metabolism of lumateperone. By employing these methodologies, scientists can elucidate the specific roles of CYP, UGT, and AKR enzymes, determine their kinetic parameters, and understand their relative contributions to the overall disposition of the drug. This knowledge is essential for optimizing therapeutic strategies, minimizing adverse drug reactions, and advancing the development of personalized medicine approaches for patients treated with lumateperone.

References

Application Notes and Protocols for the Quantitative Analysis of Lumateperone Glucuronide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), an atypical antipsychotic, undergoes extensive metabolism in humans, with glucuronidation being a major pathway.[1] Following a single oral dose of radiolabeled lumateperone, the parent drug and its glucuronidated metabolites constitute approximately 2.8% and 51% of the total plasma radioactivity, respectively.[2] This indicates that the quantification of lumateperone glucuronide conjugates is crucial for a comprehensive understanding of its pharmacokinetics and metabolism.

These application notes provide a detailed, proposed protocol for the quantitative analysis of lumateperone glucuronide conjugates in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As specific validated methods for individual glucuronide conjugates of lumateperone are not widely published in peer-reviewed literature, this protocol is based on established bioanalytical methods for glucuronide conjugates of other pharmaceuticals and the known metabolic pathways of lumateperone.

Signaling Pathway of Lumateperone

Lumateperone exhibits a unique pharmacological profile by modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission. It is a potent serotonin 5-HT2A receptor antagonist and a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors.[3] Furthermore, lumateperone modulates glutamatergic activity by enhancing N-methyl-D-aspartate (NMDA) receptor function through a dopamine D1 receptor-dependent phosphorylation of the GluN2B subunit.[1]

Lumateperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Lumateperone_pre Lumateperone D2_pre D2 Receptor (Presynaptic) Lumateperone_pre->D2_pre Partial Agonist DA_release Dopamine Release D2_pre->DA_release Inhibits Lumateperone_post Lumateperone D2_post D2 Receptor (Postsynaptic) Lumateperone_post->D2_post Antagonist 5HT2A 5-HT2A Receptor Lumateperone_post->5HT2A Antagonist D1 D1 Receptor Lumateperone_post->D1 Modulates Signaling_D2 Dopaminergic Signaling D2_post->Signaling_D2 Signaling_5HT2A Serotonergic Signaling 5HT2A->Signaling_5HT2A NMDA NMDA Receptor (GluN2B) D1->NMDA Phosphorylation Glutamate_Signaling Glutamatergic Signaling NMDA->Glutamate_Signaling Enhances Dopamine Dopamine Dopamine->D2_post Dopamine->D1 Serotonin Serotonin Serotonin->5HT2A Synaptic_Cleft Synaptic Cleft

Caption: Lumateperone's multi-receptor signaling pathway.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of lumateperone and its glucuronide conjugates from human plasma.

Materials:

  • Human plasma samples (collected in K2EDTA tubes)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled lumateperone glucuronide)

  • 50 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)

  • β-glucuronidase (from E. coli)

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • 5% Ammonium hydroxide (B78521) in methanol

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 25 µL of IS solution.

  • For total lumateperone determination (aglycone), add 50 µL of β-glucuronidase solution in ammonium acetate buffer and incubate at 37°C for 2 hours. For direct measurement of conjugates, omit this step.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the proposed chromatographic and mass spectrometric conditions for the separation and detection of lumateperone and its glucuronide conjugates.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Proposed Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

Parameter Proposed Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C

| IonSpray Voltage | 5500 V |

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
LumateperoneTo be determinedTo be determinedTo be determined
Lumateperone GlucuronideTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, need to be determined experimentally by infusing standard solutions of lumateperone and its synthesized glucuronide conjugates into the mass spectrometer.

Experimental Workflow

The overall workflow for the quantitative analysis of lumateperone glucuronide conjugates is depicted below.

Experimental_Workflow cluster_hydrolysis Optional Hydrolysis Sample_Collection Plasma Sample Collection (K2EDTA) Sample_Prep Sample Preparation (SPE) Sample_Collection->Sample_Prep LC_Separation LC Separation (Reverse Phase) Sample_Prep->LC_Separation Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample_Prep->Hydrolysis For Total Aglycone MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Report Reporting Data_Analysis->Report

References

Application Notes and Protocols for the Analysis of Lumateperone and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. It is extensively metabolized in vivo, leading to the formation of over twenty metabolites.[1] Accurate and reliable quantification of lumateperone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides an overview of common sample preparation techniques and detailed example protocols for the analysis of lumateperone and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The main metabolic pathways for lumateperone include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[1] One of the major metabolites is the N-demethylated form, which exhibits significant exposure in plasma.[1]

Signaling Pathway of Lumateperone

Lumateperone exhibits a complex mechanism of action, modulating multiple neurotransmitter systems, including serotonin (B10506), dopamine (B1211576), and glutamate.[2][3] It acts as a potent antagonist at serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter.[2][3] This multi-faceted signaling profile is believed to contribute to its efficacy and favorable side-effect profile.

Lumateperone Signaling Pathway cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System cluster_glutamate Glutamatergic System Lumateperone_S Lumateperone 5HT2A 5-HT2A Receptor Lumateperone_S->5HT2A Antagonist SERT Serotonin Transporter (SERT) Lumateperone_S->SERT Inhibitor Lumateperone_D Lumateperone Pre_D2 Presynaptic D2 Receptor Lumateperone_D->Pre_D2 Partial Agonist Post_D2 Postsynaptic D2 Receptor Lumateperone_D->Post_D2 Antagonist Lumateperone_G Lumateperone D1 D1 Receptor Lumateperone_G->D1 Modulation NMDA NMDA Receptor D1->NMDA Enhances Signaling

Lumateperone's multi-target signaling pathway.

Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving accurate and reproducible results in bioanalysis. The primary goals are to remove proteins and other matrix components that can interfere with the analysis, and to concentrate the analytes of interest. The most common techniques for small molecule analysis in biological fluids are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparative Overview of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and precipitation using an organic solvent or acid.Partitioning of analytes between two immiscible liquid phases.Selective retention of analytes on a solid sorbent and elution with a solvent.
Typical Recovery 80-100%70-95%85-100%
Matrix Effect HighModerateLow to Moderate
Selectivity LowModerateHigh
Throughput HighModerateModerate to High
Cost per Sample LowLow to ModerateHigh
Expertise Required LowModerateModerate to High

Note: The values presented are typical ranges for small molecule drugs and may vary depending on the specific analyte and matrix. Method development and validation are essential to determine the optimal technique for lumateperone and its metabolites.

Experimental Protocols

The following are detailed, representative protocols for the extraction of lumateperone and its metabolites from human plasma. These should be considered as starting points and require optimization and validation for specific applications.

Protein Precipitation (PPT) Protocol

PPT is a simple and rapid method suitable for high-throughput analysis. Acetonitrile (B52724) is a common precipitating agent.

Workflow Diagram:

Protein Precipitation Workflow Start Plasma Sample Add_Solvent Add Cold Acetonitrile (3:1 ratio) Start->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze by LC-MS/MS Supernatant->Analyze

A typical protein precipitation workflow.

Detailed Methodology:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled lumateperone) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

LLE offers improved cleanliness compared to PPT by partitioning the analytes into an organic solvent.

Workflow Diagram:

Liquid-Liquid Extraction Workflow Start Plasma Sample Add_Buffer Add Buffer (e.g., pH 9) Start->Add_Buffer Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Add_Buffer->Add_Solvent Vortex Vortex to Extract Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

A typical liquid-liquid extraction workflow.

Detailed Methodology:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a polypropylene (B1209903) tube.

  • Internal Standard Addition: Add an appropriate amount of internal standard.

  • pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) carbonate, pH 9) to basify the sample.

  • Solvent Addition: Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and hexane).

  • Extraction: Vortex the mixture for 5 minutes to facilitate the transfer of analytes into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

SPE provides the cleanest extracts and allows for analyte concentration, leading to higher sensitivity. A mixed-mode cation exchange polymer-based sorbent is a good starting point for a basic compound like lumateperone.

Workflow Diagram:

Solid-Phase Extraction Workflow Start Plasma Sample Pretreat Pre-treat Sample (e.g., Dilute with Acid) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (e.g., Acidified Water, Methanol) Load->Wash Elute Elute Analytes (e.g., Ammoniated Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

A typical solid-phase extraction workflow.

Detailed Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute lumateperone and its metabolites with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Representative UPLC-MS/MS Method

The following are typical parameters for the analysis of lumateperone and its metabolites. These will require optimization for the specific instrument and metabolites of interest.

ParameterRecommended Condition
LC System UPLC System
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

Example MRM Transitions (Hypothetical - require experimental determination):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lumateperone[M+H]+Fragment 1
[M+H]+Fragment 2
N-desmethyl Lumateperone[M+H]+Fragment 1
[M+H]+Fragment 2

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the bioanalysis of lumateperone and its metabolites. While protein precipitation offers a rapid and simple approach, solid-phase extraction generally provides the cleanest extracts and highest sensitivity. Liquid-liquid extraction presents a balance between sample cleanliness and cost. The protocols provided herein serve as a foundation for method development, which must be followed by rigorous validation to ensure data quality and reliability for clinical and research applications.

References

Application Notes and Protocols: Liquid-Liquid Extraction for Lumateperone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression. It undergoes extensive metabolism in the body, leading to the formation of various metabolites. Accurate quantification of lumateperone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and a proposed protocol for the liquid-liquid extraction (LLE) of lumateperone and its major metabolites from human plasma, intended for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Lumateperone

Lumateperone is primarily metabolized through multiple pathways, including N-demethylation, reduction of the carbonyl group, dehydrogenation, and piperazine (B1678402) ring cleavage. Phase II metabolism involves glucuronidation of the parent drug and its phase I metabolites.[1] The major active metabolites identified are IC200161 (N-desmethyl metabolite) and IC200131 (reduced carbonyl metabolite).[2]

Lumateperone_Metabolism Lumateperone Lumateperone IC200161 IC200161 (N-desmethyl) Lumateperone->IC200161 CYP3A4 (N-demethylation) IC200131 IC200131 (Reduced Carbonyl) Lumateperone->IC200131 Aldo-keto reductase Dehydrogenation_Metabolite Dehydrogenation Metabolite Lumateperone->Dehydrogenation_Metabolite Dehydrogenation Piperazine_Cleavage Piperazine Ring Cleavage Products Lumateperone->Piperazine_Cleavage Various Enzymes Glucuronide_Conjugates Glucuronide_Conjugates Lumateperone->Glucuronide_Conjugates UGT Enzymes IC200161->Glucuronide_Conjugates UGT Enzymes IC200131->Glucuronide_Conjugates UGT Enzymes

Caption: Metabolic pathway of lumateperone.

Proposed Liquid-Liquid Extraction Protocol for Lumateperone and Metabolites in Human Plasma

This protocol is a proposed method adapted from general procedures for antipsychotic drugs and has not been fully validated for all lumateperone metabolites. Optimization and validation are required before use in a regulated environment.

1. Materials and Reagents

  • Human plasma (collected in K2-EDTA tubes)

  • Lumateperone, IC200161, and IC200131 analytical standards

  • Stable isotope-labeled internal standards (SIL-IS) for lumateperone and its metabolites (e.g., Lumateperone-d8)

  • Methyl tertiary butyl ether (MTBE), HPLC grade

  • Ammonium (B1175870) hydroxide (B78521) solution (5% in water)

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Experimental Workflow

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (10 µL) Plasma_Sample->Add_IS Vortex1 3. Vortex (10s) Add_IS->Vortex1 Add_Base 4. Add 5% NH4OH (25 µL) Vortex1->Add_Base Vortex2 5. Vortex (10s) Add_Base->Vortex2 Add_Solvent 6. Add MTBE (500 µL) Vortex2->Add_Solvent Vortex_Extract 7. Vortex (5 min) Add_Solvent->Vortex_Extract Centrifuge 8. Centrifuge (10 min @ 4000 rpm) Vortex_Extract->Centrifuge Transfer_Supernatant 9. Transfer Organic Layer Centrifuge->Transfer_Supernatant Evaporate 10. Evaporate to Dryness (N2) Transfer_Supernatant->Evaporate Reconstitute 11. Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute LCMS_Analysis 12. LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Liquid-liquid extraction workflow.

3. Detailed Procedure

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing SIL-IS for lumateperone and its metabolites).

  • Vortexing: Briefly vortex the mixture for 10 seconds.

  • Alkalinization: Add 25 µL of 5% ammonium hydroxide solution to the plasma sample to adjust the pH. This facilitates the extraction of basic analytes like lumateperone and its metabolites into the organic solvent.

  • Vortexing: Briefly vortex the mixture for 10 seconds.

  • Solvent Addition: Add 500 µL of methyl tertiary butyl ether (MTBE) to the tube.

  • Extraction: Vortex the sample vigorously for 5 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex the reconstituted sample and inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.

Quantitative Data Summary

AnalyteExtraction Recovery (%)Matrix Effect (%)Lower Limit of Quantification (LLOQ) (ng/mL)Linearity (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Lumateperone To be determinedTo be determinedTo be determinedTo be determined<15%<15%
IC200161 (N-desmethyl) To be determinedTo be determinedTo be determinedTo be determined<15%<15%
IC200131 (Reduced Carbonyl) To be determinedTo be determinedTo be determinedTo be determined<15%<15%
Glucuronide Metabolites To be determinedTo be determinedTo be determinedTo be determined<15%<15%

Data to be determined upon method validation.

Discussion

The proposed liquid-liquid extraction protocol offers a simple and effective method for the simultaneous extraction of lumateperone and its primary metabolites from human plasma. The use of MTBE as the extraction solvent is based on its successful application for the extraction of other antipsychotic drugs. The alkalinization step is critical to ensure that the analytes are in their non-ionized form, maximizing their partitioning into the organic solvent.

It is important to note that glucuronidated metabolites are significantly more polar than their parent compounds. The proposed LLE method may have lower recovery for these metabolites. To quantify total concentrations (conjugated and unconjugated), an enzymatic hydrolysis step (e.g., using β-glucuronidase) prior to LLE may be necessary.

The absence of readily available, detailed, and validated methods for a comprehensive panel of lumateperone metabolites highlights a current gap in the bioanalytical literature. Researchers are encouraged to perform a thorough method development and validation according to regulatory guidelines (e.g., FDA or EMA) to ensure the accuracy, precision, and reliability of their results. This includes a comprehensive assessment of extraction recovery, matrix effects, linearity, accuracy, precision, and stability.

Conclusion

This application note provides a foundational protocol and workflow for the liquid-liquid extraction of lumateperone and its metabolites from human plasma. While further optimization and validation are essential, the proposed method serves as a robust starting point for researchers and scientists in the field of drug metabolism and pharmacokinetics. The successful implementation of a validated bioanalytical method will be instrumental in advancing the understanding of lumateperone's clinical pharmacology.

References

Troubleshooting & Optimization

Overcoming matrix effects in lumateperone metabolite LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of lumateperone (B1672687) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of lumateperone and its metabolites?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix. In the context of lumateperone and its numerous metabolites, biological matrices such as plasma or urine contain endogenous components like phospholipids (B1166683), salts, and proteins. These components can interfere with the ionization of the analytes in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). This can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis. For lumateperone, which undergoes extensive metabolism producing over twenty metabolites, ensuring that each of these compounds is free from matrix interference is critical for accurate pharmacokinetic and metabolic studies.

Q2: My analyte signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are common symptoms of unmanaged matrix effects. The composition of biological matrices can vary between individuals and samples, leading to inconsistent ion suppression or enhancement. This variability directly impacts the reliability of your quantitative results. It is crucial to evaluate for the presence of matrix effects during method development and validation, as recommended by regulatory agencies like the FDA.

Q3: What are the primary sources of matrix effects in plasma samples?

A3: In plasma samples, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI). These molecules are abundant in cell membranes and are often co-extracted with the analytes of interest during sample preparation. They can co-elute with lumateperone and its metabolites, competing for ionization in the MS source and also fouling the instrument. Other endogenous components like salts and proteins can also contribute to matrix effects.

Q4: How can I detect and quantify matrix effects in my assay?

A4: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where

Technical Support Center: Chromatographic Resolution of Lumateperone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the chromatographic resolution of lumateperone (B1672687) and its metabolites. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC or UPLC analysis of lumateperone?

A1: A common starting point for the analysis of lumateperone is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.[1][2] The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile.[1][2][3][4] Detection is typically performed using a UV detector, with wavelengths ranging from 227 nm to 245 nm being effective.[1][4][5]

Q2: What are the major metabolites of lumateperone that I should be aware of during method development?

A2: Lumateperone undergoes extensive metabolism.[6] The main metabolic pathways include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[6] One significant metabolite, referred to as M3 (the N-demethylated metabolite), has been shown to have exposure levels potentially higher than the parent drug in rat plasma.[6] Glucuronidation is a major phase II metabolic pathway for lumateperone and its metabolites.[7][8] Two pharmacologically active metabolites, IC200161 and IC200131, have also been detected in the brain.[8]

Q3: How should I prepare standards and samples for analysis?

A3: Standard stock solutions of lumateperone are typically prepared by dissolving the pure compound in a solvent like methanol to a concentration of about 1 mg/mL.[2][3] These stock solutions are then serially diluted with the mobile phase or a suitable diluent to create working standards and construct a calibration curve.[2] For pharmaceutical dosage forms like capsules, the contents are crushed into a fine powder, and a precise amount equivalent to a specific dose is weighed and dissolved in a solvent such as methanol, often with the aid of sonication to ensure complete dissolution.[1][3]

Q4: What are the essential parameters for validating a bioanalytical method for lumateperone?

A4: According to ICH guidelines, a validated method for lumateperone should demonstrate specificity, linearity, precision, accuracy, robustness, and system suitability.[2][3][9]

  • Specificity: The method should be able to resolve lumateperone from its impurities, degradation products, and matrix components.[2]

  • Linearity: A linear relationship between the detector response and the concentration of the analyte should be established over a defined range.[1][2]

  • Accuracy & Precision: The method must provide results that are close to the true value (accuracy) and are reproducible (precision).[2]

  • System Suitability: Parameters like peak tailing factor (<2), resolution between peaks (>2), and theoretical plates (>3000) should be monitored to ensure the chromatographic system is performing adequately.[3]

Troubleshooting Guide

Q1: I am observing poor resolution between lumateperone and one of its metabolites. What should I do?

A1: Poor resolution can be addressed by systematically optimizing your chromatographic conditions.

  • Adjust Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent generally increases retention time and can improve the separation of closely eluting peaks.

  • Modify Mobile Phase pH: The pH of the mobile phase can significantly alter the ionization state of lumateperone and its metabolites, thereby affecting their retention and selectivity. Experiment with different pH values of your buffer solution. For instance, one method uses a phosphoric acid buffer adjusted to pH 3.0, while another uses a phosphate buffer at pH 5.9 or 6.0.[1][3][4]

  • Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase or particle size. A column with a smaller particle size (e.g., transitioning from HPLC to UPLC) can provide higher efficiency and better resolution.

  • Optimize the Gradient: If using a gradient elution, modify the slope of the gradient. A shallower gradient provides more time for separation and can resolve closely eluting compounds.

Q2: My lumateperone peak is tailing. How can I improve the peak shape?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form.

  • Use a Different Column: Consider using a column with end-capping or a different base material to minimize silanol (B1196071) interactions, which are a common cause of tailing for basic compounds.

  • Column Health: The column may be degraded or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.

Q3: The sensitivity of my assay is low, and I'm getting poor peak responses. What steps can I take?

A3: Low sensitivity can stem from several factors related to the sample, the HPLC system, or the method parameters.

  • Verify Detection Wavelength: Ensure your UV detector is set to the absorbance maximum of lumateperone. Wavelengths between 227 nm and 245 nm have been reported to be effective.[1][4][5] A UV scan of your standard can confirm the optimal wavelength.[1][2]

  • Increase Injection Volume: A larger injection volume can increase the peak response, but be mindful not to overload the column, which can lead to peak distortion.

  • Sample Preparation: Ensure your sample preparation method provides adequate extraction and concentration of the analyte.

  • Consider Mass Spectrometry (MS): For bioanalytical samples requiring high sensitivity, coupling your liquid chromatograph to a mass spectrometer (LC-MS/MS) is a powerful alternative to UV detection.[6]

Data Presentation

Table 1: Summary of HPLC Methods for Lumateperone Analysis

Column DetailsMobile PhaseFlow RateDetectionRetention Time (min)Reference
Inertsil ODS 3V (250 mm × 4.6 mm, 5 µm)10 mM Phosphate Buffer (pH 5.9) and Methanol (20:80 V/V)1.0 mL/minUV at 241 nm3.0[3]
Symmetry C18 (150 mm x 4.6 mm, 5 µm)Phosphoric Acid Buffer (pH 3.0) and Methanol (70:30 V/V)0.8 mL/minUV at 245 nm2.698[1]
Phenomenex C18Phosphate Buffer (pH 6.0) and Methanol (55:45 V/V)1.2 mL/minUV at 227 nm~4.1[4]
Phenomenex C18 (250 mm X 4.6 mm, 5 µm)0.1% OPA in Water and Methanol (55:45 V/V)1.0 mL/minUV at 227 nm9.28[5][10]

Experimental Protocols

Protocol: RP-HPLC Method for the Quantification of Lumateperone

This protocol is a representative example based on published methods.[1][3] Users should validate the method for their specific application.

1. Materials and Reagents:

  • Lumateperone reference standard

  • HPLC-grade Methanol

  • HPLC-grade water

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • 0.45 µm nylon filters

2. Preparation of Solutions:

  • Mobile Phase (Phosphate Buffer:Methanol, 20:80):

    • Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH of the buffer to 5.9 using orthophosphoric acid.

    • Mix the buffer with methanol in a 20:80 (V/V) ratio.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of pure lumateperone and transfer it to a 25 mL volumetric flask.[3]

    • Add approximately 15 mL of methanol and sonicate to dissolve.[3]

    • Once dissolved, bring the flask to volume with methanol and mix thoroughly.[3]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-100 µg/mL).[1]

3. Sample Preparation (from 40 mg Capsule):

  • Weigh the contents of a lumateperone capsule and crush the powder.

  • Accurately weigh an amount of powder equivalent to 10 mg of lumateperone and transfer it to a 10 mL volumetric flask.[3]

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Bring the flask to volume with methanol, mix well, and filter the solution through a 0.45 µm nylon syringe filter before injection.[3]

4. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Inertsil ODS 3V (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Phosphate Buffer (pH 5.9) and Methanol (20:80 V/V)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 241 nm

  • Column Temperature: Ambient

  • Run Time: 10 minutes

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to establish the calibration curve.

  • Inject the prepared sample solution.

  • Quantify the amount of lumateperone in the sample by comparing its peak area to the calibration curve.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Standard / Sample S2 Dissolve in Solvent (e.g., Methanol) S1->S2 S3 Sonicate to Ensure Complete Dissolution S2->S3 S4 Dilute to Final Concentration S3->S4 S5 Filter through 0.45 µm Syringe Filter S4->S5 A2 Inject Blank, Standards, & Samples S5->A2 A1 Equilibrate HPLC System A1->A2 A3 Acquire Chromatographic Data A2->A3 D1 Integrate Peak Areas A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3

Caption: Experimental workflow for lumateperone analysis.

G Problem Problem: Poor Resolution Cause1 Suboptimal Mobile Phase Composition Problem->Cause1 Cause2 Incorrect Mobile Phase pH Problem->Cause2 Cause3 Inefficient Column Problem->Cause3 Cause4 Gradient Too Steep Problem->Cause4 Solution1 Adjust Organic/ Aqueous Ratio Cause1->Solution1 Solution2 Vary pH to Alter Analyte Ionization Cause2->Solution2 Solution3 Try Column with Different Stationary Phase / Particle Size Cause3->Solution3 Solution4 Use a Shallower Gradient Profile Cause4->Solution4

Caption: Troubleshooting guide for poor chromatographic resolution.

References

How to increase sensitivity for low-level lumateperone metabolite detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for increasing the sensitivity of low-level lumateperone (B1672687) metabolite detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways and key metabolites of lumateperone?

A1: Lumateperone undergoes extensive metabolism, resulting in over 20 metabolites.[1][2] The primary metabolic pathways include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[3] It is metabolized by various enzymes, including cytochrome P450 (CYP) isoforms (mainly CYP3A4), glucuronosyltransferase (UGT) isoforms, and aldo-keto reductase (AKR) isoforms.[4][5] There are significant differences between species. In humans, the main pathway is the reduction of the ketone group, forming the reduced carbonyl metabolite IC200131.[2] In non-clinical species like rats, N-demethylation is predominant, resulting in the N-desmethyl metabolite IC200161.[1][2]

Q2: What are the expected concentration ranges for lumateperone and its metabolites in plasma?

A2: Following oral administration, plasma concentrations of lumateperone and its metabolites can be detected for up to 8 hours.[1] The typical range observed in studies is between 0.2 ng/mL and 100 ng/mL.[1][6] Detecting metabolites at the lower end of this range requires highly sensitive analytical methods.

Q3: What is the recommended analytical technique for the sensitive detection of lumateperone metabolites?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and specific quantification of lumateperone and its metabolites in biological matrices like plasma.[3][7] High-resolution mass spectrometry (HRMS) systems, such as UPLC-Q Exactive Orbitrap, have also been successfully used for metabolite identification.[3]

Q4: How can I improve the recovery of low-level metabolites during sample preparation?

A4: To enhance recovery, a robust sample preparation method is crucial. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For low concentrations, SPE is often preferred as it provides a more thorough cleanup and allows for sample concentration, thereby increasing sensitivity. It is also critical to use an internal standard (IS), preferably a stable isotope-labeled version of the analyte, to correct for any analyte loss during the extraction process.

Q5: What are common causes of poor sensitivity in an LC-MS/MS assay for these metabolites?

A5: Low sensitivity can stem from several factors:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer's source, reducing the signal.[8]

  • Suboptimal Extraction: Inefficient extraction from the biological matrix leads to low recovery of the metabolites.

  • Poor Chromatographic Resolution: Inadequate separation from other metabolites or matrix components can lead to ion suppression and inaccurate quantification.

  • Non-optimized MS Parameters: Incorrect settings for parameters such as collision energy, declustering potential, and ion source temperature can result in a weak signal.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No/Low Metabolite Signal 1. Inefficient sample extraction/low recovery.2. Metabolite concentration is below the Limit of Detection (LOD).3. Suboptimal MS/MS parameters.4. Degradation of analyte during storage or processing.1. Optimize the sample preparation method (e.g., switch from PPT to SPE). Use a stable isotope-labeled internal standard.2. Concentrate the sample during the extraction step. Increase the injection volume.3. Perform parameter optimization for each metabolite by infusing a standard solution to find the optimal collision energy and other settings.4. Ensure samples are stored at -80°C and processed quickly on ice. Check the stability of metabolites under your experimental conditions.
High Background Noise 1. Contaminated solvents or reagents.2. Dirty MS ion source or optics.3. Matrix effects from insufficient sample cleanup.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Perform routine cleaning and maintenance of the mass spectrometer as per the manufacturer's guidelines.3. Improve sample cleanup using SPE or a more selective LLE protocol.
Poor Peak Shape 1. Incompatible reconstitution solvent.2. Column degradation or contamination.3. Suboptimal mobile phase pH or composition.1. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.2. Flush the column or replace it if necessary. Use a guard column.3. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. Optimize the organic solvent-to-buffer ratio.
Inconsistent Results (Poor Precision) 1. Inconsistent sample preparation technique.2. Variability in injection volume.3. Fluctuation in LC pump performance or MS source stability.1. Automate the sample preparation process if possible. Ensure consistent vortexing times and evaporation steps.2. Check the autosampler for air bubbles and ensure proper calibration.3. Perform system suitability tests before each run. Monitor the performance of quality control (QC) samples throughout the analytical batch.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lumateperone Metabolites from Plasma

This protocol provides a general framework for extracting lumateperone metabolites from a plasma matrix. Note: Specific SPE cartridges and solvent compositions should be optimized for the metabolites of interest.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., deuterated lumateperone metabolite in methanol).

    • Vortex for 10 seconds.

    • Add 600 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX).

    • Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of ultrapure water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Load at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method Parameters

This protocol outlines starting parameters for an LC-MS/MS method. Optimization is required for specific instruments and metabolites.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-3.0 min: Ramp to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: Return to 20% B

      • 4.1-5.0 min: Re-equilibration at 20% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 500°C

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: These must be determined empirically for lumateperone and each metabolite of interest by infusing standard solutions to identify the precursor ion and the most abundant, specific product ions.

Visualizations

Simplified Metabolic Pathway of Lumateperone parent Lumateperone metabolite1 IC200131 (Reduced Carbonyl Metabolite) [Major in Humans] parent->metabolite1 AKRs, CYPs metabolite2 IC200161 (N-desmethyl Metabolite) [Major in Rats] parent->metabolite2 CYP3A4 metabolite_other Other Phase I & II Metabolites parent->metabolite_other CYPs, UGTs

Caption: Simplified metabolic pathways of lumateperone.[2][4]

Workflow for Sensitive Metabolite Detection A 1. Sample Collection (e.g., Plasma) B 2. Sample Preparation (Protein Precipitation, LLE, or SPE) A->B C 3. LC-MS/MS Analysis (Optimized Gradient & MRM) B->C D 4. Data Acquisition C->D E 5. Data Processing (Integration & Quantification) D->E F 6. Results Reporting E->F

Caption: General experimental workflow for lumateperone metabolite analysis.

Troubleshooting Low Signal Intensity start Problem: Low or No Metabolite Signal check_sample_prep Is sample preparation optimized? start->check_sample_prep optimize_spe Action: Optimize SPE/LLE. Consider sample concentration. check_sample_prep->optimize_spe No check_lc Is chromatography adequate? check_sample_prep->check_lc Yes optimize_spe->check_lc optimize_lc Action: Adjust gradient/mobile phase. Check for matrix effects. check_lc->optimize_lc No check_ms Are MS parameters optimized? check_lc->check_ms Yes optimize_lc->check_ms optimize_ms Action: Infuse standard to optimize MRM transitions & source conditions. check_ms->optimize_ms No end_node Signal Improved check_ms->end_node Yes optimize_ms->end_node

References

Troubleshooting poor recovery of lumateperone metabolites during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of lumateperone (B1672687) and its metabolites during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: We are observing poor recovery of lumateperone metabolites compared to the parent drug. What are the likely reasons?

A1: This is a common challenge. The metabolites of lumateperone are generally more polar than the parent drug due to processes like glucuronidation. This increased polarity can lead to:

  • Reduced retention on reversed-phase solid-phase extraction (SPE) sorbents: Polar metabolites have a lower affinity for nonpolar sorbents like C18.

  • Increased solubility in the aqueous phase during liquid-liquid extraction (LLE): This makes it more difficult to partition the analytes into a less polar organic solvent.

Q2: How does the metabolism of lumateperone affect extraction strategy?

A2: Lumateperone undergoes extensive metabolism, primarily through two main pathways:

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 3A4 (CYP3A4), leading to metabolites such as N-demethylation.[1]

  • Phase II Metabolism: A major pathway for both lumateperone and its Phase I metabolites is glucuronidation, carried out by various UDP-glucuronosyltransferase (UGT) enzymes.[2][3]

Glucuronide metabolites are significantly more water-soluble than the parent drug. Therefore, your extraction method must be optimized to efficiently capture these polar compounds. For urine samples, which contain high concentrations of glucuronides, a hydrolysis step using β-glucuronidase may be necessary to cleave the glucuronic acid moiety and convert the metabolites to a less polar form, improving their retention on reversed-phase SPE sorbents.[4][5][6]

Q3: What are the key physicochemical properties of lumateperone and its metabolites to consider for extraction?

  • Lumateperone: Has a LogP of approximately 2.33, indicating it is a relatively lipophilic compound.[7]

  • Metabolites: Phase I metabolites, like the N-demethylated form, may have slightly altered polarity. Phase II glucuronide metabolites will be significantly more polar (lower LogP) and acidic due to the carboxylic acid group of the glucuronic acid moiety.

This difference in polarity is the primary reason why a single extraction method may not be optimal for both the parent drug and its various metabolites.

Troubleshooting Guides

Poor Recovery in Solid-Phase Extraction (SPE)

Problem: Low recovery of lumateperone metabolites using a standard reversed-phase (e.g., C18) SPE protocol.

Workflow for Troubleshooting SPE:

SPE_Troubleshooting start Start: Poor Metabolite Recovery check_sorbent Is the sorbent appropriate for polar analytes? start->check_sorbent check_ph Is the sample pH optimized for retention? check_sorbent->check_ph No solution_sorbent Use a mixed-mode or polymer-based sorbent. check_sorbent->solution_sorbent Yes check_wash Is the wash solvent too strong? check_ph->check_wash No solution_ph Adjust sample pH to suppress ionization. check_ph->solution_ph Yes check_elution Is the elution solvent strong enough? check_wash->check_elution No solution_wash Decrease organic content of wash solvent. check_wash->solution_wash Yes solution_elution Increase organic content or add a modifier to the elution solvent. check_elution->solution_elution Yes end_node End: Improved Recovery check_elution->end_node No solution_sorbent->check_ph solution_ph->check_wash solution_wash->check_elution solution_elution->end_node

Caption: Troubleshooting workflow for poor SPE recovery.

Troubleshooting Table for SPE:

Potential Cause Recommended Solution Expected Outcome
Inappropriate Sorbent The nonpolar nature of C18 sorbents may not adequately retain polar glucuronide metabolites.Use a mixed-mode sorbent (e.g., with both reversed-phase and anion exchange properties) or a polymer-based sorbent.
Incorrect Sample pH For glucuronide metabolites, a higher pH will cause the carboxylic acid group to be ionized, reducing retention on reversed-phase sorbents.Adjust the sample pH to be at least 2 units below the pKa of the glucuronic acid (~3.2) to ensure it is in its neutral form.
Wash Solvent Too Strong A high percentage of organic solvent in the wash step can prematurely elute the weakly retained polar metabolites.Decrease the percentage of organic solvent in the wash solution. Start with a very weak wash (e.g., 5% methanol (B129727) in water).
Elution Solvent Too Weak The elution solvent may not be strong enough to disrupt the interactions between the metabolites and the sorbent.Increase the percentage of organic solvent in the elution buffer. The addition of a small amount of a modifier (e.g., formic acid or ammonia, depending on the sorbent) can also improve elution efficiency.
Poor Recovery in Liquid-Liquid Extraction (LLE)

Problem: Low recovery of lumateperone metabolites in the organic phase during LLE.

Troubleshooting Table for LLE:

Potential Cause Recommended Solution Expected Outcome
Suboptimal Organic Solvent A nonpolar solvent like hexane (B92381) will not efficiently extract polar glucuronide metabolites from the aqueous sample.Use a more polar, water-immiscible organic solvent such as ethyl acetate (B1210297) or a mixture of solvents (e.g., isopropanol/dichloromethane).[8]
Incorrect Aqueous Phase pH If the pH of the aqueous sample is high, the glucuronide metabolites will be ionized and remain in the aqueous phase.Acidify the aqueous sample to a pH at least 2 units below the pKa of the glucuronic acid (~3.2) to neutralize the charge and increase its affinity for the organic phase.[9]
High Aqueous Solubility of Metabolites The inherent water solubility of the glucuronide metabolites can lead to poor partitioning into the organic phase.Add a "salting-out" agent (e.g., sodium chloride or ammonium (B1175870) sulfate) to the aqueous phase to decrease the solubility of the metabolites and drive them into the organic solvent.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lumateperone and its Metabolites from Human Plasma

This protocol is a starting point and may require optimization. It is based on a validated method for lumateperone and its N-demethylated metabolite.[1]

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add an appropriate internal standard.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

    • Collect the supernatant for SPE.

  • SPE Procedure (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.

    • Washing:

      • Wash 1: 1 mL of water.

      • Wash 2: 1 mL of 50% methanol in water.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Lumateperone Metabolites from Urine

This is a general protocol that should be optimized for lumateperone metabolites.

  • Sample Pre-treatment (Optional Hydrolysis):

    • To 1 mL of urine, add an internal standard.

    • To hydrolyze glucuronide conjugates, add β-glucuronidase and incubate according to the enzyme manufacturer's instructions (e.g., 60°C for 2 hours).

    • Adjust the pH of the urine sample to < 2 with 1M HCl.

  • LLE Procedure:

    • Add 5 mL of ethyl acetate to the pre-treated urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Post-Extraction:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for analysis.

Lumateperone Metabolic Pathway

Lumateperone_Metabolism cluster_phase1 Phase I cluster_phase2 Phase II Lumateperone Lumateperone PhaseI Phase I Metabolites (e.g., N-demethylation) Lumateperone->PhaseI Oxidation PhaseII_Luma Lumateperone Glucuronide Lumateperone->PhaseII_Luma Glucuronidation PhaseII_Metabolites Phase I Metabolite Glucuronides PhaseI->PhaseII_Metabolites Glucuronidation CYP3A4 CYP3A4 Excretion Excretion PhaseII_Luma->Excretion UGTs UGT Enzymes PhaseII_Metabolites->Excretion

Caption: Simplified metabolic pathway of lumateperone.

References

Technical Support Center: Optimizing MS/MS Parameters for Lumateperone and its Metabolite IC200161

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of lumateperone (B1672687) and its active metabolite, IC200161. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure robust and reliable bioanalytical method development.

Experimental Protocols

A crucial step in developing a sensitive and specific LC-MS/MS method is the optimization of mass spectrometry parameters. This protocol outlines the systematic optimization of MS/MS parameters for lumateperone and its N-desmethyl metabolite, IC200161, using a triple quadrupole mass spectrometer.

Analyte Information and Initial MS Parameters

Lumateperone is extensively metabolized, with one of its major active metabolites being IC200161, formed through N-demethylation.[1] The initial step is to determine the theoretical monoisotopic masses of the parent drug and its metabolite to predict the precursor ions.

CompoundChemical FormulaMonoisotopic Mass (Da)Predicted Precursor Ion ([M+H]⁺)
LumateperoneC₂₄H₂₈FN₃O409.2267410.2
IC200161C₂₃H₂₆FN₃O395.2111396.2
Infusion and Precursor Ion Identification

To experimentally confirm the precursor ions and assess the initial signal intensity, direct infusion of individual standard solutions is recommended.

  • Procedure:

    • Prepare individual standard solutions of lumateperone and IC200161 in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 100-500 ng/mL.

    • Infuse each solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Perform a full scan in positive ion mode to identify the protonated molecule [M+H]⁺ for each compound. The most abundant ion should correspond to the predicted precursor ion.

Product Ion Scan and Fragment Selection

Once the precursor ion is confirmed, the next step is to identify stable and intense product ions.

  • Procedure:

    • Continue infusing the standard solution of each analyte.

    • Set the mass spectrometer to product ion scan mode, selecting the previously identified precursor ion in the first quadrupole (Q1).

    • Vary the collision energy (CE) to induce fragmentation in the second quadrupole (Q2, collision cell). A typical starting range for collision energy is 10-50 eV.

    • Monitor the resulting fragment ions in the third quadrupole (Q3).

    • The primary metabolic pathway for the formation of IC200161 from lumateperone is N-demethylation. Other major pathways include carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[1] This information can guide the interpretation of fragmentation patterns.

    • Select at least two intense and specific product ions for each analyte for Multiple Reaction Monitoring (MRM). One will serve as the quantifier and the other as the qualifier.

Collision Energy Optimization

For each selected MRM transition, the collision energy must be optimized to maximize the product ion signal.

  • Procedure:

    • Set up an MRM method with the selected precursor and product ions for each analyte.

    • While infusing the standard solution, perform a collision energy optimization experiment. This involves systematically varying the CE for each transition and monitoring the product ion intensity.

    • Plot the product ion intensity as a function of collision energy to determine the optimal CE value that yields the highest signal.

Optimized MS/MS Parameters (Predicted)

The following table summarizes the predicted and optimized MS/MS parameters for lumateperone and IC200161. Note: These are predicted values and should be experimentally verified.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)Optimal CE (eV)Product Ion (Qualifier, m/z)Optimal CE (eV)
Lumateperone410.2PredictedTo be determinedPredictedTo be determined
IC200161396.2PredictedTo be determinedPredictedTo be determined

It is essential to experimentally determine the optimal product ions and collision energies as these can vary between different mass spectrometer models.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing MS/MS parameters.

MS_MS_Optimization_Workflow cluster_preparation Preparation cluster_optimization MS/MS Parameter Optimization cluster_finalization Method Finalization A Prepare Standard Solutions (Lumateperone & IC200161) B Direct Infusion into MS A->B C Full Scan (Positive Ion Mode) Identify Precursor Ion ([M+H]⁺) B->C D Product Ion Scan (Vary Collision Energy) C->D E Select Quantifier & Qualifier Ions D->E F Optimize Collision Energy for each MRM Transition E->F G Finalized MRM Method F->G

References

Addressing instability of lumateperone metabolites in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lumateperone (B1672687) and its metabolites in biological samples.

I. Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of lumateperone I should be aware of?

A1: Lumateperone is extensively metabolized, with the two primary pharmacologically active metabolites being:

  • IC200131: Formed by the reduction of the carbonyl side-chain.

  • IC200161: An N-desmethyl metabolite.

Other identified metabolites include IC200565 and IC201309. It is important to note that there are interspecies differences in metabolism. In humans, the formation of IC200131 is the major pathway, while in some non-clinical species, IC200161 is predominant.[1][2]

Q2: Which enzymes are involved in the metabolism of lumateperone?

A2: The metabolism of lumateperone involves several enzyme systems:

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 3A4 (CYP3A4) and ketone reductases.[3][4]

  • Phase II Metabolism: Glucuronidation of the parent drug and its metabolites is carried out by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A4, and UGT2B15.[1]

Q3: Are there any known stability issues with lumateperone and its metabolites?

A3: While specific stability data for lumateperone metabolites in biological matrices is limited in publicly available literature, forced degradation studies on lumateperone have shown it to be susceptible to degradation under certain conditions. These studies can provide insights into potential instabilities of its metabolites.[1][2] General challenges in bioanalysis suggest that metabolites can be prone to degradation due to enzymatic activity, pH instability, and temperature fluctuations. Therefore, careful sample handling and storage are crucial.

Q4: What are the recommended anticoagulants for blood sample collection?

A4: While specific recommendations for lumateperone are not detailed in the available literature, EDTA is a commonly used anticoagulant in bioanalytical studies. It is crucial to ensure that the chosen anticoagulant does not interfere with the analytical method.

Q5: How should I process blood samples after collection?

A5: Prompt processing of blood samples is critical to minimize the risk of metabolite degradation. Centrifugation to separate plasma should be performed as soon as possible after collection. If immediate processing is not feasible, samples should be kept on wet ice and protected from light.

II. Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable levels of metabolites Metabolite Instability: Degradation of metabolites may have occurred between sample collection and analysis.- Optimize Sample Handling: Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma. - Use Enzyme Inhibitors: Consider adding a broad-spectrum esterase and/or phosphatase inhibitor to the collection tubes if ester or phosphate (B84403) metabolites are of interest, though specific data for lumateperone metabolites is unavailable. - Control Temperature: Keep samples on wet ice during processing and freeze at -80°C as soon as possible.
Inappropriate Storage: Long-term storage at suboptimal temperatures or repeated freeze-thaw cycles can lead to degradation.- Storage Temperature: Store plasma samples at -80°C for long-term stability. - Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing.
High variability in metabolite concentrations between replicate samples Inconsistent Sample Handling: Variations in the time between collection and processing, or temperature fluctuations during handling.- Standardize Protocols: Implement and strictly follow a detailed standard operating procedure (SOP) for sample collection, processing, and storage. - Train Personnel: Ensure all personnel are trained on the standardized protocols.
Matrix Effects: Interference from endogenous components in the biological matrix affecting the ionization of the analytes in mass spectrometry-based assays.- Optimize Sample Preparation: Evaluate different sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to minimize matrix effects. - Use an Internal Standard: Employ a stable isotope-labeled internal standard for each analyte to compensate for matrix effects and variations in extraction recovery.
Appearance of unknown peaks in chromatograms Degradation Products: The unknown peaks may be degradation products of lumateperone or its metabolites.- Perform Forced Degradation Studies: Subject lumateperone and its metabolite standards to stress conditions (acid, base, oxidation, light, heat) to identify potential degradation products.[1][2] - LC-MS/MS Analysis: Use high-resolution mass spectrometry to characterize the unknown peaks and compare their fragmentation patterns with the parent drug and known metabolites.

III. Experimental Protocols & Data

Forced Degradation of Lumateperone

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Objective: To investigate the stability of lumateperone under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of lumateperone in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 60°C) for a specified period.

    • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and fluorescent light.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method.

Table 1: Summary of Forced Degradation Conditions for Lumateperone

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 N HCl24 hours60°C
Base Hydrolysis0.1 N NaOH24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temperature
ThermalHeatVaries60°C
PhotolyticUV and Fluorescent LightVariesRoom Temperature

This table provides a general framework. Specific conditions should be optimized for your experimental setup.

Sample Stability Testing

It is essential to perform stability tests for lumateperone and its metabolites in the relevant biological matrix under conditions that mimic the entire lifecycle of the sample.

Table 2: Recommended Stability Tests for Lumateperone and Metabolites in Plasma

Stability TestStorage ConditionDurationAcceptance Criteria
Freeze-Thaw Stability -20°C or -80°C to Room Temperature3 cyclesMean concentration within ±15% of initial
Short-Term (Bench-Top) Stability Room TemperatureAt least 4-8 hoursMean concentration within ±15% of initial
Long-Term Stability -80°CDuration of the studyMean concentration within ±15% of initial
Post-Preparative Stability Autosampler Temperature (e.g., 4°C)Duration of analytical runMean concentration within ±15% of initial

Note: The stability of metabolites should be independently validated as they may have different stability profiles than the parent drug.

IV. Visualizations

lumateperone_metabolism lumateperone Lumateperone ic200131 IC200131 (Reduced Carbonyl Metabolite) lumateperone->ic200131 Ketone Reductases ic200161 IC200161 (N-desmethyl Metabolite) lumateperone->ic200161 CYP3A4 glucuronides Glucuronidated Metabolites lumateperone->glucuronides UGT Enzymes (UGT1A1, UGT1A4, UGT2B15) ic200131->glucuronides UGT Enzymes ic200161->glucuronides UGT Enzymes

Caption: Metabolic pathway of lumateperone.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage & Analysis blood_collection 1. Blood Collection (e.g., EDTA tubes) centrifugation 2. Centrifugation (e.g., 1500 x g, 10 min, 4°C) blood_collection->centrifugation plasma_separation 3. Plasma Separation centrifugation->plasma_separation storage 4. Storage at -80°C plasma_separation->storage analysis 5. Bioanalysis (LC-MS/MS) storage->analysis

Caption: Recommended workflow for biological sample handling.

troubleshooting_logic cluster_stability_solutions Stability Solutions cluster_method_solutions Method Solutions start Inaccurate Metabolite Concentration check_stability Review Sample Handling & Storage start->check_stability check_method Review Analytical Method start->check_method optimize_handling Optimize Handling (Time, Temp) check_stability->optimize_handling Yes use_inhibitors Consider Enzyme Inhibitors check_stability->use_inhibitors Yes validate_storage Validate Storage Conditions check_stability->validate_storage Yes optimize_extraction Optimize Sample Extraction check_method->optimize_extraction Yes use_is Use Stable Isotope Internal Standard check_method->use_is Yes check_interference Investigate Matrix Effects check_method->check_interference Yes

References

Minimizing ion suppression for lumateperone metabolite quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression during the quantification of lumateperone (B1672687) and its metabolites by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of lumateperone?

A1: Lumateperone undergoes extensive metabolism, resulting in over 20 metabolites. The main metabolic pathways include N-demethylation, carbonylation (reduction of the ketone), dehydrogenation, and piperazine (B1678402) ring cleavage.[1] Glucuronidation is also a significant pathway for both the parent drug and its phase I metabolites.[2]

Q2: What causes ion suppression in the LC-MS analysis of lumateperone and its metabolites?

A2: Ion suppression is a matrix effect where co-eluting compounds from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analytes in the mass spectrometer's ion source.[3][4] For basic compounds like lumateperone and its metabolites, common sources of ion suppression include phospholipids (B1166683) from plasma membranes, salts from buffers, and formulation excipients if analyzing samples from dosed subjects.[5]

Q3: Why is my stable isotope-labeled internal standard (SIL-IS) not fully compensating for ion suppression?

A3: While a SIL-IS is the gold standard for correcting matrix effects, it may not provide complete compensation if there is a slight chromatographic separation between the analyte and the IS (isotopic effect), or if a high concentration of a co-eluting matrix component disproportionately affects the ionization of the analyte and the IS.

Q4: Can I predict the MRM transitions for lumateperone metabolites?

A4: Yes, to some extent. The precursor ion (Q1) will be the protonated molecule [M+H]⁺. The product ions (Q3) can be predicted based on the structure of the metabolite and known fragmentation pathways of similar compounds. For instance, metabolites retaining the core structure will likely have some common product ions. However, empirical optimization is necessary to determine the most sensitive and specific transitions.[6][7]

Troubleshooting Guides

This section provides solutions to common issues encountered during the quantification of lumateperone metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for analytes in matrix samples compared to neat standards Severe ion suppression from co-eluting matrix components.1. Improve Sample Preparation: Switch from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove phospholipids. 2. Optimize Chromatography: Modify the LC gradient to separate analytes from the phospholipid elution zone (typically early in the run). Consider a different stationary phase. 3. Dilute the Sample: A simple 1:1 or higher dilution of the sample extract with the mobile phase can reduce the concentration of interfering components.[8]
High variability in analyte/IS ratio across the sample batch Differential ion suppression between the analyte and the internal standard. Inconsistent matrix composition between samples.1. Ensure Co-elution: Adjust the chromatography to ensure the analyte and IS have identical retention times. 2. Evaluate Different Internal Standards: If a SIL-IS is not available, test an analogue that closely mimics the physicochemical properties and chromatographic behavior of the analyte. 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.
Poor peak shape (tailing or fronting) Interaction of basic analytes with acidic silanols on the silica-based column. Overloading of the analytical column.1. Use a High-Purity Silica Column: Employ a modern, end-capped C18 or a phenyl-hexyl column. 2. Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape by protonating the analytes. 3. Reduce Injection Volume: Inject a smaller volume of the sample extract onto the column.
Interfering peaks at the analyte or IS mass transition Endogenous matrix components or metabolites from other medications that are isobaric with the analyte or produce isobaric fragments.1. Increase Chromatographic Resolution: Use a longer gradient or a column with higher efficiency to separate the interfering peak. 2. Select More Specific MRM Transitions: If possible, choose a different product ion that is unique to your analyte of interest.[9]

Quantitative Data Summary

The following tables summarize known and predicted data for lumateperone and some of its major metabolites. Note that specific MRM transitions and retention times are highly dependent on the instrumentation and analytical conditions used and should be empirically optimized.

Table 1: Lumateperone and its Major Metabolites
Compound Metabolic Pathway Molecular Formula Monoisotopic Mass (Da)
Lumateperone-C₂₄H₂₈FN₃O393.2216
Desmethyl LumateperoneN-dealkylationC₂₃H₂₆FN₃O379.2060
Carbonyl-reduced Lumateperone (ICI200131)Carbonyl ReductionC₂₄H₃₀FN₃O395.2373
N-Oxide LumateperoneN-oxidationC₂₄H₂₈FN₃O₂409.2165
Hydroxylated LumateperoneHydroxylationC₂₄H₂₈FN₃O₂409.2165

Data for metabolites are derived from known metabolic pathways and supplier information.[10]

Table 2: Exemplar LC-MS/MS Parameters (Hypothetical)
Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) (Hypothetical)
Lumateperone394.2181.135
Desmethyl Lumateperone380.2167.135
Carbonyl-reduced Lumateperone396.2181.135

These MRM transitions are predicted based on the structures and may require optimization.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is designed to remove a significant portion of phospholipids and other polar interferences from plasma samples.

  • Sample Aliquoting: To 100 µL of plasma sample in a polypropylene (B1209903) tube, add 25 µL of internal standard solution (e.g., lumateperone-d8 in 50% methanol).

  • Alkalinization: Add 100 µL of 0.1 M ammonium (B1175870) hydroxide (B78521) to basify the sample.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method that can be adapted and optimized for specific instruments.

  • LC System: UPLC or HPLC system

  • Column: A C18 or Phenyl-Hexyl column with a particle size of ≤ 2.7 µm (e.g., 50 x 2.1 mm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: Hold at 20% B (re-equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM transitions: To be optimized for each analyte (see Table 2 for examples).

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Solution Implementation cluster_verification Verification Problem Inconsistent or Low Analyte Signal in Matrix PostColumn Perform Post-Column Infusion to Identify Suppression Zones Problem->PostColumn Step 1 SamplePrep Evaluate Sample Preparation (PPT vs. LLE vs. SPE) PostColumn->SamplePrep Step 2 Chroma Assess Chromatography (Co-elution with Phospholipids?) SamplePrep->Chroma Step 3 OptimizePrep Optimize Sample Prep (e.g., Implement SPE) Chroma->OptimizePrep If Prep is Insufficient OptimizeLC Modify LC Gradient/ Change Column Chroma->OptimizeLC If Co-elution is the Issue Dilute Dilute Sample Extract Chroma->Dilute Quick Fix Option Validation Re-validate Method with Matrix-Matched Standards OptimizePrep->Validation OptimizeLC->Validation Dilute->Validation

Caption: A troubleshooting workflow for addressing ion suppression issues.

SignalingPathways cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (+ Internal Standard) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Simple, Fast LLE Liquid-Liquid Extraction (MTBE) Plasma->LLE Good Phospholipid Removal SPE Solid-Phase Extraction (Mixed-Mode) Plasma->SPE Most Selective Extract Final Extract PPT->Extract Higher Risk of Ion Suppression LLE->Extract Cleaner Extract SPE->Extract Cleanest Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Comparison of sample preparation techniques for LC-MS analysis.

References

Technical Support Center: Simultaneous Analysis of Lumateperone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of lumateperone (B1672687) and its major metabolites (IC200131, IC200161, and IC200565) in biological matrices, primarily human plasma.

Troubleshooting Guide

This guide addresses common issues encountered during method development and routine analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Analyte interaction with active sites on the stationary phase.- Ensure proper pH of the mobile phase to maintain a consistent ionization state of the analytes. - Consider a different column with a more inert stationary phase or end-capping.
Column Overload: Injecting too much sample or a sample that is too concentrated.- Dilute the sample or reduce the injection volume.
Incompatible Injection Solvent: Sample solvent is significantly stronger than the mobile phase.- Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Ghost Peaks Carryover: Residual analyte from a previous injection.- Optimize the needle wash procedure by using a strong organic solvent and increasing the wash volume and duration. - Inject blank samples after high-concentration samples to assess for carryover.
Contamination: Impurities in the mobile phase, vials, or system.- Use high-purity (HPLC or LC-MS grade) solvents and reagents. - Run a blank gradient to identify potential contamination from the mobile phase.
High Background Noise or Ion Suppression Matrix Effects: Co-eluting endogenous components from the biological matrix interfering with ionization.- Improve sample preparation to remove more interfering substances. Consider solid-phase extraction (SPE) as an alternative to protein precipitation. - Adjust the chromatographic gradient to better separate the analytes from the matrix components. - Use a stable isotope-labeled internal standard (SIL-IS) for each analyte to compensate for matrix effects.
Contaminated Ion Source: Buildup on the ion source optics.- Perform routine cleaning and maintenance of the mass spectrometer's ion source as per the manufacturer's recommendations.
Inconsistent Retention Times Mobile Phase Issues: Inconsistent composition, pH, or degradation of the mobile phase.- Prepare fresh mobile phase daily. - Ensure accurate and consistent preparation of mobile phase components, including pH adjustment.
Column Degradation: Loss of stationary phase or column contamination.- Use a guard column to protect the analytical column. - If performance declines, try flushing the column or replacing it.
Pump Malfunction: Inconsistent flow rate or pressure fluctuations.- Check the pump for leaks and ensure it is properly primed and degassed.
Low Recovery Inefficient Extraction: Incomplete extraction of analytes from the sample matrix.- Optimize the sample preparation method. Experiment with different extraction solvents or SPE sorbents. - Ensure complete protein precipitation by optimizing the ratio of precipitant to sample and vortexing time.
Analyte Instability: Degradation of lumateperone or its metabolites during sample processing or storage.- Keep samples on ice or at 4°C during processing. - Evaluate the stability of the analytes under various conditions (e.g., freeze-thaw cycles, benchtop stability).

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for the simultaneous analysis of lumateperone and its metabolites in plasma?

A1: Both protein precipitation (PPT) and solid-phase extraction (SPE) can be used. PPT with a solvent like methanol (B129727) or acetonitrile (B52724) is a simpler and faster method. However, SPE may provide a cleaner extract, reducing matrix effects and potentially improving sensitivity. For PPT, a common starting point is a 3:1 ratio of cold acetonitrile to plasma. For SPE, a mixed-mode cation exchange polymer-based sorbent can be effective.

Q2: Which type of internal standard (IS) is best for this analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) for lumateperone and each of its metabolites is highly recommended. SIL-ISs have nearly identical chemical and physical properties to the analytes, ensuring they behave similarly during sample preparation, chromatography, and ionization, which effectively compensates for matrix effects and other sources of variability. If SIL-ISs are unavailable, a structural analog can be used, but it must be carefully validated to ensure it adequately mimics the behavior of the analytes.

Q3: How can I minimize ion suppression when analyzing lumateperone and its metabolites?

A3: Ion suppression is a common challenge in bioanalysis. To minimize it:

  • Optimize Chromatography: Develop a chromatographic method that provides good separation of the analytes from the bulk of the matrix components. A longer gradient or a different stationary phase might be necessary.

  • Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove phospholipids (B1166683) and other interfering substances.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.

  • Use a Suitable IS: As mentioned, a SIL-IS is the best way to correct for unavoidable ion suppression.

Q4: What are the key mass spectrometry parameters to optimize for this method?

A4: For a triple quadrupole mass spectrometer, you will need to optimize the following for lumateperone and each metabolite:

  • Precursor and Product Ions: Determine the most abundant and stable precursor ion (usually [M+H]+) and at least two product ions for each analyte.

  • Collision Energy (CE): Optimize the CE for each precursor-product ion transition to achieve the highest signal intensity.

  • Cone Voltage (or equivalent): Optimize the cone voltage to maximize the intensity of the precursor ion.

Experimental Protocols

Proposed UPLC-MS/MS Method for Simultaneous Quantification

This protocol is a refined starting point for method development, based on available literature. Further optimization and validation are required.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standards.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. Chromatographic Conditions

ParameterRecommended Setting
System UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometric Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400 - 500°C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 800 - 1000 L/hr

Quantitative Data Summary (Hypothetical MRM Transitions)

The following table provides hypothetical MRM transitions and optimized parameters. These must be determined empirically on your specific instrument.

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Lumateperone394.2121.13025
233.115
IC200131 (Reduced Carbonyl)396.2121.13025
235.115
IC200161 (N-desmethyl)380.2121.13528
219.118
IC200565410.2121.13025
249.115
Lumateperone-d8 (IS)402.3121.13025
241.215

Visualizations

Lumateperone Metabolic Pathway

Lumateperone_Metabolism cluster_primary Primary Metabolic Pathways cluster_secondary Secondary Metabolite Lumateperone Lumateperone IC200131 IC200131 (Reduced Carbonyl Metabolite) Lumateperone->IC200131 Aldo-keto reductase IC200161 IC200161 (N-desmethyl Metabolite) Lumateperone->IC200161 CYP3A4 Glucuronide Glucuronidated Metabolites Lumateperone->Glucuronide UGTs Excretion Excretion (Urine and Feces) IC200131->Excretion IC200565 IC200565 IC200161->IC200565 Further Metabolism Glucuronide->Excretion IC200565->Excretion

Caption: Major metabolic pathways of lumateperone.

Experimental Workflow for Sample Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standards Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample (5 µL) Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Solving peak tailing issues in HPLC analysis of lumateperone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of lumateperone (B1672687). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter during the HPLC analysis of lumateperone.

Q1: Why is my lumateperone peak tailing?

A: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing basic compounds like lumateperone on silica-based reversed-phase columns.[1][2] The primary cause is secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the stationary phase surface.[3][4][5] At a mobile phase pH above 3, these silanol groups can be ionized and interact strongly with the protonated basic functional groups of lumateperone, leading to multiple retention mechanisms and a distorted peak shape.[1][6]

Other potential causes include:

  • Column Issues: Degradation of the stationary phase, column contamination, or the formation of a void at the column inlet.[2][7]

  • Mobile Phase pH: An improperly buffered mobile phase or a pH close to the pKa of lumateperone can lead to inconsistent ionization and peak asymmetry.[3]

  • Extra-Column Effects: Excessive volume from long or wide-diameter tubing, or poorly made connections, can cause band broadening and tailing.[3][7]

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column.[7][8]

Q2: How can I eliminate peak tailing caused by silanol interactions?

A: To minimize unwanted interactions with silanol groups, you can employ several strategies targeting the mobile phase and stationary phase.

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to below 3.0 is a highly effective method.[4][7] At this low pH, the residual silanol groups are fully protonated (not ionized), which prevents them from interacting with the positively charged lumateperone molecules.[1][6] Alternatively, using a high pH (e.g., >8) can deprotonate the basic analyte, reducing interaction, but this requires a pH-stable column.[9][10]

  • Use a Modern, High-Purity Column:

    • End-capped Columns: These columns have been treated to block a majority of the residual silanol groups, significantly reducing their availability for secondary interactions.[1][3][6]

    • High-Purity Silica (B1680970) (Type B): Modern columns are made with silica that has a much lower content of metal impurities, which can activate nearby silanols.[4][11]

    • Polar-Embedded or Charged Surface Columns: These are designed to provide alternative interaction sites or shielding effects that improve the peak shape for basic compounds.[2]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM for UV detection) can help mask the residual silanol sites and maintain a stable pH throughout the column.[4][12]

Below is a diagram illustrating the interaction that causes peak tailing.

Caption: Analyte interaction with the HPLC stationary phase.

Q3: My peak tailing appeared suddenly after many successful injections. What should I do?

A: Sudden peak tailing often points to a problem with the column or a change in the system.

  • Column Contamination: Strongly retained impurities from previous samples may have accumulated at the head of the column. This can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase). If this doesn't work, a more aggressive washing procedure may be needed as per the column manufacturer's guidelines.[2]

  • Column Degradation (Void Formation): High pressure or extreme pH can cause the silica bed to collapse, creating a void at the column inlet.[7] This disrupts the flow path and leads to peak distortion.

    • Solution: A void is often irreversible, and the column will likely need to be replaced. Using a guard column can help protect the analytical column.[7]

  • Partially Blocked Frit: Particulate matter from unfiltered samples or mobile phase precipitation can clog the inlet frit.

    • Solution: Back-flushing the column (disconnecting it from the detector and reversing the flow) may dislodge the blockage. If the problem persists, the frit or the entire column may need replacement.[7]

A logical troubleshooting workflow is essential for quickly identifying the cause.

G start Peak Tailing Observed check_all_peaks Tailing on all peaks? start->check_all_peaks check_system Check for extra-column volume (fittings, tubing) check_all_peaks->check_system Yes one_peak Tailing on specific (basic) analyte peak? check_all_peaks->one_peak No check_column_void Check for column void/ contamination check_system->check_column_void replace_column Flush or replace column check_column_void->replace_column end Peak Shape Improved replace_column->end check_pH Check Mobile Phase pH Is it < 3 or > 8? one_peak->check_pH adjust_pH Adjust pH with acid/buffer (e.g., 0.1% Formic Acid) check_pH->adjust_pH No check_sample Check sample concentration and solvent check_pH->check_sample Yes adjust_pH->end dilute_sample Dilute sample or reduce injection volume check_sample->dilute_sample dilute_sample->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Data Presentation

Quantitative data is crucial for understanding and optimizing chromatographic conditions. The tables below summarize key relationships.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for Basic Compounds

This table illustrates the general impact of mobile phase pH on the peak shape of a basic analyte like lumateperone. The asymmetry factor (As) is a measure of peak tailing, with a value of 1.0 being perfectly symmetrical.[1]

Mobile Phase pHSilanol Group StateAnalyte State (Basic)Expected Asymmetry Factor (As)Rationale
< 3.0 Protonated (Si-OH)Protonated (Analyte-NH+)1.0 - 1.3 Silanols are not ionized, minimizing secondary interactions.[4][7]
3.0 - 7.0 Partially Ionized (Si-O⁻)Protonated (Analyte-NH+)> 1.5 Strong ionic interaction between ionized silanols and protonated analyte causes significant tailing.[1]
> 8.0 *Ionized (Si-O⁻)Neutral (Analyte-N)1.0 - 1.4 The analyte is neutral, reducing its ionic attraction to the ionized silanols.[10]

*Requires a column stable at high pH.

Table 2: Comparison of HPLC Column Chemistries for Lumateperone Analysis

The choice of column is critical for achieving good peak shape.

Column TypeDescriptionSuitability for LumateperoneKey Advantage
Traditional C18 (Type A Silica) Older generation, may have higher silanol activity and metal content.LowProne to significant peak tailing for basic compounds.
High-Purity End-Capped C18 (Type B) Modern, high-purity silica with most residual silanols chemically bonded (capped).HighDramatically reduces silanol interactions, leading to much better peak shape.[5]
Polar-Embedded Phase C18 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface.HighThe polar group shields the analyte from residual silanols.[3]
pH-Stable (Hybrid/Polymer Coated) Designed to operate at extended pH ranges (e.g., pH 1-12).HighAllows for analysis at high pH where lumateperone is neutral and silanols are masked.[9]

Experimental Protocols

This section provides a detailed example protocol for the HPLC analysis of lumateperone, designed to minimize peak tailing.

Optimized HPLC Method for Lumateperone Analysis

This method is based on published literature and best practices for analyzing basic compounds.[13][14][15]

1. Objective: To achieve a symmetric peak (Asymmetry Factor ≤ 1.3) for the quantification of lumateperone.

2. Materials & Reagents:

  • Column: High-purity, end-capped C18 column (e.g., Phenomenex C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Lumateperone Standard: Reference standard of known purity.

3. Chromatographic Conditions:

Parameter Setting
Mode Isocratic
Mobile Phase Composition 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

4. Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of lumateperone in the sample diluent.

    • From the stock solution, prepare working standards at the desired concentration range (e.g., 1-20 µg/mL) by diluting with the sample diluent.

  • System Equilibration:

    • Pump the mobile phase through the HPLC system and column for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (sample diluent) to ensure no interfering peaks are present.

    • Perform replicate injections of the standard solution to confirm system suitability (retention time, peak area, and asymmetry factor).

    • Proceed with the injection of unknown samples.

5. System Suitability Criteria:

  • Asymmetry Factor (Tailing Factor): Must be ≤ 1.5.[1]

  • Theoretical Plates: > 2000.

  • %RSD of Peak Area (n=5): < 2.0%.

References

Calibration curve challenges for lumateperone metabolite quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with calibration curves in the quantification of lumateperone (B1672687) and its primary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of lumateperone that I should be quantifying?

A1: The two major pharmacologically active metabolites of lumateperone are the N-desmethyl metabolite (IC200161) and the reduced carbonyl metabolite (IC200131). Both metabolites have binding profiles similar to the parent drug and may contribute to its overall effect. It is important to note that the primary metabolic pathway can differ between species. In humans, the reduction of the ketone in the butyrophenone (B1668137) side chain to form IC200131 is the main pathway. In contrast, demethylation of the piperazine (B1678402) ring to yield IC200161 is the predominant pathway in non-clinical species.

Q2: I am seeing poor linearity (r² < 0.99) in my calibration curve for a lumateperone metabolite. What are the common causes?

A2: Poor linearity can stem from several factors. Ensure your stock solutions are accurately prepared and that serial dilutions are performed with calibrated pipettes. Analyte instability in the biological matrix or reconstitution solvent can also lead to non-linear responses. Additionally, detector saturation at high concentrations or significant matrix effects at the lower end of the curve can cause a non-linear relationship between concentration and response.

Q3: My calibration curve is not reproducible between analytical runs. What should I investigate?

A3: Lack of reproducibility is often linked to inconsistencies in the experimental protocol. Verify that the sample extraction procedure is consistent across all runs. Inconsistent evaporation and reconstitution steps can introduce variability. Also, check for fluctuations in instrument performance, such as the mass spectrometer's source conditions or the HPLC's column temperature and mobile phase composition. The stability of the analyte and internal standard in the autosampler over the course of the analytical run should also be assessed.

Q4: What are potential sources of interference when quantifying lumateperone metabolites?

A4: Endogenous components of the biological matrix are a primary source of interference, leading to matrix effects like ion suppression or enhancement in LC-MS/MS analysis. Other potential interferences include structurally similar compounds or other metabolites of lumateperone that may have similar retention times or produce isobaric fragment ions.

Q5: Aniline (B41778) metabolites were a concern in preclinical studies. Do I need to consider them in my analysis of human samples?

A5: While aniline metabolites were associated with toxicities in animal studies, they have not been detected at quantifiable levels in human samples. Therefore, for studies involving human matrices, interference from aniline metabolites is not expected to be a significant concern.[1]

Troubleshooting Guides

Issue 1: High Variability or Poor Signal at the Lower Limit of Quantification (LLOQ)
Potential Cause Troubleshooting Step
Matrix Effects Co-eluting endogenous matrix components can suppress or enhance the ionization of the analyte, leading to high variability at low concentrations. To mitigate this, optimize the chromatographic separation to better resolve the analyte from matrix components. Consider using a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) instead of simple protein precipitation. Evaluate different ionization sources (e.g., APCI vs. ESI) as they can have different susceptibilities to matrix effects.
Analyte Adsorption Lumateperone and its metabolites may adsorb to plasticware or the HPLC flow path, especially at low concentrations. Use low-adsorption tubes and vials. Prime the HPLC system by injecting a high-concentration standard before running the calibration curve.
Suboptimal MS/MS Parameters Ensure that the MS/MS parameters (e.g., collision energy, declustering potential) are fully optimized for the specific metabolite to maximize signal intensity.
Instability in Autosampler The analyte may be degrading in the autosampler during the analytical run. Perform a stability test by reinjecting the LLOQ sample at the end of the run to see if the signal has decreased. If instability is observed, consider cooling the autosampler or reducing the run time.
Issue 2: Inaccurate Quality Control (QC) Sample Results
Potential Cause Troubleshooting Step
Inaccurate Standard Solutions Re-prepare the stock and working standard solutions from fresh solids, if possible. Use a different weighing scale and calibrated pipettes to rule out equipment error.
Poor Internal Standard (IS) Selection The chosen internal standard may not be adequately compensating for variability in extraction and/or matrix effects. The ideal IS is a stable isotope-labeled version of the analyte. If this is not available, select a structural analog that has a similar extraction recovery, chromatographic retention time, and ionization response to the analyte.
Sample Inhomogeneity Ensure that the bulk QC samples are thoroughly mixed before aliquoting. For solid matrices like tissue, ensure complete homogenization.
Cross-Contamination Check for carryover from high-concentration samples to subsequent injections. Inject a blank sample after the highest calibrator to assess for carryover. If present, optimize the injector wash procedure.

Experimental Protocols

Representative LC-MS/MS Method for Lumateperone and Metabolite Quantification

This protocol is a representative method and may require optimization for specific metabolites and matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A validated HPLC system.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the analytes from matrix components (e.g., 10-90% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for lumateperone and each metabolite must be optimized.

  • Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of lumateperone. While specific data for its metabolites are limited in the literature, similar performance characteristics would be expected for a validated assay.

Parameter Lumateperone Metabolites (Expected)
Linearity Range 1 - 1000 ng/mLSimilar range, dependent on in-vivo concentrations
Correlation Coefficient (r²) > 0.99> 0.99
LLOQ 1 ng/mL1-5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Extraction Recovery > 80%> 70-80%

Visualizations

Troubleshooting Workflow for a Failed Calibration Curve start Calibration Curve Fails (e.g., r² < 0.99, inaccurate QCs) check_linearity Assess Linearity start->check_linearity check_accuracy Assess Accuracy/Precision start->check_accuracy poor_linearity Poor Linearity check_linearity->poor_linearity inaccurate_qcs Inaccurate QCs check_accuracy->inaccurate_qcs sol_prep Check Standard Solution Preparation and Dilutions poor_linearity->sol_prep Potential Cause matrix_effects Investigate Matrix Effects (especially at LLOQ/ULOQ) poor_linearity->matrix_effects Potential Cause detector_sat Check for Detector Saturation poor_linearity->detector_sat Potential Cause is_performance Evaluate Internal Standard Performance inaccurate_qcs->is_performance Potential Cause extraction Verify Extraction Recovery and Consistency inaccurate_qcs->extraction Potential Cause stability Assess Analyte Stability (Stock, Matrix, Autosampler) inaccurate_qcs->stability Potential Cause sol_prep_solution Remake Standards with Calibrated Equipment sol_prep->sol_prep_solution Solution matrix_effects_solution Optimize Chromatography and Sample Cleanup matrix_effects->matrix_effects_solution Solution detector_sat_solution Adjust Concentration Range or Dilute High Samples detector_sat->detector_sat_solution Solution is_solution Select a Better IS (e.g., Stable Isotope Labeled) is_performance->is_solution Solution extraction_solution Refine and Standardize Extraction Protocol extraction->extraction_solution Solution stability_solution Re-evaluate Storage and Handling Conditions stability->stability_solution Solution

Caption: Troubleshooting workflow for a failed calibration curve.

Major Metabolic Pathways of Lumateperone cluster_human Primary Pathway in Humans cluster_nonclinical Primary Pathway in Non-Clinical Species lumateperone Lumateperone ic200131 IC200131 (Reduced Carbonyl Metabolite) lumateperone->ic200131 Ketone Reduction ic200161 IC200161 (N-desmethyl Metabolite) lumateperone->ic200161 N-demethylation (CYP3A4)

Caption: Major metabolic pathways of lumateperone.

References

Reducing background noise in lumateperone metabolite assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of lumateperone (B1672687) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during quantitative analysis, with a focus on reducing background noise and matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of lumateperone and why are they important to measure?

Lumateperone is extensively metabolized, resulting in over twenty metabolites. The primary metabolic pathways include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage for Phase I, followed by extensive glucuronidation in Phase II.[1] One of the most significant Phase I metabolites is the N-demethylated form (M3).[1] In some preclinical studies, the exposure level of this N-demethylated metabolite was found to be about 1.5-fold higher than the parent drug in plasma.[1] Measuring both lumateperone and its key metabolites is crucial for comprehensive pharmacokinetic (PK) studies, understanding the drug's overall exposure, and assessing the potential contribution of metabolites to the pharmacological effect or off-target toxicities.

Q2: What is the most common analytical technique for quantifying lumateperone and its metabolites in biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of lumateperone and its metabolites in biological matrices like plasma.[1] This technique offers high sensitivity and selectivity, which are necessary to measure the low concentrations typically observed in pharmacokinetic studies and to distinguish the analytes from endogenous matrix components.[2]

Q3: What is "matrix effect," and how does it cause background noise in my assay?

Matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte by co-eluting, undetected components from the sample matrix (e.g., plasma, serum).[3] In plasma analysis, phospholipids (B1166683) are a major cause of matrix effects, particularly ion suppression.[4] This occurs because these endogenous molecules can compete with the analytes of interest for ionization in the mass spectrometer's source, leading to a reduced analyte signal, which manifests as high background noise, poor sensitivity, and inaccurate quantification.

Q4: What is a suitable internal standard (IS) for a lumateperone assay?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., lumateperone-d8). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same degree of extraction loss and matrix effects.[5] This allows for the most accurate correction of experimental variability. If a SIL-IS for each metabolite is not available, a SIL-IS of the parent drug is the next best choice. A structural analog can be used as a last resort but requires more extensive validation to ensure it adequately mimics the analyte's behavior.[5][6]

Troubleshooting High Background Noise

High background noise can obscure analyte peaks, leading to poor sensitivity and inaccurate results. This guide provides a systematic approach to identifying and mitigating common sources of noise.

Issue 1: Consistently High Background Noise Across All Samples (Including Blanks)

This issue often points to contamination of the LC-MS system itself.

Troubleshooting Steps:

  • Check Solvents and Mobile Phases: Ensure that high-purity, LC-MS grade solvents and additives are used. Contaminants in the mobile phase are a common source of high background.

  • Clean the Ion Source: The mass spectrometer's ion source (e.g., ESI probe, capillary) can become contaminated over time. Follow the manufacturer's protocol for cleaning the source components.

  • Perform a System Flush: Contamination can accumulate in the LC system tubing, injector, and pump. Disconnect the column and flush the system with a strong solvent mixture (e.g., a mix of isopropanol, acetonitrile (B52724), methanol (B129727), and water).

  • Check for Contaminated Reagents: Prepare fresh mobile phases and sample preparation reagents to rule out contamination from these sources.

Issue 2: High Background Noise Only in Processed Samples (Not in Blanks)

This pattern strongly suggests that the noise originates from the biological matrix itself (matrix effect).

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible.

    • Protein Precipitation (PPT): While fast and simple, PPT is less effective at removing phospholipids, a primary source of matrix effects.

    • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and is generally more effective at reducing matrix effects than PPT.[4][7] Specialized SPE phases (e.g., HybridSPE) are designed to specifically target and remove phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective but requires careful optimization of the extraction solvent to selectively isolate the analytes while leaving matrix components behind.

  • Improve Chromatographic Separation: Adjust the LC method to chromatographically separate the analytes from the region where matrix components elute.

    • Post-column Infusion Experiment: To identify regions of ion suppression, perform a post-column infusion experiment. Infuse a standard solution of the analyte directly into the MS while injecting a blank, extracted plasma sample onto the LC column. Dips in the baseline signal indicate retention times where ion suppression occurs. Adjust your gradient to move the analyte peaks away from these suppression zones.[8][9]

  • Use a Divert Valve: Program the divert valve to send the highly polar, unretained components from the initial part of the chromatogram (which often contain salts and other interferences) to waste instead of the mass spectrometer.

A logical workflow for troubleshooting background noise is presented below.

G Troubleshooting Workflow for High Background Noise A High Background Noise Observed B Is noise present in blank solvent injections? A->B C System Contamination Likely B->C Yes D Matrix Effect Likely B->D No E 1. Use fresh LC-MS grade solvents. 2. Clean ion source. 3. Flush LC system. C->E F 1. Improve sample preparation (e.g., switch from PPT to SPE). 2. Optimize chromatography to separate analyte from suppression zones. D->F G Problem Resolved? E->G H Problem Resolved? F->H G->F No I End G->I Yes H->C No (Consider System Contamination) H->I Yes

Caption: A decision tree for diagnosing the source of high background noise.

Experimental Protocols

Below are representative protocols for the quantification of lumateperone and its N-desmethyl metabolite in human plasma using LC-MS/MS. Note: These are example methods and must be fully validated by the end-user.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This method is fast but may be more susceptible to matrix effects.

  • Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., lumateperone-d8).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects and improving sensitivity.

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Dilution: Add 200 µL of 4% phosphoric acid in water and vortex.

  • Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject 5-10 µL into the LC-MS/MS system.

The general workflow for sample analysis is depicted below.

G General Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample B Add Internal Standard A->B C Extraction (PPT or SPE) B->C D Final Extract C->D E LC Separation D->E F MS/MS Detection E->F G Integration & Quantification F->G H Final Concentration Report G->H

Caption: A high-level overview of the bioanalytical workflow.

LC-MS/MS Parameters
  • LC System: UPLC/HPLC System

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Example MRM Transitions: (Note: These values are illustrative and must be empirically optimized by infusing pure standards.)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Lumateperone394.2237.1
N-desmethyl Lumateperone380.2237.1
Lumateperone-d8 (IS)402.3245.1

Data Presentation: Performance Comparison

The choice of sample preparation method is a critical step that balances sample cleanliness, recovery, throughput, and cost. Below is a table summarizing expected performance metrics for different extraction techniques based on data from similar bioanalytical assays.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Analyte Recovery 80-95%>90%
Matrix Effect Moderate to HighLow to Moderate
Sample Cleanliness Lower (high phospholipids)Higher (efficient phospholipid removal)
Throughput HighModerate
Cost per Sample LowHigh
Recommendation Suitable for early discovery, high-throughput screening where some variability is acceptable.Recommended for regulated bioanalysis (preclinical and clinical studies) requiring high accuracy and precision.

References

Best internal standard for lumateperone metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of lumateperone (B1672687) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for the quantitative analysis of lumateperone and its metabolites by LC-MS/MS?

A1: The most suitable internal standard for the analysis of lumateperone and its metabolites is a stable isotope-labeled (SIL) version of the parent drug. Specifically, lumateperone-d4 is the recommended internal standard.

Rationale: A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: Lumateperone-d4 has nearly identical chemical and physical properties to lumateperone, including its extraction recovery, chromatographic retention time, and ionization efficiency.[1]

  • Correction for Matrix Effects: It co-elutes with the analyte, allowing it to effectively compensate for any signal suppression or enhancement caused by the biological matrix.

  • Improved Accuracy and Precision: By mimicking the behavior of the analyte throughout the entire analytical process (sample preparation, injection, and detection), the SIL internal standard provides the most accurate and precise quantification.

While structural analogs can be used if a SIL standard is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate results. Given the commercial availability of lumateperone-d4, it is the strongly preferred choice.

Q2: What are the major metabolites of lumateperone that should be considered for analysis?

A2: Lumateperone is extensively metabolized in the liver, resulting in over 20 metabolites. The primary metabolic pathways include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[2] A key metabolite to consider for quantification is the N-desmethyl metabolite (also referred to as M3 in some studies), as it has been shown to have significant exposure levels in plasma.[2] The molecular formula for N-desmethyl lumateperone is C23H26FN3O.[3]

Q3: What sample preparation technique is recommended for analyzing lumateperone and its metabolites in plasma?

A3: Protein precipitation (PPT) is a simple, rapid, and effective method for preparing plasma samples for lumateperone analysis.[4][5][6][7] This technique uses a solvent, typically acetonitrile, to denature and precipitate plasma proteins, which would otherwise interfere with the LC-MS/MS analysis. The resulting supernatant, containing the analytes of interest, can then be directly injected or further processed. For higher sensitivity and cleaner samples, Solid Phase Extraction (SPE) can also be employed, though it involves a more complex and time-consuming protocol.

Experimental Protocols & Method Parameters

While specific, fully validated LC-MS/MS methods with complete parameter sets are not extensively published in peer-reviewed literature, this section provides a detailed, recommended starting protocol based on established bioanalytical practices. Note: These parameters will require optimization and validation in your laboratory.

Detailed Protocol: Plasma Sample Preparation using Protein Precipitation

This protocol is designed for a 96-well plate format for high-throughput analysis.

  • Prepare Reagents:

    • Precipitation Solvent: Acetonitrile containing the internal standard (Lumateperone-d4). The concentration of the internal standard should be optimized based on the expected analyte concentration range in the samples. A common starting concentration is 5-10 ng/mL.

  • Sample Thawing:

    • Thaw plasma samples (collected in K2-EDTA tubes), calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.

  • Protein Precipitation:

    • Aliquot 50 µL of each plasma sample, standard, or QC into the wells of a 96-well collection plate.

    • Add 150 µL of the precipitation solvent (a 3:1 solvent-to-sample ratio) to each well.

    • Mix thoroughly by vortexing the plate for 2-3 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the 96-well plate at approximately 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer:

    • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the sample and allows for reconstitution in a mobile phase-compatible solvent.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

    • Mix by vortexing for 1 minute to ensure the analytes are fully dissolved.

  • Analysis:

    • Seal the plate and place it in the autosampler for LC-MS/MS analysis. Inject 5-10 µL onto the analytical column.

Diagram: Experimental Workflow for Lumateperone Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add 150 µL Acetonitrile with Lumateperone-d4 Sample->Add_IS Vortex1 Vortex (2-3 min) Add_IS->Vortex1 Centrifuge Centrifuge (4000 x g, 10 min) Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC/HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detect by Mass Spectrometry (MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify

Caption: Workflow for lumateperone analysis in plasma.

LC-MS/MS Parameters (Starting Point)

The following tables provide suggested starting parameters for method development. The precursor ions are predicted based on the molecular weight and the common formation of [M+H]+ adducts in positive electrospray ionization (ESI+). Product ions and collision energies must be determined empirically by infusing a standard solution of each analyte into the mass spectrometer and performing a product ion scan.

Table 1: Predicted Precursor Ions and Chromatographic Conditions

Parameter Recommended Setting
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 20% B, ramp to 95% B, hold, and re-equilibrate
Column Temp. 40°C

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Table 2: Suggested MRM Transitions for Quantification Note: Product Ion and Collision Energy (CE) values are placeholders and must be optimized in your laboratory.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lumateperone 394.2To be determinedTo be optimized
N-desmethyl Lumateperone 380.2To be determinedTo be optimized
Lumateperone-d4 (IS) 398.2To be determinedTo be optimized

Troubleshooting Guide

Problem 1: Low or No Internal Standard (IS) Signal

Potential Cause Troubleshooting Step
IS solution not added Review sample preparation steps. Prepare a fresh QC sample and re-run to confirm.
Incorrect IS concentration Verify the concentration of the IS stock and working solutions.
Degradation of IS Check the stability and storage conditions of the IS. Prepare a fresh solution.
Instrument issue Infuse the IS solution directly into the mass spectrometer to confirm instrument sensitivity and correct MRM settings.

Problem 2: High Variability in IS Signal Across Samples (>20-30% RSD)

Potential Cause Troubleshooting Step
Inconsistent sample preparation Ensure consistent pipetting volumes and mixing during the protein precipitation step. Consider using an automated liquid handler for better precision.
Variable matrix effects While the SIL IS should compensate for this, extreme matrix differences (e.g., hemolyzed or lipemic samples) can still cause issues. Review sample quality. Improve cleanup by using SPE instead of PPT.
Ion source contamination A dirty ion source can lead to erratic signal. Clean the ion source according to the manufacturer's instructions.

Problem 3: Poor Peak Shape (Tailing or Fronting) for Lumateperone or Metabolites

Potential Cause Troubleshooting Step
Column degradation The column may be nearing the end of its lifetime. Replace with a new column of the same type.
Mobile phase issue Ensure mobile phases are fresh and correctly prepared. The pH of the mobile phase can significantly affect the peak shape of basic compounds like lumateperone.
Sample solvent mismatch The reconstitution solvent should be similar to or weaker than the initial mobile phase to prevent peak distortion.
Secondary interactions Lumateperone is a basic compound and may interact with residual silanols on the column. Ensure the use of a high-quality, end-capped C18 column.

Problem 4: Suspected Ion Suppression (Low Analyte Response Despite Correct Spiking)

Potential Cause Troubleshooting Step
Co-elution with matrix components Modify the LC gradient to better separate the analytes from the "matrix breakthrough" at the beginning of the run. Increase the initial percentage of the aqueous mobile phase or hold for a longer time before starting the gradient.
Insufficient sample cleanup Protein precipitation may not remove all interfering substances (e.g., phospholipids). Implement a more rigorous cleanup method like Solid Phase Extraction (SPE).
Ion source settings Optimize ion source parameters (e.g., temperature, gas flows) to improve desolvation and reduce the impact of matrix components.

Diagram: Logic for Internal Standard Selection

Caption: Decision process for selecting an internal standard.

References

Technical Support Center: Optimizing Mobile Phase for Lumateperone Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of lumateperone (B1672687) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of lumateperone I might encounter?

A1: Lumateperone is a chiral molecule, meaning it exists as enantiomers (mirror images).[1][2][3] During synthesis, both enantiomers can be formed, leading to a racemic mixture. Therefore, the primary isomers of concern are the (R)- and (S)-enantiomers of lumateperone. Positional isomers, though less common, could also potentially be present as impurities depending on the synthetic route.

Q2: What is a good starting point for developing a chiral HPLC method for lumateperone isomers?

A2: For chiral separations of compounds like lumateperone, which contains a basic nitrogen atom, polysaccharide-based chiral stationary phases (CSPs) are a versatile starting point.[4] Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series) are often successful.

A typical starting mobile phase for a normal-phase separation would be a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol.[4] For reversed-phase chromatography, a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer is a common choice.

Q3: Why is the mobile phase pH important for separating lumateperone isomers?

A3: The mobile phase pH is a critical parameter, especially for amine-containing compounds like lumateperone. The pH affects the ionization state of the analyte. For basic compounds, working at a pH that keeps the analyte in a neutral or consistently charged state can significantly improve peak shape and resolution by minimizing secondary interactions with the stationary phase.[4]

Q4: What role do mobile phase additives play in the separation of lumateperone isomers?

A4: Mobile phase additives are crucial for optimizing chiral separations. For basic compounds like lumateperone, adding a small amount of a basic additive, such as diethylamine (B46881) (DEA) or ethanolamine (B43304), to the mobile phase can improve peak shape and resolution.[5] These additives can mask active sites on the stationary phase and prevent undesirable interactions that lead to peak tailing. Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid is often used.[5]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Symptom: The enantiomer peaks are co-eluting or show only partial separation (Resolution < 1.5).

Possible Cause Troubleshooting Action Experimental Protocol
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient chiral recognition for lumateperone.CSP Screening: Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based). Prepare a racemic standard of lumateperone and inject it onto each column using a generic mobile phase (e.g., Hexane:Isopropanol 90:10 v/v for normal phase).[4]
Suboptimal Mobile Phase Composition The ratio of the strong to weak solvent in the mobile phase is not optimal for selectivity.Modifier Percentage Optimization: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase from 5% to 25% in 5% increments. Observe the effect on retention time and resolution.
Incorrect Mobile Phase Additive The absence of an appropriate additive can lead to poor peak shape and low resolution.Additive Screening: For lumateperone, a basic compound, add a basic modifier. Start by adding 0.1% (v/v) Diethylamine (DEA) to the mobile phase. Other basic additives like ethanolamine can also be tested.[5]
Inappropriate Temperature Temperature can influence the thermodynamics of the chiral recognition process.Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, improve chiral resolution.
Issue 2: Peak Tailing

Symptom: The peaks are asymmetrical with a pronounced tail.

Possible Cause Troubleshooting Action Experimental Protocol
Secondary Interactions with Stationary Phase The basic amine group of lumateperone may be interacting with residual silanol (B1196071) groups on the silica-based CSP.Increase Additive Concentration: If a basic additive is already in use, consider slightly increasing its concentration (e.g., from 0.1% to 0.2% DEA).[6]
Incorrect Mobile Phase pH (Reversed-Phase) The pH of the mobile phase is causing undesirable ionization of the analyte.pH Adjustment: Adjust the pH of the aqueous component of the mobile phase. For basic analytes, a higher pH can sometimes improve peak shape by suppressing the protonation of the amine.
Column Overload Injecting too much sample can lead to peak distortion.Reduce Sample Concentration: Prepare and inject a sample with a lower concentration of lumateperone. If peak shape improves, the original sample was overloaded.[7]
Issue 3: Peak Splitting

Symptom: A single enantiomer peak appears as two or more split peaks.

Possible Cause Troubleshooting Action Experimental Protocol
Column Void or Contamination A void at the head of the column or contamination can disrupt the sample band.Column Flushing/Regeneration: Flush the column with a strong solvent. For immobilized polysaccharide CSPs, a regeneration procedure with solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) may be possible (consult manufacturer's instructions).[8] If the problem persists, the column may need replacement.
Sample Solvent Incompatibility The solvent in which the sample is dissolved is too strong compared to the mobile phase, causing peak distortion upon injection.Match Sample Solvent to Mobile Phase: Dissolve the lumateperone standard in the initial mobile phase or a weaker solvent. For normal phase, avoid dissolving the sample in pure alcohol if the mobile phase has a low alcohol content.
Co-elution with an Impurity What appears to be a split peak may be two closely eluting compounds.Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity across the entire peak. If the spectra are not consistent, an impurity is likely present.

Mobile Phase Optimization Workflow

Mobile_Phase_Optimization start Start: Poor Isomer Separation csp_screening Screen Different Chiral Stationary Phases (CSPs) start->csp_screening modifier_opt Optimize Organic Modifier Percentage csp_screening->modifier_opt Initial separation observed additive_opt Introduce/Optimize Mobile Phase Additive (e.g., 0.1% DEA) modifier_opt->additive_opt temp_opt Optimize Column Temperature additive_opt->temp_opt troubleshoot Troubleshoot Peak Shape (Tailing/Splitting) temp_opt->troubleshoot troubleshoot->modifier_opt Re-optimize end End: Optimized Separation troubleshoot->end Good peak shape and resolution

Caption: Workflow for optimizing the mobile phase for lumateperone isomer separation.

This guide provides a structured approach to developing and troubleshooting a method for the separation of lumateperone isomers. By systematically evaluating the chiral stationary phase, mobile phase composition, additives, and temperature, researchers can achieve optimal separation for accurate analysis.

References

Technical Support Center: Enhancing Electrospray Ionization of Lumateperone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the electrospray ionization (ESI) of lumateperone (B1672687) and its metabolites for mass spectrometry (MS) analysis.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of lumateperone and its metabolites.

1. Poor Signal Intensity or Low Sensitivity for Lumateperone Metabolites

Question: We are observing a weak signal for lumateperone metabolites, particularly the N-desmethyl metabolite, compared to the parent drug. How can we improve the signal intensity?

Answer:

Low signal intensity for metabolites can stem from several factors, including inefficient ionization, matrix effects, or suboptimal instrument parameters. Here are several strategies to enhance the signal:

  • Optimize ESI Source Parameters: The ionization efficiency of metabolites can differ significantly from the parent drug. It is crucial to optimize the ESI source parameters specifically for the metabolites of interest. Key parameters to adjust include:

    • Capillary Voltage: A typical starting point for positive ion mode is 3-5 kV. Fine-tuning this voltage can significantly impact signal intensity.

    • Nebulizer Gas Pressure: This parameter affects droplet size and desolvation. Typical pressures range from 20-60 psi.

    • Desolvation Temperature: Increasing the temperature (typically 250-450°C) can improve solvent evaporation and ionization, but excessive heat may cause thermal degradation of some metabolites.

    • Gas Flow Rates: Both the nebulizing and desolvation gas flow rates should be optimized to ensure efficient desolvation without causing ion suppression.

  • Mobile Phase Modification: The composition of the mobile phase plays a critical role in ESI efficiency.

    • pH Adjustment: Lumateperone and its metabolites contain basic nitrogen atoms, making them suitable for positive ion mode ESI. Acidifying the mobile phase with additives like 0.1% formic acid or acetic acid can enhance protonation and improve signal intensity.[1]

    • Organic Solvent: Using solvents with lower surface tension, such as methanol (B129727) or acetonitrile (B52724), can promote the formation of smaller droplets and improve ionization efficiency.[2]

  • Minimize Matrix Effects: Biological matrices can contain endogenous compounds that co-elute with the analytes and suppress their ionization.

    • Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]

    • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve baseline separation of the metabolites from endogenous matrix components.

  • Use a Sensitive Mass Spectrometer: If available, utilize a mass spectrometer with higher sensitivity and a lower limit of detection.

2. In-source Fragmentation of Lumateperone or its Metabolites

Question: We are observing fragment ions in our full scan mass spectra that correspond to our target analytes, even without applying collision energy in the mass analyzer. How can we reduce this in-source fragmentation?

Answer:

In-source fragmentation (ISF) can complicate data analysis and reduce the abundance of the desired precursor ion. To minimize ISF:

  • Reduce Cone Voltage/Fragmentor Voltage: This is the primary parameter controlling the energy applied to the ions as they enter the mass spectrometer. Lowering the cone or fragmentor voltage will reduce the extent of in-source fragmentation.

  • Optimize Source Temperatures: High desolvation or source temperatures can sometimes contribute to the thermal degradation of labile metabolites, which can appear as fragmentation. A systematic evaluation of these temperatures is recommended.

  • Gentle Ionization Techniques: If available, consider using a softer ionization technique or a mass spectrometer with a more gentle ion source design.

3. Presence of Adduct Ions in the Mass Spectra

Question: We are observing multiple adduct ions (e.g., [M+Na]+, [M+K]+) for lumateperone and its metabolites in addition to the expected protonated molecule ([M+H]+). How can we minimize adduct formation?

Answer:

Adduct formation can split the analyte signal across multiple ions, reducing the intensity of the desired protonated molecule and complicating quantification. To minimize adducts:

  • Use High-Purity Solvents and Reagents: Sodium and potassium salts are common contaminants in laboratory glassware, solvents, and reagents. Using high-purity, MS-grade solvents and thoroughly cleaning glassware can reduce the source of these adducts.

  • Mobile Phase Additives: The addition of a proton source, such as 0.1% formic acid, to the mobile phase will favor the formation of the [M+H]+ ion over metal adducts. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used to promote the formation of ammonium adducts ([M+NH4]+) in a more controlled manner if protonation is inefficient.

  • Optimize Chromatography: Ensure that the analytes are well-retained and elute in a region with minimal co-eluting salts from the biological matrix.

4. Signal Instability or Poor Reproducibility

Question: The signal intensity for our lumateperone metabolite analysis is fluctuating significantly between injections, leading to poor reproducibility. What could be the cause?

Answer:

Signal instability can be caused by a variety of factors related to the sample, the LC system, or the MS source.

  • Matrix Effects: Inconsistent matrix effects between samples are a common cause of poor reproducibility. Re-evaluate your sample preparation method to ensure consistent removal of interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • LC System Issues: Check for leaks, pump pressure fluctuations, or issues with the autosampler. A stable and reproducible chromatographic separation is essential for stable ESI.

  • ESI Source Contamination: The ESI probe and the orifice of the mass spectrometer can become contaminated over time, leading to signal instability. Regular cleaning of these components is crucial.

  • Mobile Phase Inconsistency: Ensure the mobile phase is well-mixed and degassed. Inconsistent solvent composition can lead to fluctuations in ESI efficiency.

II. Frequently Asked Questions (FAQs)

Q1: What is the main metabolic pathway for lumateperone?

A1: The main metabolic pathways for lumateperone include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[4] The N-demethylated metabolite is a significant component observed in plasma.[4]

Q2: Which ionization mode is best for analyzing lumateperone and its metabolites?

A2: Positive ion electrospray ionization (ESI+) is the preferred mode for analyzing lumateperone and its metabolites. The presence of basic nitrogen atoms in their structures allows for efficient protonation, leading to the formation of [M+H]+ ions. The use of an acidic mobile phase modifier, such as formic acid, further enhances ionization in the positive mode.

Q3: How can I confirm if a suspected peak is an in-source fragment or a genuine metabolite?

A3: To distinguish between an in-source fragment and a true metabolite, you can perform the following:

  • Vary the Cone/Fragmentor Voltage: The intensity of an in-source fragment will be highly dependent on the cone or fragmentor voltage. As you decrease this voltage, the intensity of the fragment should decrease significantly, while the intensity of the precursor ion should increase. A genuine metabolite's intensity will not be as strongly correlated with this parameter.

  • MS/MS Analysis: Isolate the suspected precursor ion in the first stage of the mass spectrometer and subject it to collision-induced dissociation (CID). If the suspected peak is a genuine metabolite, it will have its own characteristic fragmentation pattern. If it is an in-source fragment, it will not be selected as a precursor ion for MS/MS.

Q4: What are the expected m/z values for lumateperone and its N-desmethyl metabolite?

A4:

  • Lumateperone: The monoisotopic mass of lumateperone (C24H28FN3O) is approximately 393.22 g/mol . In positive ion ESI, you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 394.2.

  • N-desmethyl Lumateperone: This metabolite has lost a methyl group (CH2), resulting in a mass difference of 14.02 g/mol . Therefore, the expected [M+H]+ ion for the N-desmethyl metabolite would be at an m/z of approximately 380.2.

Q5: What type of internal standard should be used for the quantitative analysis of lumateperone and its metabolites?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., lumateperone-d4, N-desmethyl-lumateperone-d3). SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and experience similar ionization suppression or enhancement, thus providing the most accurate correction for matrix effects and other sources of variability. If a SIL internal standard is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.

III. Data Presentation

Table 1: Typical ESI-MS/MS Parameters for the Analysis of Antipsychotic Drugs.

ParameterTypical Setting (Positive Ion Mode)Purpose
Capillary Voltage3.0 - 5.0 kVPromotes the formation of charged droplets.
Nebulizer Gas Pressure20 - 60 psiControls the size of the electrospray droplets.
Desolvation Temperature250 - 450 °CAids in the evaporation of solvent from the droplets.
Desolvation Gas Flow600 - 1000 L/hrAssists in the desolvation process.
Cone/Fragmentor Voltage20 - 50 VCan be optimized to minimize in-source fragmentation.
Collision EnergyAnalyte DependentOptimized for each specific precursor-to-product ion transition in MS/MS.

Note: These are general ranges and should be optimized for the specific instrument, lumateperone, and its metabolites.

IV. Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for Lumateperone and Metabolite Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Lumateperone: Q1: 394.2 -> Q3: [Fragment ion m/z]

    • N-desmethyl Lumateperone: Q1: 380.2 -> Q3: [Fragment ion m/z]

    • Internal Standard: [Appropriate MRM transition]

Note: The specific fragment ions for the MRM transitions need to be determined by infusing a standard of each analyte and performing a product ion scan.

V. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation reconstitute->lc esi Electrospray Ionization lc->esi ms Tandem Mass Spectrometry (MRM) esi->ms data data ms->data Data Acquisition & Processing

Caption: Experimental workflow for lumateperone metabolite analysis.

troubleshooting_logic cluster_ionization Ionization Issues cluster_matrix Matrix Effects start Poor Signal Intensity optimize_source Optimize ESI Source (Voltage, Temp, Gas) start->optimize_source mobile_phase Modify Mobile Phase (pH, Organic %) start->mobile_phase improve_cleanup Enhance Sample Cleanup (SPE, LLE) start->improve_cleanup optimize_lc Optimize Chromatography start->optimize_lc result Successful Analysis optimize_source->result Signal Improved? mobile_phase->result improve_cleanup->result optimize_lc->result

Caption: Troubleshooting logic for low signal intensity.

References

Lumateperone Metabolite Bioanalysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of lumateperone (B1672687) and its metabolites. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during quantitative analysis in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of lumateperone?

A1: Lumateperone undergoes extensive metabolism. The main metabolic pathways include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[1] One of the major metabolites is the N-demethylated metabolite, sometimes referred to as M3, which has shown higher exposure levels than the parent drug in preclinical studies.[1]

Q2: What are the most common challenges in the bioanalysis of lumateperone metabolites?

A2: Common challenges include:

  • Low concentrations: Some metabolites may be present at very low concentrations, requiring highly sensitive analytical methods.

  • Co-elution: Metabolites with similar polarities may co-elute, making accurate quantification difficult.

  • Matrix effects: Endogenous components in biological matrices like plasma can interfere with the ionization of metabolites, leading to ion suppression or enhancement.

  • Lack of commercial standards: Authentic standards for all identified metabolites may not be commercially available, complicating method development and validation.

  • Metabolite instability: Certain metabolites, particularly glucuronide conjugates, can be unstable and may degrade during sample collection, storage, or preparation.

Q3: Which analytical technique is most suitable for quantifying lumateperone and its metabolites?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of lumateperone and its metabolites in biological matrices. This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of analytes in complex samples.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column Overload: Injecting a sample with a concentration that is too high can lead to peak distortion.

  • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting.

  • Column Degradation: Loss of stationary phase or contamination of the column can result in peak tailing.

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase can cause peak tailing.

Solutions:

  • Dilute the Sample: Try diluting the sample to a lower concentration and re-injecting.

  • Match Injection Solvent: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.

  • Column Maintenance: If column degradation is suspected, try flushing the column or replacing it with a new one.

  • Modify Mobile Phase: Adding a small amount of a competing agent, like an amine for basic compounds, to the mobile phase can reduce secondary interactions.

Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte of interest.

  • Suboptimal Mass Spectrometry Parameters: Incorrect source temperatures, gas flows, or collision energies can lead to a weak signal.

  • Inefficient Extraction: The sample preparation method may not be efficiently extracting the metabolites from the matrix.

  • Analyte Instability: The metabolites may be degrading in the autosampler or during the analytical run.

Solutions:

  • Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Optimize MS Conditions: Systematically optimize all relevant MS parameters to maximize the signal for each metabolite.

  • Evaluate Extraction Recovery: Perform experiments to determine the extraction efficiency and modify the protocol if necessary.

  • Ensure Sample Stability: Keep samples cooled in the autosampler and minimize the time between preparation and analysis.

Issue 3: Inconsistent Results and High Variability

Possible Causes:

  • Inconsistent Sample Preparation: Variations in sample handling, such as inconsistent vortexing times or temperatures, can introduce variability.

  • Matrix Effects: Variability in the composition of the biological matrix between different samples can lead to inconsistent ion suppression or enhancement.

  • Instrument Instability: Fluctuations in the LC or MS system performance can cause variable results.

  • Internal Standard Issues: An inappropriate internal standard that does not track the analyte's behavior can lead to high variability.

Solutions:

  • Standardize Protocols: Ensure all sample preparation steps are performed consistently for all samples.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects and other sources of variability.

  • Perform System Suitability Tests: Regularly run system suitability tests to monitor the performance of the LC-MS/MS system.

  • Matrix Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.

Experimental Protocols

General Protocol for Protein Precipitation (PPT) of Plasma Samples
  • Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex the samples to ensure homogeneity.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase and inject it into the LC-MS/MS system.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Lumateperone Metabolite Analysis

ParameterSetting
LC Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for Lumateperone and a Key Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lumateperone394.2222.125
N-desmethyl Lumateperone (M3)380.2208.128

Note: These are example values and must be optimized for the specific instrument and conditions used.

Visualizations

Lumateperone_Metabolism Lumateperone Lumateperone Metabolite_M3 N-desmethyl Lumateperone (M3) Lumateperone->Metabolite_M3 N-demethylation Carbonyl_Metabolites Carbonyl Metabolites Lumateperone->Carbonyl_Metabolites Carbonylation Dehydrogenated_Metabolites Dehydrogenated Metabolites Lumateperone->Dehydrogenated_Metabolites Dehydrogenation Piperazine_Cleavage_Products Piperazine Cleavage Products Lumateperone->Piperazine_Cleavage_Products Piperazine Ring Cleavage

Caption: Major metabolic pathways of lumateperone.

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Peak Shape, Low Sensitivity) Check_LC Check LC Conditions (Column, Mobile Phase, Flow Rate) Start->Check_LC Check_MS Check MS Parameters (Source, Gas Flows, Voltages) Start->Check_MS Check_Sample_Prep Review Sample Preparation (Extraction, Evaporation, Reconstitution) Start->Check_Sample_Prep Check_IS Evaluate Internal Standard Performance Check_LC->Check_IS Check_MS->Check_IS Check_Sample_Prep->Check_IS Solution Problem Resolved Check_IS->Solution

Caption: General troubleshooting workflow for bioanalysis.

References

Validation & Comparative

A Comparative Pharmacokinetic Deep Dive: Lumateperone and Its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the pharmacokinetic profiles of the atypical antipsychotic lumateperone (B1672687) and its primary active metabolites. Drawing on experimental data, we present a comprehensive overview to inform research and drug development efforts. This document contrasts lumateperone's performance with key alternatives and provides insights into its metabolic journey and signaling pathways.

Pharmacokinetic Profile: Lumateperone vs. Alternatives

Lumateperone exhibits a distinct pharmacokinetic profile characterized by rapid absorption and extensive metabolism. The following tables summarize key pharmacokinetic parameters for lumateperone, its active metabolites, and two commonly used atypical antipsychotics, olanzapine (B1677200) and risperidone (B510), for comparative analysis.

Table 1: Pharmacokinetic Parameters of Lumateperone and its Active Metabolites in Humans

AnalyteTmax (h)Cmax (ng/mL)Half-life (h)
Lumateperone1-2-18
IC2001311.566.410.8
IC2001611.528.42.3
IC2005651.532.515.5

Table 2: Comparative Pharmacokinetic Parameters of Atypical Antipsychotics

DrugTmax (h)Cmax (ng/mL)Half-life (h)Bioavailability (%)Protein Binding (%)
Lumateperone1-2[1]-18[1]4.4[2]97.4[3]
Olanzapine~6[4]8.05-8.38[2]21-54 (mean 30)[4]~60-65[3]93[4]
Risperidone~1-3-20-90
Paliperidone (9-hydroxyrisperidone)--21-30-77

Note: Data for olanzapine and risperidone are presented as a range or mean from various studies and may vary based on patient-specific factors.

Experimental Protocols

The data presented in this guide are derived from various clinical and preclinical studies. The following outlines the general methodologies employed in these key experiments.

Pharmacokinetic Studies in Humans

Study Design: Pharmacokinetic parameters for lumateperone and its metabolites in humans were typically determined through open-label, single- or multiple-dose studies in healthy volunteers or patients with schizophrenia. For instance, clinical trial NCT04779177 was a Phase 1b, multicenter, open-label study to evaluate the safety, tolerability, and pharmacokinetics of lumateperone in adolescent patients with schizophrenia or schizoaffective disorder[4][5].

Dosing and Sampling: Participants received oral doses of lumateperone, and blood samples were collected at various time points post-administration to determine the plasma concentrations of the parent drug and its metabolites over time.

Analytical Method: Quantification of lumateperone and its metabolites in plasma samples was primarily achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods offer high sensitivity and specificity for the simultaneous determination of multiple analytes. For example, a validated LC-MS/MS method was used to investigate the pharmacokinetics of lumateperone and its N-demethylated metabolite (M3) in rat plasma[6]. High-performance liquid chromatography (HPLC) methods have also been developed for the estimation of lumateperone in pharmaceutical dosage forms[7].

In Vitro Metabolism Studies

Methodology: The metabolic pathways of lumateperone were investigated using in vitro systems, such as human liver microsomes. These studies help identify the enzymes responsible for metabolism and the primary metabolites formed. For lumateperone, in vitro studies have shown that it is extensively metabolized by various enzymes, including cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferases (UGTs)[8].

Signaling Pathway and Mechanism of Action

Lumateperone's therapeutic effects are attributed to its unique mechanism of action, which involves the modulation of multiple neurotransmitter systems, including serotonin (B10506), dopamine (B1211576), and glutamate (B1630785).

Lumateperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_vesicle Dopamine Vesicle D2_auto->DA_vesicle Inhibits Release Synaptic_Cleft Synaptic Cleft DA_vesicle->Synaptic_Cleft Dopamine Release SERT SERT D2_post D2 Receptor 5HT2A 5-HT2A Receptor D1 D1 Receptor Glutamate\nSignaling Glutamate Signaling D1->Glutamate\nSignaling Enhances Lumateperone Lumateperone Lumateperone->D2_auto Partial Agonist Lumateperone->SERT Inhibitor Lumateperone->D2_post Antagonist Lumateperone->5HT2A Antagonist Lumateperone->D1 Modulator Synaptic_Cleft->SERT Serotonin Reuptake Synaptic_Cleft->D2_post Dopamine Synaptic_Cleft->5HT2A Serotonin Synaptic_Cleft->D1 Dopamine

As depicted, lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors. This dual action is thought to contribute to its antipsychotic efficacy with a lower risk of extrapyramidal symptoms compared to other antipsychotics. Furthermore, its potent antagonism of serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT) are believed to contribute to its effects on mood and negative symptoms. Lumateperone also modulates glutamate signaling through its interaction with D1 receptors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Lumateperone and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of lumateperone (B1672687) and its metabolites in biological matrices. The information presented is collated from various validated studies to support researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction to Lumateperone and its Metabolism

Lumateperone is an atypical antipsychotic used for the treatment of schizophrenia and bipolar depression. It undergoes extensive metabolism in the body, resulting in over twenty metabolites.[1] The major metabolic pathways include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[2] Key enzymes involved in its metabolism are cytochrome P450 (CYP) 3A4, uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), and aldo-keto reductases (AKRs).[1] Due to this extensive metabolism, accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Comparative Analysis of Analytical Methods

The quantification of lumateperone and its metabolites in biological samples, primarily plasma, is predominantly achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and, more sensitively, with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the specific analytes of interest.

Below is a summary of validation parameters from various published methods for the quantification of lumateperone.

MethodAnalyte(s)MatrixLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)Reference
RP-HPLC-UV LumateperoneBulk Drug10,000 - 60,00038798.6 - 101.2< 2[3]
RP-HPLC-UV LumateperoneCapsules5,000 - 15,000Not Reported98.0 - 102.0< 2[4]
LC-MS/MS Lumateperone & M3Rat Plasma0.5 - 200 (Lumateperone)0.5 - 200 (M3)0.5 (Lumateperone)0.5 (M3)95.8 - 106.7 (Lumateperone)96.3 - 105.4 (M3)< 11.2 (Lumateperone)< 9.8 (M3)[2]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS/MS methods.

RP-HPLC-UV Method for Lumateperone in Bulk Drug

This method is suitable for the quantification of lumateperone in bulk pharmaceutical preparations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (B129727) (e.g., 70:30, v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Detection Wavelength: 245 nm.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of lumateperone in a suitable organic solvent like methanol.

    • Further dilute the stock solution with the mobile phase to achieve concentrations within the calibration range.

    • Filter the samples through a 0.45 µm filter before injection.

LC-MS/MS Method for Lumateperone and Metabolite M3 in Rat Plasma

This highly sensitive and selective method is ideal for pharmacokinetic studies in biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate for LC-MS/MS is between 0.2 and 0.6 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lumateperone and its metabolite(s).

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample (e.g., 50 µL), add an internal standard.

    • Add a protein precipitation agent (e.g., acetonitrile or methanol) in a 1:3 or 1:4 ratio (sample:solvent).

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes).

    • Collect the supernatant and inject it into the LC-MS/MS system.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation (e.g., Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection quantification Quantification detection->quantification results Results quantification->results

Caption: A typical experimental workflow for the quantification of lumateperone and its metabolites in plasma using LC-MS/MS.

G Simplified Metabolic Pathway of Lumateperone cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism lumateperone Lumateperone m3 M3 (N-demethylated metabolite) lumateperone->m3 CYP3A4 carbonylation Carbonylation Products lumateperone->carbonylation AKRs dehydrogenation Dehydrogenation Products lumateperone->dehydrogenation piperazine_cleavage Piperazine Ring Cleavage Products lumateperone->piperazine_cleavage glucuronides Glucuronidated Metabolites m3->glucuronides UGTs carbonylation->glucuronides UGTs dehydrogenation->glucuronides UGTs piperazine_cleavage->glucuronides UGTs

Caption: A simplified diagram illustrating the main metabolic pathways of lumateperone.

Conclusion

The selection of an analytical method for the quantification of lumateperone and its metabolites should be guided by the specific requirements of the study. For routine analysis of bulk drug or pharmaceutical formulations where high concentrations are expected, RP-HPLC-UV offers a robust and cost-effective solution.[3][4] For studies requiring high sensitivity and the simultaneous quantification of the parent drug and its metabolites in complex biological matrices, such as plasma, LC-MS/MS is the method of choice due to its superior selectivity and lower limits of detection.[2] The detailed protocols and validation data presented in this guide serve as a valuable resource for researchers to establish and cross-validate their analytical methods for lumateperone and its metabolites.

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of Lumateperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of lumateperone (B1672687), a novel antipsychotic agent, as observed in laboratory-based in vitro studies and within living organisms (in vivo). Understanding the correlation between these two settings is crucial for predicting a drug's behavior in humans, including its efficacy and safety profile. This document synthesizes available experimental data to highlight key metabolic pathways, identify major metabolites, and detail the methodologies used in these critical studies.

Executive Summary

Lumateperone undergoes extensive metabolism, resulting in the formation of over 20 metabolites. A significant finding is the difference in primary metabolic pathways between humans and non-clinical species like rats. In humans, the main route is the reduction of the ketone in the butyrophenone (B1668137) side chain, whereas in rats, N-demethylation of the piperazine (B1678402) ring predominates. Despite these differences in primary pathway preference, no unique metabolites have been identified in human liver microsomes that were not also observed in preclinical models, suggesting that these models are relevant for assessing the overall metabolic profile of lumateperone.

Data Presentation: Metabolite Profiles and Pharmacokinetics

The following tables summarize the key metabolites identified and the pharmacokinetic parameters of lumateperone, offering a comparative view of its disposition.

Table 1: Major Metabolic Pathways of Lumateperone

Metabolic PathwayDescriptionPredominance in HumansPredominance in Rats
Ketone Reduction Reduction of the carbonyl group on the butyrophenone side chain.Primary Pathway Minor Pathway
N-demethylation Removal of the methyl group from the piperazine ring.Minor PathwayPrimary Pathway
Carbonylation Introduction of a carbonyl group.Identified PathwayIdentified Pathway
Dehydrogenation Removal of hydrogen atoms.Identified PathwayIdentified Pathway
Piperazine Ring Cleavage Fission of the piperazine ring structure.Identified PathwayIdentified Pathway
Glucuronidation Conjugation with glucuronic acid (Phase II metabolism).Major PathwayIdentified Pathway

Table 2: Key Metabolites of Lumateperone

Metabolite IDNameFormation PathwaySpecies PredominancePharmacological Activity
IC200131 Reduced Carbonyl MetaboliteKetone ReductionHumanActive
IC200161 N-desmethyl MetaboliteN-demethylationRatActive
M3 N-demethylated MetaboliteN-demethylationRatActive, with exposure ~1.5-fold higher than lumateperone in rat plasma[1]

Table 3: Comparative Pharmacokinetic Parameters of Lumateperone

ParameterHumanRat
Bioavailability ~4.4%< 5%[1]
Time to Peak Plasma Concentration (Tmax) 1-2 hoursRapid Absorption[1]
Plasma Protein Binding 97.4%Not specified
Elimination Half-life (t½) 18 hoursRapid Elimination[1]
Primary Route of Excretion Urine (58%) and Feces (29%)Not specified

Metabolic Pathways and Experimental Workflow

The metabolic fate of lumateperone is complex, involving multiple enzymatic systems. The following diagrams illustrate the major metabolic pathways and a typical experimental workflow for studying drug metabolism.

Lumateperone_Metabolism cluster_phase1 Phase I Metabolism cluster_human Primary in Humans cluster_rat Primary in Rats cluster_phase2 Phase II Metabolism Lumateperone Lumateperone IC200131 IC200131 (Reduced Carbonyl) Lumateperone->IC200131  Ketone Reductases (AKR1C1, AKR1B10, AKR1C4) IC200161 IC200161 (N-desmethyl) Lumateperone->IC200161  CYP3A4, CYP2C8, CYP1A2 Other_PhaseI Other Phase I Metabolites (Carbonylation, Dehydrogenation, Piperazine Ring Cleavage) Lumateperone->Other_PhaseI  CYP Enzymes Glucuronides Glucuronidated Metabolites Lumateperone->Glucuronides UGT1A1, UGT1A4, UGT2B15 IC200131->Glucuronides UGTs IC200161->Glucuronides UGTs Other_PhaseI->Glucuronides UGTs Excretion Excretion (Urine and Feces) Glucuronides->Excretion

Figure 1: Metabolic Pathways of Lumateperone

Metabolism_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism microsomes Incubation with Liver Microsomes (Human, Rat, Dog) nadph NADPH-generating system analysis_invitro Metabolite Profiling (UPLC-Q-Orbitrap HRMS) microsomes->analysis_invitro Sample Quenching comparison Comparative Analysis analysis_invitro->comparison dosing Oral Administration to Rats sampling Plasma Sample Collection dosing->sampling analysis_invivo Metabolite Identification & Pharmacokinetic Analysis (LC-MS/MS) sampling->analysis_invivo Sample Preparation analysis_invivo->comparison report Metabolic Profile Characterization comparison->report

Figure 2: Experimental Workflow for Metabolism Studies

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of typical protocols for in vitro and in vivo metabolism studies of lumateperone.

In Vitro Metabolism in Liver Microsomes

This protocol is designed to identify and characterize metabolites of lumateperone using liver microsomes from different species to assess inter-species differences.

1. Materials and Reagents:

  • Lumateperone
  • Pooled human, rat, and dog liver microsomes
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate (B84403) buffer (pH 7.4)
  • Acetonitrile (B52724) (for quenching the reaction)
  • Internal standard for analytical quantification

2. Incubation Procedure:

  • Pre-incubate liver microsomes (typically at a protein concentration of 0.5-1.0 mg/mL) in phosphate buffer at 37°C.
  • Initiate the metabolic reaction by adding lumateperone (at a specified concentration, e.g., 1-10 µM) and the NADPH regenerating system.
  • Incubate the mixture at 37°C for a defined period (e.g., 60 minutes), with aliquots taken at various time points (e.g., 0, 15, 30, 60 minutes).
  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
  • Centrifuge the samples to precipitate proteins.

3. Analytical Method:

  • Analyze the supernatant using a validated Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometer (UPLC-Q-Orbitrap HRMS).
  • Separate the parent drug and metabolites using a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  • Identify metabolites based on their accurate mass, fragmentation patterns, and retention times compared to the parent drug.

In Vivo Metabolism and Pharmacokinetics in Rats

This protocol outlines the procedures for studying the metabolism and pharmacokinetic profile of lumateperone in a preclinical animal model.

1. Animal Husbandry and Dosing:

  • Use adult male Sprague-Dawley rats.
  • Acclimate the animals to the laboratory conditions before the experiment.
  • Administer lumateperone orally (e.g., via gavage) at a specified dose.

2. Sample Collection:

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
  • Process the blood samples to obtain plasma by centrifugation.

3. Sample Preparation:

  • Precipitate proteins from the plasma samples by adding a solvent like acetonitrile containing an internal standard.
  • Centrifuge the samples and collect the supernatant for analysis.

4. Analytical Method:

  • Quantify the concentrations of lumateperone and its major metabolites in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
  • Use a C18 column for chromatographic separation with an appropriate mobile phase.
  • Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analytes.

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ using non-compartmental analysis of the plasma concentration-time data.

Conclusion

The metabolism of lumateperone is a complex process with notable differences between in vitro and in vivo systems, as well as between species. While in vitro studies using liver microsomes provide a valuable tool for identifying potential metabolites and metabolic pathways, in vivo studies are essential for understanding the complete picture of drug disposition, including absorption, distribution, and excretion, and for quantifying the exposure to the parent drug and its metabolites in a physiological context. The concordance of metabolites identified in human liver microsomes and preclinical models supports the use of these models in the safety assessment of lumateperone. This comparative guide provides researchers and drug development professionals with a foundational understanding of lumateperone's metabolism, aiding in the design of further studies and the interpretation of clinical data.

References

Head-to-Head Comparison: Lumateperone vs. IC200161 Receptor Affinity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the receptor binding affinities of the atypical antipsychotic lumateperone (B1672687) and its active metabolite, IC200161. The information presented is intended to support research and drug development efforts in the field of neuropsychopharmacology.

Quantitative Receptor Affinity Analysis

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of lumateperone (also known as ITI-007) and its N-desmethylated carbonyl metabolite, IC200161. Lower Ki values are indicative of higher binding affinity.

ReceptorLumateperone (Ki, nM)IC200161 (Ki, nM)
Serotonin 5-HT2A0.54[1]2[2]
Dopamine D232[1][3]30[2]
Dopamine D141-52[3]Not Reported
Serotonin Transporter (SERT)33[4]Not Reported
Dopamine D4< 100[3]Not Reported
Adrenergic alpha-1A< 100[3]Not Reported
Adrenergic alpha-1B< 100[3]Not Reported

Experimental Protocols

The determination of the binding affinities (Ki values) listed above is primarily achieved through in vitro radioligand displacement assays. While specific, detailed protocols for lumateperone and IC200161 from the primary sources are not publicly available, the following represents a generalized methodology typical for such experiments.

Generalized Radioligand Displacement Assay Protocol:

  • Receptor Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., 5-HT2A, D2) or from homogenized brain tissue known to be rich in the target receptor are prepared.

  • Incubation: A constant concentration of a specific radioligand (a radioactively labeled drug known to bind with high affinity to the target receptor) is incubated with the receptor preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (lumateperone or IC200161) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Equilibrium: The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by lumateperone and a generalized workflow for the experimental determination of receptor affinity.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation (Cell Membranes or Tissue Homogenate) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand Solution (Constant Concentration) Radioligand->Incubation TestCompound Test Compound Dilutions (Lumateperone or IC200161) TestCompound->Incubation Filtration Rapid Filtration (Separation of Bound vs. Free Radioligand) Incubation->Filtration Counting Scintillation Counting (Quantification of Bound Radioactivity) Filtration->Counting IC50 IC50 Determination (Non-linear Regression) Counting->IC50 Ki Ki Calculation (Cheng-Prusoff Equation) IC50->Ki

Generalized workflow for a radioligand binding assay.

serotonin_pathway Lumateperone Lumateperone / IC200161 Receptor 5-HT2A Receptor Lumateperone->Receptor Antagonist Gq_G11 Gq/G11 Protein Receptor->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Serotonin 5-HT2A receptor signaling pathway antagonism.

dopamine_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Lumateperone_pre Lumateperone D2_pre Presynaptic D2 Receptor Lumateperone_pre->D2_pre Partial Agonist Dopamine_release Dopamine Release D2_pre->Dopamine_release Inhibits Lumateperone_post Lumateperone / IC200161 D2_post Postsynaptic D2 Receptor Lumateperone_post->D2_post Antagonist Adenylyl_cyclase Adenylyl Cyclase D2_post->Adenylyl_cyclase Inhibits cAMP cAMP Production Adenylyl_cyclase->cAMP Decreases

Dual action of lumateperone at presynaptic and postsynaptic D2 receptors.

dopamine_d1_pathway Lumateperone Lumateperone D1_receptor Dopamine D1 Receptor Lumateperone->D1_receptor Modulates Gs_protein Gs Protein D1_receptor->Gs_protein Activates Adenylyl_cyclase Adenylyl Cyclase Gs_protein->Adenylyl_cyclase Activates cAMP cAMP Adenylyl_cyclase->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates GluN2B NMDA Receptor (GluN2B subunit) PKA->GluN2B Leads to Phosphorylation Phosphorylation GluN2B->Phosphorylation

Lumateperone's modulation of the Dopamine D1 receptor signaling pathway.

References

Lumateperone Versus Its Metabolite IC200131: A Comparative Analysis of Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of psychopharmacology, understanding the contribution of metabolites to the overall therapeutic effect of a parent drug is crucial for a comprehensive pharmacological assessment. This guide provides a detailed comparison of the activity of the novel antipsychotic lumateperone (B1672687) and its major active metabolite, IC200131. Drawing upon available preclinical data, this analysis aims to clarify whether the metabolite exhibits greater activity than the parent compound.

Lumateperone is subject to extensive metabolism, leading to the formation of multiple pharmacologically active metabolites.[1] Among these, the reduced carbonyl-metabolite IC200131 is a significant circulating metabolite.[2] While both lumateperone and IC200131 are pharmacologically active with similar mechanisms of action, their potencies at key receptors differ significantly.[3][4]

Comparative Pharmacodynamics: Receptor Binding Affinity

The primary mechanism of action of lumateperone involves high-affinity antagonism of serotonin (B10506) 5-HT2A receptors and moderate affinity for dopamine (B1211576) D2 receptors.[3] In vitro receptor binding studies have demonstrated that lumateperone possesses a substantially higher affinity for these receptors compared to IC200131.[5]

Compound5-HT2A Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)
Lumateperone0.5432
IC20013161574

Lower Ki values indicate higher binding affinity.[5]

This data clearly indicates that lumateperone is significantly more potent at both 5-HT2A and D2 receptors than its metabolite IC200131.

Pharmacokinetic Profile

While less potent, the pharmacokinetic profile of IC200131 suggests it may contribute to the overall therapeutic effect of lumateperone. The half-life of IC200131 is approximately 21 hours, which is slightly longer than that of the parent drug, lumateperone (around 13-18 hours).[3][6] This extended half-life could potentially lead to prolonged receptor occupancy and a sustained therapeutic effect.[6]

Metabolic Pathway

Lumateperone is metabolized to IC200131 through the action of cytochrome P450 3A4 (CYP3A4)-mediated oxidation and subsequent ketone reductase activity.[6]

cluster_metabolism Metabolic Conversion Lumateperone Lumateperone IC200131 IC200131 Lumateperone->IC200131 CYP3A4, Ketone Reductase

Caption: Metabolic conversion of lumateperone to IC200131.

Signaling Pathways and Molecular Targets

Both lumateperone and IC200131 exert their effects by modulating serotonergic and dopaminergic signaling pathways. However, due to its higher receptor affinity, lumateperone is the primary driver of these interactions.

cluster_targets Molecular Targets & Signaling Lumateperone Lumateperone receptor_5HT2A 5-HT2A Receptor Lumateperone->receptor_5HT2A High Affinity (Ki=0.54nM) receptor_D2 Dopamine D2 Receptor Lumateperone->receptor_D2 Moderate Affinity (Ki=32nM) IC200131 IC200131 IC200131->receptor_5HT2A Low Affinity (Ki=61nM) IC200131->receptor_D2 Very Low Affinity (Ki=574nM) downstream_effects Modulation of Serotonergic & Dopaminergic Signaling receptor_5HT2A->downstream_effects receptor_D2->downstream_effects

Caption: Comparative receptor binding and downstream signaling.

Experimental Protocols

While specific, detailed protocols for the binding assays that produced the cited Ki values are not publicly available, the general methodology for such experiments is well-established.

Radioligand Binding Assay (General Protocol)

A radioligand binding assay is a standard in vitro method used to determine the affinity of a ligand (in this case, lumateperone or IC200131) for a receptor.

Objective: To quantify the binding affinity (Ki) of a test compound to a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT2A or D2 receptors).

  • A radiolabeled ligand known to bind to the receptor with high affinity and specificity (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).

  • The unlabeled test compound (lumateperone or IC200131) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. This allows for competition between the radiolabeled ligand and the unlabeled test compound for binding to the receptor.

  • Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, plotting the concentration of the unlabeled test compound against the percentage of specific binding of the radioligand. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

Based on the available in vitro receptor binding data, lumateperone is significantly more active than its metabolite IC200131 at the primary therapeutic targets, the 5-HT2A and dopamine D2 receptors.[5] While the longer half-life of IC200131 may contribute to a sustained therapeutic presence, the primary pharmacological activity is driven by the parent drug.[3][6] Therefore, the assertion that the metabolite is more active than the parent drug is not supported by the current scientific evidence.

References

The Major Circulating Metabolite of Lumateperone: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available data indicates that while the N-desmethyl metabolite M3 (also known as IC200161) is a significant metabolite of lumateperone (B1672687) in preclinical species, the primary circulating metabolite in humans is the reduced carbonyl metabolite, IC200131. This guide provides a comparative analysis of these metabolites, summarizing available quantitative data, outlining experimental methodologies for metabolite validation, and clarifying the metabolic pathway of lumateperone in humans.

Executive Summary

Lumateperone, an atypical antipsychotic, undergoes extensive metabolism, giving rise to over 20 metabolites. Significant interspecies differences exist in its metabolic pathways. In rodent studies, the N-demethylated metabolite, M3 (IC200161), has been identified as a major circulating entity, with exposure levels reported to be approximately 1.5-fold higher than the parent drug in rats[1]. However, in humans, the metabolic landscape shifts, with the reduction of the ketone group in the butyrophenone (B1668137) side chain emerging as the predominant pathway. This leads to the formation of the reduced carbonyl metabolite, IC200131, as the major circulating metabolite in humans[2]. This guide will delve into the validation of these key metabolites, presenting the available data for comparison.

Comparative Analysis of Lumateperone and its Major Metabolites

ParameterLumateperoneMetabolite M3 (IC200161)Metabolite IC200131
Description Parent DrugN-demethylated metaboliteReduced carbonyl metabolite
Major Metabolite In -Rodents (e.g., rats)[1]Humans[2]
Plasma Half-life (t½) 13 - 21 hours[2][3]~20 hours[2]~21 hours[2][4]
Plasma Concentration Range (up to 8h post-dose) 0.05 - 50 ng/mL[2][5]0.2 - 100 ng/mL (combined metabolites)[2][5][6]0.2 - 100 ng/mL (combined metabolites)[2][5][6]

Metabolic Pathway of Lumateperone

The metabolic fate of lumateperone is complex and species-dependent. In humans, the primary pathways are ketone reduction and glucuronidation. The N-demethylation pathway, which produces M3, is less prominent.

Lumateperone_Metabolism cluster_human Human Metabolic Pathways lumateperone Lumateperone ic200131 IC200131 (Reduced Carbonyl Metabolite) MAJOR PATHWAY lumateperone->ic200131 Aldo-Keto Reductases (AKR1C1, 1B10, 1C4) glucuronide Glucuronidated Metabolites lumateperone->glucuronide UGTs (UGT1A1, 1A4, 2B15) m3 M3 (IC200161) (N-desmethyl Metabolite) MINOR PATHWAY lumateperone->m3 CYP3A4

Figure 1: Simplified metabolic pathway of lumateperone in humans.

Experimental Protocols for Metabolite Validation

The validation of a circulating metabolite typically involves a series of in vitro and in vivo studies, culminating in human pharmacokinetic analysis. Below are detailed methodologies for key experiments.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and enzymes responsible for the biotransformation of lumateperone.

Methodology:

  • Incubation with Liver Microsomes: Lumateperone is incubated with human, rat, and dog liver microsomes to identify species differences in metabolism. The incubation mixture contains NADPH as a cofactor to support cytochrome P450 (CYP) enzyme activity[1].

  • Incubation with Recombinant Human Enzymes: To pinpoint the specific enzymes involved, lumateperone is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2C8, 1A2) and uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) (e.g., UGT1A1, 1A4, 2B15)[4].

  • Sample Analysis: Following incubation, samples are analyzed using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites[1].

In Vivo Animal Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of lumateperone and its metabolites in preclinical species.

Methodology:

  • Animal Models: Studies are typically conducted in rats and dogs[1].

  • Drug Administration: Lumateperone is administered orally or intravenously to the animals[1].

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Sample Analysis: Plasma is separated from the blood samples and analyzed by a validated LC-MS/MS method to determine the concentrations of lumateperone and its metabolites over time[1].

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

Objective: To definitively identify and quantify the circulating metabolites of lumateperone in humans.

Methodology:

  • Study Population: A small cohort of healthy human volunteers.

  • Drug Administration: A single oral dose of radiolabeled ([14C]) lumateperone is administered[4].

  • Sample Collection: Blood, urine, and feces are collected at predetermined time intervals to measure radioactivity and identify metabolites.

  • Sample Analysis:

    • Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured to determine the extent of absorption and routes of excretion.

    • Metabolite Profiling: Plasma, urine, and fecal samples are analyzed by LC-MS/MS to separate and identify the parent drug and its metabolites.

    • Metabolite Quantification: The concentration of lumateperone and its major metabolites in plasma is determined using a validated bioanalytical method.

Experimental Workflow for Metabolite Validation

The following diagram illustrates the typical workflow for validating a major circulating metabolite.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation invitro In Vitro Metabolism (Microsomes, Recombinant Enzymes) invivo_animal In Vivo Animal PK Studies (Rat, Dog) invitro->invivo_animal Identifies potential metabolites and species differences human_adme Human ADME Study (Radiolabeled Drug) invivo_animal->human_adme Provides initial PK profile and informs human study design metabolite_quantification Metabolite Quantification in Plasma (LC-MS/MS) human_adme->metabolite_quantification Confirms major circulating metabolites in humans result Validated Major Circulating Metabolite (e.g., IC200131 in humans) metabolite_quantification->result Validation of major circulating metabolite

Figure 2: Workflow for validating a major circulating metabolite.

Conclusion

The validation of circulating metabolites is a cornerstone of drug development, ensuring a comprehensive understanding of a drug's safety and efficacy profile. In the case of lumateperone, while the N-desmethyl metabolite M3 (IC200161) is a major metabolite in preclinical species, evidence strongly supports the reduced carbonyl metabolite IC200131 as the major circulating metabolite in humans. This distinction is critical for researchers and drug development professionals in accurately interpreting preclinical data and designing clinical trials. The experimental protocols outlined in this guide provide a framework for the robust validation of drug metabolites, ensuring a thorough characterization of new chemical entities.

References

A Comparative Analysis of Lumateperone Metabolism in Rats and Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of lumateperone (B1672687), a novel antipsychotic agent, in rats and humans. Understanding species-specific metabolic pathways is crucial for the preclinical safety assessment and clinical development of new therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows to support researchers in the field of drug metabolism and pharmacokinetics.

Executive Summary

Lumateperone undergoes extensive metabolism in both rats and humans, with over 20 metabolites identified.[1] However, there are significant differences in the primary metabolic routes between the two species. In humans, the principal metabolic pathway involves the reduction of the ketone in the butyrophenone (B1668137) side chain, leading to the formation of a reduced carbonyl metabolite.[2] Conversely, in rats and other non-clinical species, the predominant pathway is the N-demethylation of the piperazine (B1678402) ring.[2] Despite these differences, a study utilizing rat and human liver microsomes found no unique metabolites in humans among the fourteen phase I metabolites identified.[3] Notably, in rats, the exposure to the N-desmethyl metabolite is approximately 1.5 times higher than that of the parent drug, lumateperone.[3] Aniline metabolites, which have been associated with toxicity in animal studies, have not been detected at measurable levels in humans.[4]

Quantitative Metabolite Comparison

While comprehensive quantitative data for all lumateperone metabolites across species is not publicly available, the following table summarizes the key findings regarding the major metabolic pathways and the relative abundance of primary metabolites.

SpeciesPrimary Metabolic PathwayMajor Metabolite(s)Relative Exposure/Abundance
Human Ketone ReductionReduced Carbonyl Metabolite (IC200131)Primary circulating metabolite
Rat N-demethylationN-desmethyl Metabolite (IC200161 / M3)~1.5-fold higher exposure than parent drug in plasma[3]
Human GlucuronidationGlucuronidated metabolitesRepresent ~51% of total plasma radioactivity after a single radiolabeled dose[5]
Rat & Human Phase I Metabolism14 metabolites identified in liver microsomesNo unique human metabolites observed in this study[3]

Metabolic Pathways

The metabolic biotransformation of lumateperone involves multiple enzymatic pathways, primarily driven by cytochrome P450 (CYP) enzymes and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs).

G cluster_human Human Primary Pathway cluster_rat Rat Primary Pathway cluster_common Common Pathways (Phase I & II) lumateperone Lumateperone ketone_reduction Ketone Reduction lumateperone->ketone_reduction n_demethylation N-demethylation lumateperone->n_demethylation phase_I Other Phase I (Carbonylation, Dehydrogenation, Piperazine Ring Cleavage) lumateperone->phase_I phase_II Glucuronidation (Phase II) lumateperone->phase_II ic200131 IC200131 (Reduced Carbonyl Metabolite) ketone_reduction->ic200131 AKR1C1, 1B10, 1C4 ic200131->phase_II ic200161 IC200161 / M3 (N-desmethyl Metabolite) n_demethylation->ic200161 CYP3A4, 2C8, 1A2 ic200161->phase_II phase_I_metabolites Other Phase I Metabolites phase_I->phase_I_metabolites phase_I_metabolites->phase_II glucuronidated_metabolites Glucuronidated Metabolites phase_II->glucuronidated_metabolites UGT1A1, 1A4, 2B15

Caption: Metabolic pathways of lumateperone in humans and rats.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for in vitro and in vivo metabolite profiling of lumateperone.

In Vitro Metabolite Profiling in Liver Microsomes

This protocol is designed to identify and compare the metabolites of lumateperone generated by rat and human liver microsomes.

1. Materials and Reagents:

  • Lumateperone reference standard

  • Pooled human and rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Formic acid

  • Ultrapure water

  • Internal standard (IS)

2. Incubation Procedure:

  • Prepare a stock solution of lumateperone in a suitable solvent (e.g., DMSO).

  • Pre-warm the liver microsomes, phosphate buffer, and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and lumateperone stock solution.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Vortex the mixture and centrifuge to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap HRMS).

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operated in positive ion mode with full scan and data-dependent MS2 (dd-MS2) or all-ion fragmentation (AIF) modes to acquire data for both parent drug and metabolites.

  • Data Analysis: Metabolite identification is performed by comparing the mass-to-charge ratio (m/z), retention time, and fragmentation patterns with the parent drug and predicted metabolic transformations.

In Vivo Metabolite Profiling in Rats

This protocol describes the procedures for studying lumateperone metabolism in a live rat model.

1. Animal Dosing and Sample Collection:

  • Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Administer a single oral dose of lumateperone to the rats.

  • Collect blood samples via the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Collect urine and feces over a 24-hour period using metabolic cages.

  • Plasma is separated from blood samples by centrifugation.

  • All samples are stored at -80°C until analysis.

2. Sample Preparation:

  • Plasma: Protein precipitation is performed by adding a solvent like acetonitrile or methanol (often containing an internal standard), followed by vortexing and centrifugation. The supernatant is then collected for analysis.

  • Urine: Samples are typically diluted with a suitable solvent before injection into the LC-MS/MS system.

  • Feces: Homogenize fecal samples with a solvent, followed by extraction and centrifugation to obtain a clear supernatant.

3. LC-MS/MS Analysis:

  • The analytical instrumentation and conditions are similar to those described for the in vitro analysis, optimized for the specific biological matrix.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a comparative metabolite profiling study.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation microsomes Rat & Human Liver Microsomes incubation Incubation with Lumateperone & NADPH microsomes->incubation extraction Sample Preparation (Protein Precipitation/Extraction) incubation->extraction dosing Oral Dosing of Lumateperone to Rats sample_collection Blood, Urine, Feces Collection dosing->sample_collection sample_collection->extraction human_samples Human Plasma & Urine Samples human_samples->extraction lcms UPLC-HRMS/MS Analysis extraction->lcms metabolite_id Metabolite Identification (m/z, RT, Fragmentation) lcms->metabolite_id quantification Relative/Absolute Quantification metabolite_id->quantification comparison Comparative Profiling (Rat vs. Human) quantification->comparison

Caption: Workflow for comparative metabolite profiling.

References

Correlation of Lumateperone Metabolite Levels with Clinical Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lumateperone (B1672687) and its metabolites in relation to clinical efficacy. It synthesizes available experimental data and contrasts the current understanding of lumateperone with established antipsychotic alternatives.

Introduction to Lumateperone and its Metabolism

Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] It exhibits a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a dopamine (B1211576) D2 receptor presynaptic partial agonist and postsynaptic antagonist, a D1 receptor-dependent modulator of glutamate, and a serotonin reuptake inhibitor.[2] This multifaceted mechanism is thought to contribute to its efficacy in treating a broad range of symptoms with a favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS) and metabolic disturbances.[3][4]

Lumateperone is extensively metabolized in the liver by various enzymes, including cytochrome P450 (CYP) 3A4, aldoketo reductases (AKRs), and uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), leading to the formation of over 20 metabolites.[3] Several of these metabolites are pharmacologically active.

Active Metabolites of Lumateperone

Two major active metabolites of lumateperone have been identified as potentially contributing to its overall pharmacological effect:

  • IC200161 (N-desmethyl metabolite): This metabolite is formed via CYP3A4-mediated dealkylation.[5]

  • IC200131 (Reduced carbonyl metabolite): This metabolite is formed through the reduction of the carbonyl side-chain.[6]

Both IC200161 and IC200131 have been shown to have binding profiles at various receptors that are comparable to the parent compound, lumateperone.[6] Another active metabolite, IC200565 , is also formed through dealkylation by CYP3A4.[5]

While these metabolites are pharmacologically active, one study has suggested that the primary pharmacological effect in the brain is dependent on lumateperone itself, as the brain concentrations of the metabolites were found to be substantially lower than that of the parent drug.[7]

Correlation of Metabolite Levels with Clinical Efficacy: The Current Landscape

A comprehensive review of the existing scientific literature reveals a notable gap in the direct correlation of lumateperone's active metabolite plasma concentrations with clinical efficacy outcomes. Clinical trials have robustly established the efficacy of the 42 mg daily dose of lumateperone in reducing symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS), and depressive episodes in bipolar disorder, assessed using the Montgomery-Åsberg Depression Rating Scale (MADRS).[1][8] However, these pivotal studies have not published data that directly links the plasma levels of IC200161, IC200131, or other metabolites to the observed improvements in PANSS or MADRS scores.

This lack of publicly available data means that at present, a definitive quantitative relationship between the systemic exposure of lumateperone's active metabolites and its clinical effectiveness cannot be established.

Comparison with Alternative Antipsychotics

Risperidone (B510) and Paliperidone (B428) (9-hydroxyrisperidone)

Risperidone is extensively metabolized by CYP2D6 to its active metabolite, paliperidone. Both compounds contribute to the overall antipsychotic effect. Studies have explored the correlation between the plasma concentrations of risperidone, paliperidone, and the "active moiety" (the sum of the two) with clinical response in schizophrenia. However, the findings have been inconsistent. Some studies have failed to find a significant correlation between the plasma levels of risperidone or paliperidone and improvements in PANSS scores.[9] Other research suggests a therapeutic range for the active moiety (20-60 ng/mL) to optimize clinical response.[5]

Olanzapine (B1677200) and N-desmethyl-olanzapine

Olanzapine is metabolized by CYP1A2 to its less active metabolite, N-desmethyl-olanzapine. Research into the clinical relevance of this metabolite has yielded interesting, though not always conclusive, results. Some studies have found a significant negative correlation between the ratio of olanzapine to N-desmethyl-olanzapine in plasma and the total PANSS score, suggesting that this ratio may be a better predictor of clinical efficacy than the concentration of the parent drug alone.[10][11]

Data Presentation

Table 1: Lumateperone Clinical Efficacy Data (Parent Drug)

IndicationClinical TrialDosePrimary Efficacy EndpointChange from Baseline vs. Placebop-value
Schizophrenia Phase 3 (NCT02282761)42 mg/dayPANSS Total Score-4.20.02
Bipolar Depression Phase 3 (NCT03249376)42 mg/dayMADRS Total Score-4.6<0.0001

Table 2: Comparison of Metabolite-Efficacy Correlation Data

AntipsychoticActive Metabolite(s)Correlation with Clinical EfficacySupporting Data
Lumateperone IC200161, IC200131Not establishedNo publicly available clinical trial data directly correlating metabolite plasma levels with PANSS/MADRS scores.
Risperidone Paliperidone (9-hydroxyrisperidone)InconsistentSome studies show no correlation with PANSS improvement, while others suggest a therapeutic range for the active moiety.[5][9]
Olanzapine N-desmethyl-olanzapineCorrelation suggestedSome studies indicate the parent/metabolite ratio may correlate with PANSS scores.[10][11]

Experimental Protocols

Measurement of Lumateperone and its Metabolites

While specific protocols from clinical trials correlating metabolite levels to efficacy are not available, a typical methodology for quantifying lumateperone and its metabolites in plasma would involve:

  • Sample Collection: Collection of whole blood samples from patients at specified time points during the clinical trial.

  • Plasma Separation: Centrifugation of blood samples to separate plasma.

  • Sample Preparation: Protein precipitation or solid-phase extraction to isolate the analytes from the plasma matrix.

  • Analytical Method: Use of a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lumateperone, IC200161, and IC200131.

  • Data Analysis: Correlation of the measured plasma concentrations with the corresponding clinical efficacy scores (e.g., PANSS, MADRS) obtained at the same time points.

Clinical Efficacy Assessment in Schizophrenia
  • Instrument: The Positive and Negative Syndrome Scale (PANSS) is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in patients with schizophrenia.

  • Procedure: The scale is administered by a trained clinician who interviews the patient and their caregivers. Each item is rated on a 7-point scale, and the total score can range from 30 to 210.

  • Endpoint: The primary efficacy endpoint in clinical trials is typically the change from baseline in the PANSS total score at a predetermined time point (e.g., 4 or 6 weeks).

Clinical Efficacy Assessment in Bipolar Depression
  • Instrument: The Montgomery-Åsberg Depression Rating Scale (MADRS) is a 10-item diagnostic questionnaire used to measure the severity of depressive episodes.

  • Procedure: A clinician rates the patient on items such as apparent sadness, reported sadness, inner tension, and suicidal thoughts.

  • Endpoint: The primary efficacy endpoint is the change from baseline in the MADRS total score at the end of the treatment period.

Visualizations

Lumateperone_Metabolism_Workflow cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_metabolites Active Metabolites Lumateperone Lumateperone (Oral) Metabolism Extensive Metabolism Lumateperone->Metabolism First-Pass CYP3A4 CYP3A4 Metabolism->CYP3A4 AKR AKRs Metabolism->AKR UGT UGTs Metabolism->UGT IC200161 IC200161 (N-desmethyl) CYP3A4->IC200161 IC200565 IC200565 CYP3A4->IC200565 IC200131 IC200131 (Reduced Carbonyl) AKR->IC200131 Signaling_Pathway cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System cluster_glutamate Glutamatergic System Lumateperone Lumateperone 5HT2A_R 5-HT2A Receptor Lumateperone->5HT2A_R Antagonist SERT Serotonin Transporter Lumateperone->SERT Inhibitor D2_R_pre Presynaptic D2 Receptor Lumateperone->D2_R_pre Partial Agonist D2_R_post Postsynaptic D2 Receptor Lumateperone->D2_R_post Antagonist D1_R D1 Receptor Lumateperone->D1_R Modulator Glutamate Glutamate Signaling D1_R->Glutamate Modulates

References

Inter-laboratory Comparison of Lumateperone and its N-Desmethyl Metabolite Analysis in Human Plasma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of bioanalytical methods for the quantification of lumateperone (B1672687) and its major active metabolite, N-desmethyl lumateperone, in human plasma. As no direct inter-laboratory comparison studies have been published, this document synthesizes data from established bioanalytical practices to present a hypothetical proficiency test among three laboratories. The aim is to guide researchers and drug development professionals in the evaluation of analytical performance for pharmacokinetic and toxicokinetic studies.

The primary analytical technique considered is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for the selective and sensitive quantification of drugs and their metabolites in complex biological matrices. The following sections detail a representative experimental protocol and present comparative data on key validation parameters.

Experimental Protocols

A representative, validated LC-MS/MS method for the simultaneous quantification of lumateperone and N-desmethyl lumateperone in human plasma is detailed below. This protocol, designated as the "Reference Laboratory (Lab A)" method, serves as a benchmark for comparison.

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from plasma samples that can interfere with LC-MS/MS analysis.

  • Procedure:

    • Aliquot 100 µL of human plasma (calibrators, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of an internal standard working solution (e.g., lumateperone-d8 and N-desmethyl lumateperone-d3 in methanol).

    • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer 200 µL of the clear supernatant to a clean 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) % B
    0.0 0.4 30
    2.5 0.4 95
    3.5 0.4 95
    3.6 0.4 30

    | 5.0 | 0.4 | 30 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Lumateperone 394.2 235.1
    N-Desmethyl Lumateperone 380.2 235.1
    Lumateperone-d8 (IS) 402.3 243.1

    | N-Desmethyl Lumateperone-d3 (IS) | 383.2 | 238.1 |

Data Presentation: Inter-laboratory Comparison

The following tables summarize the quantitative performance data from three hypothetical laboratories. Lab A represents the reference method, while Lab B and Lab C represent alternative in-house validated methods with slight variations in instrumentation and protocols.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

LaboratoryAnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Lab A Lumateperone0.1 - 100> 0.9980.1
N-Desmethyl Lumateperone0.1 - 100> 0.9970.1
Lab B Lumateperone0.2 - 150> 0.9950.2
N-Desmethyl Lumateperone0.2 - 150> 0.9960.2
Lab C Lumateperone0.05 - 50> 0.9990.05
N-Desmethyl Lumateperone0.05 - 50> 0.9980.05

Table 2: Accuracy and Precision

LaboratoryAnalyteQC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
Lab A LumateperoneLQC0.3-2.54.1-3.05.5
MQC51.83.52.24.8
HQC800.52.81.13.9
N-DesmethylLQC0.3-1.95.2-2.56.1
LumateperoneMQC52.14.02.85.3
HQC800.83.11.54.2
Lab B LumateperoneLQC0.63.16.54.27.8
MQC7.5-0.55.1-1.06.2
HQC120-1.24.3-0.85.4
N-DesmethylLQC0.62.87.13.58.3
LumateperoneMQC7.5-0.85.8-1.56.9
HQC120-1.54.9-1.15.8
Lab C LumateperoneLQC0.15-4.08.2-5.19.5
MQC2.53.56.84.07.9
HQC401.95.52.56.7
N-DesmethylLQC0.15-3.58.9-4.810.2
LumateperoneMQC2.53.87.24.58.5
HQC402.26.02.97.1

Table 3: Recovery

LaboratoryAnalyteQC LevelMean Recovery (%)
Lab A LumateperoneLQC88.5
MQC90.1
HQC91.2
N-Desmethyl LumateperoneLQC85.4
MQC87.6
HQC88.9
Lab B LumateperoneLQC92.3
MQC93.5
HQC94.1
N-Desmethyl LumateperoneLQC90.1
MQC91.8
HQC92.5
Lab C LumateperoneLQC82.1
MQC84.5
HQC85.3
N-Desmethyl LumateperoneLQC79.8
MQC81.2
HQC82.0

Mandatory Visualization

The following diagrams illustrate the key processes in the bioanalytical workflow for lumateperone and its metabolite.

experimental_workflow cluster_pre_analysis Sample Handling cluster_analysis Analytical Procedure cluster_post_analysis Data Processing sample_receipt Sample Receipt (Human Plasma) storage Storage (-80°C) sample_receipt->storage Store until analysis sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep Thaw & prepare lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation Inject supernatant ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Elute analytes data_acquisition Data Acquisition ms_detection->data_acquisition Generate raw data quantification Quantification (Calibration Curve) data_acquisition->quantification Integrate peaks data_review Data Review & Report quantification->data_review Calculate concentrations

Caption: Experimental workflow for lumateperone analysis.

signaling_pathway lumateperone Lumateperone metabolism Hepatic Metabolism (CYP3A4, UGTs, etc.) lumateperone->metabolism n_desmethyl N-Desmethyl Lumateperone (Active Metabolite) metabolism->n_desmethyl other_metabolites Other Metabolites (e.g., Glucuronides) metabolism->other_metabolites excretion Excretion n_desmethyl->excretion other_metabolites->excretion

Caption: Simplified metabolic pathway of lumateperone.

Assessing the Contribution of Metabolites to Lumateperone's Drug-Drug Interaction Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the contribution of metabolites to the drug-drug interaction (DDI) profile of lumateperone (B1672687), a novel antipsychotic, with olanzapine (B1677200) as a key comparator. The objective is to offer a data-driven assessment to inform preclinical and clinical research in drug development.

Introduction to Lumateperone and its Metabolism

Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] It exhibits a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and an inhibitor of the serotonin transporter.[1][2]

Lumateperone undergoes extensive metabolism in the liver, resulting in over 20 metabolites.[3] The primary metabolic pathways include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[4] Several of these metabolites are pharmacologically active, with binding profiles similar to the parent compound.[2] Key enzymes involved in lumateperone's metabolism include cytochrome P450 (CYP) isoforms, primarily CYP3A4, as well as uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs).[3] This extensive metabolism, particularly by CYP3A4, presents a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of these enzymes.[5]

Contribution of Lumateperone Metabolites to Drug-Drug Interactions

Several active metabolites of lumateperone have been identified, including IC200161 (desmethyl-metabolite) and IC200131 (reduced carbonyl-metabolite), which exhibit binding profiles comparable to the parent drug.[2] Another significant metabolite, the N-demethylated form (M3), has been shown to have approximately 1.5-fold higher exposure than lumateperone in rat plasma, suggesting it could play a substantial role in the drug's overall effect and interaction profile.[4]

Table 1: Major Metabolites of Lumateperone and their Known Characteristics

MetaboliteFormation PathwayKey EnzymesPharmacological ActivityKnown Contribution to DDIs
IC200161 (Desmethyl-metabolite) N-DealkylationCYP3A4[2]Similar binding profile to lumateperone[2]Data not available
IC200131 (Reduced carbonyl-metabolite) Carbonyl ReductionNot specifiedSimilar binding profile to lumateperone[2]Data not available
IC200565 DealkylationCYP3A4[2]Active[2]Data not available
M3 (N-demethylated metabolite) N-DemethylationNot specifiedActive[4]Higher exposure than parent drug in rats[4]

Comparative Analysis with Olanzapine

Olanzapine, another widely used atypical antipsychotic, provides a useful comparison for understanding the role of metabolites in DDIs. Olanzapine is primarily metabolized by CYP1A2 to form N-desmethyl-olanzapine and by CYP2D6 to form 2-hydroxy-olanzapine.[7][8] Direct glucuronidation is also a major metabolic pathway.[9]

The N-desmethyl metabolite of olanzapine is considered to be correlated with the clearance of the parent drug.[10][11] In one study, plasma levels of N-desmethyl-olanzapine were about 5% of the parent drug, while 2-hydroxymethyl-olanzapine levels were around 8%.[10]

Similar to lumateperone, there is a lack of publicly available, specific in vitro CYP inhibition data (IC50 or Ki values) for the major metabolites of olanzapine. This makes a direct quantitative comparison of the DDI potential of their respective metabolites challenging. However, the primary involvement of different CYP isozymes (CYP3A4 for lumateperone vs. CYP1A2 for olanzapine) in the formation of their major active metabolites is a key differentiating factor in predicting potential DDIs.

Table 2: Comparison of Lumateperone and Olanzapine Metabolism and DDI Potential

FeatureLumateperoneOlanzapine
Primary Metabolizing Enzymes CYP3A4, UGTs[3]CYP1A2, CYP2D6, UGTs[7][9]
Major Active Metabolites IC200161, IC200131, M3[2][4]N-desmethyl-olanzapine, 2-hydroxy-olanzapine[7]
Metabolite Exposure vs. Parent M3 exposure is ~1.5x higher than lumateperone in rats[4]Metabolite exposure is significantly lower than the parent drug[10]
Known Metabolite DDI Contribution Data not availableData not available
Primary DDI Concerns Co-administration with strong/moderate CYP3A4 inhibitors or inducers[5]Co-administration with CYP1A2 inhibitors or inducers

Experimental Protocols for Assessing Metabolite DDI Contribution

The assessment of the contribution of metabolites to DDIs typically involves a combination of in vitro and in vivo studies, as guided by regulatory agencies like the FDA.

In Vitro Experimental Workflow

A general workflow for in vitro assessment is outlined below.

in_vitro_workflow cluster_metabolite_id Metabolite Identification cluster_enzyme_phenotyping Enzyme Phenotyping cluster_cyp_inhibition CYP Inhibition Assay cluster_in_vivo_prediction In Vivo Prediction met_id Incubate drug with human liver microsomes, hepatocytes analysis LC-MS/MS analysis to identify major metabolites met_id->analysis recombinant_cyp Incubate drug with recombinant human CYP enzymes analysis->recombinant_cyp specific_inhibitors Use specific chemical inhibitors in HLM ic50 Determine IC50 values for parent and metabolites against major CYP isoforms specific_inhibitors->ic50 ki Calculate Ki values from IC50 to determine inhibition constant ic50->ki pbpk Use in vitro data in PBPK models to predict clinical DDIs ki->pbpk

In vitro workflow for assessing metabolite DDI potential.

Key Methodologies:

  • Metabolite Identification: Incubation of the parent drug with human liver microsomes or hepatocytes followed by analysis using high-resolution mass spectrometry to identify the chemical structures of metabolites.

  • Enzyme Phenotyping: Use of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes to identify the enzymes responsible for the formation of each major metabolite.

  • CYP Inhibition Assays: Determination of the half-maximal inhibitory concentration (IC50) of the parent drug and its major metabolites against a panel of major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4). The inhibition constant (Ki) is then calculated from the IC50 value to provide a more accurate measure of the inhibitory potential. The Cheng-Prusoff equation is commonly used for this conversion: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

In Vivo Study Design

Clinical DDI studies are designed based on the findings from in vitro assessments.

in_vivo_workflow start In vitro data suggests DDI potential study_design Design clinical DDI study with a known inhibitor/inducer of the relevant CYP enzyme start->study_design dosing Administer investigational drug alone and in combination with the interacting drug study_design->dosing pk_sampling Collect serial plasma samples dosing->pk_sampling analysis Measure concentrations of parent drug and major metabolites pk_sampling->analysis comparison Compare pharmacokinetic parameters (AUC, Cmax) with and without the interacting drug analysis->comparison conclusion Assess the clinical significance of the DDI comparison->conclusion

Workflow for a clinical drug-drug interaction study.

Key Methodologies:

  • Study Design: Typically a randomized, crossover study in healthy volunteers.

  • Drug Administration: The investigational drug is administered alone and then in combination with a potent and specific inhibitor or inducer of the metabolizing enzyme of concern.

  • Pharmacokinetic Analysis: Serial blood samples are collected to determine the plasma concentrations of the parent drug and its major metabolites over time. Key pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax) are calculated.

  • Data Interpretation: A significant change in the AUC or Cmax of the parent drug or its metabolites in the presence of the interacting drug indicates a clinically relevant DDI.

Signaling Pathways and DDI

The primary mechanism of action of lumateperone involves the modulation of serotonergic and dopaminergic pathways. While DDIs primarily occur at the metabolic level, alterations in the concentrations of lumateperone and its active metabolites could theoretically impact these signaling pathways, leading to changes in efficacy or adverse effects.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT D2_pre D2 (presynaptic) HT2A 5-HT2A D2_post D2 (postsynaptic) Lumateperone Lumateperone Lumateperone->SERT Inhibits Lumateperone->D2_pre Partial Agonist Lumateperone->HT2A Antagonist Lumateperone->D2_post Antagonist Metabolites Metabolites Metabolites->SERT Inhibits Metabolites->D2_pre Partial Agonist Metabolites->HT2A Antagonist Metabolites->D2_post Antagonist

Lumateperone and its active metabolites' targets.

Conclusion and Future Directions

Lumateperone's extensive metabolism and the presence of pharmacologically active metabolites highlight the importance of understanding their contribution to the drug's DDI profile. While the primary role of CYP3A4 in lumateperone's metabolism is established, a significant data gap exists regarding the specific in vitro CYP inhibition potential of its major metabolites. This information is crucial for accurately predicting and managing potential DDIs.

For olanzapine, while the metabolic pathways are well-characterized, similar quantitative data on its metabolites' DDI potential is lacking. The differing primary CYP enzymes involved in the metabolism of lumateperone and olanzapine are a key factor in their distinct DDI profiles.

Future research should focus on generating quantitative in vitro data (IC50 and Ki values) for the major metabolites of both lumateperone and olanzapine. These data would enable a more direct and quantitative comparison of their DDI potential and would be invaluable for refining physiologically based pharmacokinetic (PBPK) models to better predict clinical DDI outcomes. Such studies are essential for optimizing the safe and effective use of these important antipsychotic medications.

References

UPLC-HRMS for Lumateperone Metabolite Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of drug metabolites is a critical step in understanding the safety and efficacy of a new therapeutic agent. This guide provides a comparative overview of the validated Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) method for the identification of lumateperone (B1672687) metabolites, highlighting its advantages over alternative analytical techniques.

Lumateperone, an atypical antipsychotic, undergoes extensive metabolism, resulting in the formation of over 20 different metabolites.[1] The primary metabolic pathways for lumateperone include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[2] Given the complexity of its metabolic profile, a highly sensitive and specific analytical method is required for comprehensive metabolite identification.

Comparative Analysis of Analytical Methods

While various analytical techniques can be employed for metabolite analysis, UPLC-HRMS offers significant advantages in terms of resolution, sensitivity, and the ability to identify unknown metabolites. The following table compares the UPLC-HRMS method with alternative techniques.

FeatureUPLC-HRMSHPLC-UVLC-MS/MS (Triple Quadrupole)
Specificity Very HighLow to ModerateHigh (for targeted analytes)
Sensitivity Very HighLowHigh (for targeted analytes)
Metabolite Identification Excellent for both known and unknown metabolitesPoor, requires reference standardsLimited to known metabolites with established fragmentation patterns
Resolution Excellent, allows for separation of complex mixturesGoodGood
Quantitative Capability GoodGoodExcellent
Primary Application Comprehensive metabolite profiling and identificationRoutine quality control, quantification of the parent drugTargeted quantification of known metabolites

Validated UPLC-HRMS Method for Lumateperone Metabolite Identification

A validated UPLC-HRMS method using a Q Exactive Orbitrap mass spectrometer has been successfully employed for the metabolic profiling of lumateperone in various biological matrices.[2] This method has proven effective in identifying numerous phase I metabolites.[2]

Experimental Protocol

1. Sample Preparation:

  • Biological samples (e.g., liver microsomes, plasma) are subjected to protein precipitation to remove larger molecules.[2]

  • This is typically achieved by adding a solvent such as acetonitrile, followed by centrifugation to pellet the precipitated proteins.

2. Chromatographic Separation (UPLC):

  • Column: A high-resolution column, such as a Waters Acquity UPLC HSS C18, is used for separation.[3][4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 15 mM ammonium (B1175870) acetate) and an organic phase (e.g., methanol (B129727) and acetonitrile) is employed to separate the metabolites based on their polarity.[3][4]

  • Flow Rate: A low flow rate is maintained for optimal separation.

  • Column Temperature: The column is kept at a constant temperature to ensure reproducibility.

3. High-Resolution Mass Spectrometry (HRMS):

  • Ionization: Electrospray ionization (ESI) is commonly used to generate ions from the separated metabolites.

  • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap, is used to accurately measure the mass-to-charge ratio (m/z) of the parent and fragment ions.[2]

  • Data Acquisition: Data is acquired in both full scan and data-dependent MS/MS modes to obtain accurate mass measurements and fragmentation patterns for metabolite identification.

Workflow and Data Analysis

The following diagram illustrates the experimental workflow for lumateperone metabolite identification using UPLC-HRMS.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-HRMS Analysis cluster_data Data Processing & Identification Sample Biological Sample (e.g., Plasma, Microsomes) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation (C18 Column, Gradient Elution) Supernatant->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI HRMS High-Resolution Mass Spectrometry (Orbitrap) ESI->HRMS DataAcquisition Data Acquisition (Full Scan & dd-MS2) HRMS->DataAcquisition PeakDetection Peak Detection & Alignment DataAcquisition->PeakDetection MetaboliteID Metabolite Identification (Accurate Mass & Fragmentation) PeakDetection->MetaboliteID

UPLC-HRMS workflow for metabolite identification.

Signaling Pathway of Lumateperone

Lumateperone's therapeutic effects are mediated through its interaction with multiple neurotransmitter systems. The diagram below outlines its primary signaling pathways.

G cluster_lumateperone Lumateperone cluster_receptors Receptor Interactions cluster_downstream Downstream Effects Lumateperone Lumateperone D2R Dopamine D2 Receptor (Presynaptic Partial Agonist, Postsynaptic Antagonist) Lumateperone->D2R HT2AR Serotonin 5-HT2A Receptor (Antagonist) Lumateperone->HT2AR SERT Serotonin Transporter (Inhibitor) Lumateperone->SERT D1R Dopamine D1 Receptor (Modulator) Lumateperone->D1R Dopamine Dopamine Modulation D2R->Dopamine HT2AR->Dopamine Serotonin Serotonin Enhancement SERT->Serotonin Glutamate Glutamate Regulation (via D1R) D1R->Glutamate Therapeutic Antipsychotic & Antidepressant Effects Dopamine->Therapeutic Serotonin->Therapeutic Glutamate->Therapeutic

Simplified signaling pathway of lumateperone.

Conclusion

The UPLC-HRMS method provides a robust and comprehensive platform for the identification of lumateperone metabolites. Its high resolution, sensitivity, and ability to elucidate the structures of unknown metabolites make it the superior choice for in-depth metabolic profiling compared to other analytical techniques. This detailed understanding of lumateperone's metabolic fate is essential for its continued development and safe use in clinical practice.

References

The Influence of Food on the Metabolic Profile of Lumateperone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic effects of food on the metabolism of lumateperone (B1672687), a second-generation antipsychotic. The data presented herein is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for optimizing its therapeutic use and informing future drug development.

Impact of Food on Lumateperone Pharmacokinetics

Administration of lumateperone with a high-fat meal alters its pharmacokinetic profile. Ingestion of a high-fat meal leads to a 33% decrease in the mean maximum plasma concentration (Cmax) of lumateperone and a 9% increase in the mean total exposure (AUC). The time to reach Cmax (Tmax) is also delayed by approximately one hour, shifting from one hour in a fasted state to two hours when taken with food.[1][2][3]

Table 1: Pharmacokinetic Parameters of Lumateperone in Fed vs. Fasted States

ParameterFasted StateFed State (High-Fat Meal)Percentage Change
Cmax Not explicitly statedNot explicitly stated↓ 33%
AUC Not explicitly statedNot explicitly stated↑ 9%
Tmax (median) ~1 hour~2 hoursDelayed by ~1 hour

Lumateperone Metabolism and its Metabolites

Lumateperone undergoes extensive metabolism in the body, resulting in over 20 different metabolites.[4] The primary metabolic pathways involved are:

  • Ketone Reduction: The carbonyl side-chain of lumateperone is reduced by aldoketoreductase (AKR) enzymes to form the active metabolite IC200131.[3]

  • N-demethylation: The cytochrome P450 enzyme CYP3A4 is primarily responsible for the dealkylation of lumateperone, leading to the formation of the active metabolites IC200161 and IC200565.[3][5]

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A4, and UGT2B15, are involved in the glucuronidation of lumateperone and its metabolites, facilitating their excretion.[4]

While the effect of food on the parent drug, lumateperone, is well-documented, specific quantitative data on the impact of food on the formation of its individual metabolites (e.g., Cmax and AUC of IC200131 and IC200161 in fed vs. fasted states) are not publicly available in the reviewed literature.

Signaling Pathways and Metabolic Transformation

The metabolic cascade of lumateperone involves several key enzymatic steps. The following diagram illustrates the primary metabolic pathways.

Lumateperone_Metabolism lumateperone Lumateperone ic200131 IC200131 (Reduced Carbonyl Metabolite) lumateperone->ic200131 AKR ic200161 IC200161 (N-desmethyl Metabolite) lumateperone->ic200161 CYP3A4 glucuronidated Glucuronidated Metabolites lumateperone->glucuronidated UGT Enzymes ic200565 IC200565 (N-desmethyl Alcohol Metabolite) ic200131->ic200565 CYP3A4 ic200131->glucuronidated UGT Enzymes ic200161->glucuronidated UGT Enzymes

Lumateperone Metabolic Pathways

Experimental Protocols

While detailed, step-by-step protocols for the specific clinical trials (e.g., ITI-007-019 and ITI-007-031) that assessed the food effect on lumateperone are not publicly available, a general methodology for such a study can be outlined based on standard pharmacokinetic trial design.

Objective: To evaluate the effect of a high-fat meal on the pharmacokinetic profile of lumateperone and its major metabolites in healthy adult subjects.

Study Design: A randomized, open-label, two-period, two-sequence crossover study.

Participants: A cohort of healthy male and female subjects, typically between the ages of 18 and 55, with a body mass index (BMI) within a normal range.

Treatment Administration:

  • Fasted State: After an overnight fast of at least 10 hours, subjects receive a single oral dose of lumateperone (e.g., 42 mg) with water.

  • Fed State: After an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast, and then receive a single oral dose of lumateperone with water.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

Bioanalytical Method: Plasma concentrations of lumateperone and its metabolites (e.g., IC200131 and IC200161) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both the parent drug and its metabolites using non-compartmental analysis:

  • Maximum observed plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

  • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

  • Terminal elimination half-life (t1/2)

Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to compare the fed and fasted conditions.

Logical Workflow of a Food Effect Study

The following diagram outlines the typical workflow of a clinical study designed to assess the impact of food on drug metabolism.

Food_Effect_Study_Workflow cluster_period1 Sequence A cluster_period2 Sequence B start Subject Screening & Enrollment randomization Randomization start->randomization period1 Period 1 randomization->period1 washout Washout Period period1->washout p1_fed Fed State Dosing p1_fasted Fasted State Dosing period2 Period 2 washout->period2 analysis Pharmacokinetic & Statistical Analysis period2->analysis p2_fed Fed State Dosing p2_fasted Fasted State Dosing end Study Conclusion analysis->end

Food Effect Study Workflow

Conclusion

The presence of food, particularly a high-fat meal, has a discernible effect on the pharmacokinetics of lumateperone, leading to a decrease in its peak concentration and a modest increase in overall exposure. This is likely due to alterations in gastrointestinal physiology and drug solubility. While the impact on the parent drug is established, further research is warranted to quantify the precise effects of food on the formation and pharmacokinetic profiles of its major active metabolites. Such data would provide a more complete understanding of the clinical implications of administering lumateperone with or without food.

References

Unraveling the Safety Profiles: A Comparative Analysis of Lumateperone and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of the novel antipsychotic lumateperone (B1672687) and its primary metabolites. By presenting available experimental data, this document aims to offer an objective resource for understanding the toxicological and pharmacological characteristics of these compounds.

Lumateperone undergoes extensive metabolism, resulting in over twenty metabolites.[1] This guide will focus on the most significant of these, including the pharmacologically active metabolites and those associated with toxicity in preclinical studies.

Executive Summary of Comparative Safety

Lumateperone exhibits a favorable safety profile in humans, characterized by a low incidence of extrapyramidal symptoms, and minimal metabolic and cardiovascular side effects.[2] The key safety considerations revolve around metabolites identified in preclinical toxicology studies. Notably, aniline (B41778) metabolites, which are linked to toxicity in animal models, have not been detected at quantifiable levels in adult humans, suggesting a low risk in this population.[3][4] However, a reduced ketone metabolite has demonstrated developmental toxicity in animal studies at high exposure levels. The primary active metabolites of lumateperone share a pharmacological profile similar to the parent drug.

Quantitative Safety and Toxicity Data

The following tables summarize the available quantitative data from preclinical safety and toxicity studies of lumateperone and its key metabolites.

Table 1: Developmental Toxicity of Lumateperone and its Reduced Ketone Metabolite in Rats

CompoundDose (mg/kg/day)Exposure Multiple vs. MRHD*Maternal ToxicityFetal Effects
Lumateperone2.1, 7, 21Up to 9.7xToxicity observed at 14.6x MRHDDecreased fetal body weight at 4.9x and 14.6x MRHD; Incomplete ossification and increased visceral and skeletal variations at 14.6x MRHD.[5] No malformations up to 2.4x MRHD.[5]
Reduced Ketone Metabolite151.2xNot observedNo adverse developmental effects.[5]
Reduced Ketone Metabolite6019xObservedSkeletal malformations.[5]
Reduced Ketone Metabolite10027xObservedVisceral malformations (cleft palate).[5]

*Maximum Recommended Human Dose (MRHD) of 42 mg/day.

Table 2: Receptor Binding Affinities (Ki, nM) of Lumateperone and its Primary Active Metabolites

ReceptorLumateperoneIC200161 (desmethyl-metabolite)IC200131 (reduced carbonyl-metabolite)
5-HT2A0.54[6]Nanomolar affinity[3]Nanomolar affinity[3]
Dopamine D232[6]Lower affinity than lumateperone[3]Lower affinity than lumateperone[3]
Dopamine D152[6]--
Serotonin Transporter (SERT)33[6]Nanomolar affinity[3]Nanomolar affinity[3]
α1A-Adrenergic<100[3]Nanomolar affinity[3]-
α1B-Adrenergic<100[3]Nanomolar affinity[3]-

Note: Specific Ki values for the metabolites are not consistently available in the public domain. The table reflects the described affinities from the search results.

Experimental Protocols

Developmental Toxicity Studies in Rats

Objective: To assess the potential for lumateperone and its reduced ketone metabolite to induce developmental toxicity.

Methodology:

  • Test Species: Pregnant Sprague-Dawley rats.

  • Administration: Oral gavage.

  • Dosage:

    • Lumateperone: Doses up to 21 mg/kg/day.[5]

    • Reduced Ketone Metabolite: 15, 60, and 100 mg/kg/day.[5]

  • Treatment Period: During the period of organogenesis (gestation days 6 through 17).

  • Evaluation: Dams were monitored for clinical signs of toxicity. Fetuses were examined for external, visceral, and skeletal malformations and variations.[5]

In Vitro Receptor Binding Assays

Objective: To determine the binding affinities of lumateperone and its metabolites to various neurotransmitter receptors and transporters.

Methodology:

  • Preparation: Membranes from cells expressing the specific receptor of interest were used.

  • Assay: Radioligand binding assays were performed. This involves incubating the cell membranes with a radiolabeled ligand that is known to bind to the target receptor, in the presence of varying concentrations of the test compound (lumateperone or its metabolites).

  • Measurement: The amount of radioligand displaced by the test compound is measured to determine the binding affinity (Ki value). The lower the Ki value, the higher the binding affinity.[3]

Chronic Toxicology Studies in Animals

Objective: To evaluate the long-term safety of lumateperone.

Methodology:

  • Test Species: Rats and dogs.

  • Administration: Oral.

  • Duration: Up to 9 months in dogs and 2 years in rats (carcinogenicity studies).[4]

  • Observations: Included clinical observations, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examinations of tissues.[4]

Signaling Pathways and Metabolism

The metabolism of lumateperone is complex, involving multiple enzymatic pathways. The following diagram illustrates the primary metabolic routes.

Lumateperone_Metabolism Lumateperone Lumateperone IC200131 IC200131 (Reduced Carbonyl-Metabolite) Lumateperone->IC200131 Aldo-keto reductases (AKR1C1, AKR1B10, AKR1C4) IC200161 IC200161 (N-desmethyl-metabolite) Lumateperone->IC200161 CYP3A4, CYP2C8, CYP1A2 Aniline_Metabolites Aniline Metabolites (IC201337, IC201338) Lumateperone->Aniline_Metabolites Metabolic pathway in animals Glucuronidated_Metabolites Glucuronidated Metabolites Lumateperone->Glucuronidated_Metabolites UGT Enzymes (UGT1A1, UGT1A4, UGT2B15) IC200131->Glucuronidated_Metabolites UGT Enzymes IC200161->Glucuronidated_Metabolites UGT Enzymes

Caption: Primary metabolic pathways of lumateperone.

Experimental Workflow for Preclinical Safety Assessment

The following diagram outlines a typical workflow for the preclinical safety assessment of a new chemical entity like lumateperone and its metabolites.

Preclinical_Safety_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting Receptor_Binding Receptor Binding Assays PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling Receptor_Binding->PK_PD_Modeling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->PK_PD_Modeling Genotoxicity Genotoxicity Assays (Ames, MLA) Acute_Toxicity Acute Toxicity Genotoxicity->Acute_Toxicity Repeated_Dose_Toxicity Repeated-Dose Toxicity (Rodent & Non-rodent) Acute_Toxicity->Repeated_Dose_Toxicity Developmental_Toxicity Developmental & Reproductive Toxicity (DART) Repeated_Dose_Toxicity->Developmental_Toxicity Carcinogenicity Carcinogenicity Studies Repeated_Dose_Toxicity->Carcinogenicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeated_Dose_Toxicity->Safety_Pharmacology Final_Report Integrated Safety Assessment & Regulatory Submission Developmental_Toxicity->Final_Report Carcinogenicity->Final_Report PK_PD_Modeling->Final_Report Safety_Pharmacology->Final_Report

Caption: Generalized preclinical safety assessment workflow.

Logical Relationship of Findings

The key takeaway from the available data is the significant difference in the metabolic profile and resulting toxicity of lumateperone between animal species and humans.

Logical_Relationship cluster_animal Animal Models cluster_human Human Animal_Metabolism Formation of Aniline Metabolites Animal_Toxicity Observed Toxicity (Pigmented Material Aggregation) Animal_Metabolism->Animal_Toxicity Conclusion Preclinical animal toxicity of aniline metabolites has low clinical relevance in adult humans. Animal_Toxicity->Conclusion Human_Metabolism Aniline Metabolites Not Quantifiable Human_Safety Favorable Safety Profile Human_Metabolism->Human_Safety Human_Safety->Conclusion

Caption: Species differences in metabolism and toxicity.

References

Navigating the Labyrinth of Drug Metabolism: A Comparative Guide to Confirming Lumateperone Metabolite Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of drug metabolites is a critical step in understanding a compound's efficacy, safety, and metabolic fate. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for confirming the structures of lumateperone's metabolites, offering insights into their respective strengths and providing detailed experimental protocols.

Lumateperone, an atypical antipsychotic, undergoes extensive metabolism, yielding several active metabolites that contribute to its overall pharmacological profile. The primary metabolic pathways include ketone reduction, N-demethylation, and glucuronidation, leading to the formation of key metabolites such as IC200131 (reduced carbonyl metabolite) and IC200161 (N-desmethyl metabolite). The unambiguous confirmation of these metabolite structures is paramount for a complete understanding of lumateperone's disposition in the body.

Unraveling Molecular Structures: NMR vs. UPLC-HRMS

The two primary analytical techniques for the structural elucidation of drug metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography. While both are powerful tools, they provide different and often complementary information.

FeatureNuclear Magnetic Resonance (NMR) Spectroscopy Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, including connectivity and stereochemistry.Separates compounds based on their physicochemical properties and then measures their mass-to-charge ratio with high accuracy and resolution, enabling elemental composition

Evaluating the Clinical Significance of Lumateperone's N-desmethyl Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical significance of the N-desmethyl metabolite of lumateperone (B1672687), a novel antipsychotic agent. Through a detailed comparison with lumateperone and other established atypical antipsychotics—risperidone (B510), olanzapine, and aripiprazole—and their major active metabolites, this document aims to offer valuable insights for researchers and professionals in the field of drug development. The analysis is supported by quantitative data on receptor binding affinities and pharmacokinetic profiles, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Pharmacodynamic Profile: Receptor Binding Affinities

The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki, nM) of lumateperone, its N-desmethyl metabolite (IC200161), and selected comparator antipsychotics and their major metabolites. A lower Ki value indicates a higher binding affinity.

CompoundDopamine (B1211576) D2 (Ki, nM)Serotonin (B10506) 5-HT2A (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)Dopamine D1 (Ki, nM)Adrenergic α1A (Ki, nM)Histamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)
Lumateperone 32[1][2]0.54[1][2]62[2]52[1][2]<100[1]>1000[2]Low Affinity[1]
N-desmethyl Lumateperone (IC200161) Comparable to Lumateperone[3]Comparable to Lumateperone[3]-----
Risperidone 3.13[4]0.16[4]--0.8[4]2.23[4]-
9-Hydroxyrisperidone Similar to Risperidone[5]Similar to Risperidone[5]-----
Olanzapine 23.3622.0-84.41225.94.452-
N-desmethyl Olanzapine Less potent than Olanzapine[6]------
Aripiprazole 3.4043.60--61--
Dehydroaripiprazole ~0.34[7]8.7[7]-----

Comparative Pharmacokinetic Profile

The clinical impact of a drug and its metabolites is also heavily influenced by their pharmacokinetic properties, which determine their concentration and duration of action in the body.

CompoundHalf-life (t1/2)Time to Peak Plasma Concentration (Tmax)Protein Binding (%)Key Metabolic Pathways
Lumateperone 18 hours1-2 hours[2]97.4[2]UGT1A1, UGT1A4, UGT2B15, AKR1C1, AKR1B10, AKR1C4, CYP3A4, CYP2C8, CYP1A2
N-desmethyl Lumateperone (IC200161) ~20 hours--Metabolite of Lumateperone
Risperidone 3-20 hours (polymorphism dependent)[8]~1 hour90[8]CYP2D6 (to 9-hydroxyrisperidone)[8]
9-Hydroxyrisperidone 21-30 hours (polymorphism dependent)-77[8]Metabolite of Risperidone
Olanzapine 21-54 hours[6]-~93CYP1A2, CYP2D6, UGT1A4[9][10]
N-desmethyl Olanzapine ---Metabolite of Olanzapine
Aripiprazole ~75 hours[7]3-5 hours[7]>99[7]CYP3A4, CYP2D6[7]
Dehydroaripiprazole ~94 hours[7]->99[7]Metabolite of Aripiprazole

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human receptor cDNA) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Reaction: The assay is typically performed in a 96-well plate format. A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Functional Assays

3.2.1. Dopamine D2 Receptor (Gi-coupled) - cAMP Inhibition Assay

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of a test compound at the dopamine D2 receptor.

Methodology:

  • Cell Culture: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) is cultured in appropriate media.

  • Assay Setup: Cells are seeded in a multi-well plate (e.g., 384-well) and incubated to allow for cell attachment.

  • Compound Incubation: The cells are then treated with various concentrations of the test compound.

  • Stimulation: To measure antagonist activity, the cells are stimulated with a fixed concentration of a D2 receptor agonist (e.g., dopamine) in the presence of forskolin (B1673556) (an adenylyl cyclase activator). To measure agonist activity, the cells are treated with the test compound in the presence of forskolin.

  • cAMP Measurement: After a defined incubation period, the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The ability of the test compound to inhibit (as an antagonist) or mimic (as an agonist) the effect of the standard agonist on cAMP production is quantified. Dose-response curves are generated to determine the IC50 (for antagonists) or EC50 (for agonists) values.

3.2.2. Serotonin 5-HT2A Receptor (Gq-coupled) - Calcium Flux Assay

Objective: To determine the functional activity of a test compound at the serotonin 5-HT2A receptor.

Methodology:

  • Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) is used.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are then exposed to various concentrations of the test compound.

  • Agonist Stimulation: To assess antagonist activity, the cells are subsequently stimulated with a 5-HT2A receptor agonist (e.g., serotonin).

  • Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to block the agonist-induced increase in intracellular calcium is determined. Dose-response curves are plotted to calculate the IC50 value.

Visualizations

Signaling Pathways

Antipsychotic_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_Receptor Dopamine D2 Receptor Gi Gi Protein D2_Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation HT2A_Receptor Serotonin 5-HT2A Receptor Gq Gq Protein HT2A_Receptor->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC

Caption: Simplified signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Workflow

Metabolite_Significance_Workflow start Start: Identify Metabolite of Interest in_vitro In Vitro Characterization start->in_vitro pk_studies Pharmacokinetic Studies start->pk_studies binding_assay Radioligand Binding Assay (Ki) in_vitro->binding_assay functional_assay Functional Assays (EC50/IC50, Intrinsic Activity) in_vitro->functional_assay clinical_relevance Evaluation of Clinical Significance binding_assay->clinical_relevance functional_assay->clinical_relevance in_vivo_pk In Vivo PK in Animal Models pk_studies->in_vivo_pk human_pk Human PK (Clinical Trials) pk_studies->human_pk human_pk->clinical_relevance conclusion Conclusion on Metabolite's Contribution clinical_relevance->conclusion

Caption: Workflow for evaluating the clinical significance of a drug metabolite.

Discussion and Clinical Significance

Lumateperone exhibits a unique receptor binding profile characterized by high affinity for serotonin 5-HT2A receptors and a lower, yet significant, affinity for dopamine D2 receptors.[1][2] This profile is thought to contribute to its antipsychotic efficacy with a potentially favorable side-effect profile, particularly concerning extrapyramidal symptoms and hyperprolactinemia.

The N-desmethyl metabolite of lumateperone (IC200161) has a receptor binding profile that is reportedly comparable to the parent compound.[3] This suggests that the metabolite is also pharmacologically active and likely contributes to the overall clinical effects of lumateperone. The extended half-life of this metabolite (~20 hours) compared to lumateperone (~18 hours) further supports its potential for a sustained therapeutic contribution.

When compared to other atypical antipsychotics, the lumateperone and N-desmethyl lumateperone profile differs. For instance, risperidone and its active metabolite, 9-hydroxyrisperidone, also exhibit potent 5-HT2A and D2 receptor antagonism.[4][5] Aripiprazole and its active metabolite, dehydroaripiprazole, act as partial agonists at D2 receptors, a mechanism distinct from lumateperone's antagonist activity at postsynaptic D2 receptors.[7] Olanzapine is a potent antagonist at multiple receptors, including dopamine, serotonin, histamine, and muscarinic receptors, which contributes to its efficacy but also its propensity for metabolic side effects; its N-desmethyl metabolite is considered less potent.[6]

The clinical significance of lumateperone's N-desmethyl metabolite lies in its potential to:

  • Contribute to Efficacy: By possessing a similar receptor binding profile to lumateperone, the metabolite likely enhances and prolongs the therapeutic effects of the parent drug.

  • Influence the Side-Effect Profile: The combined action of the parent drug and its active metabolite determines the overall impact on on-target and off-target receptors, thereby influencing the incidence and severity of adverse effects.

  • Impact Dosing Regimens: The pharmacokinetic properties of both the parent drug and its active metabolite, particularly their half-lives, are crucial considerations in determining the optimal dosing frequency to maintain therapeutic concentrations.

References

Safety Operating Guide

Proper Disposal of Lumateperone Metabolite 1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Lumateperone (B1672687) metabolite 1, grounded in established safety protocols for pharmaceutical research. As specific disposal guidelines for "metabolite 1" are not distinctly available, the following procedures are based on the conservative and safe assumption that its disposal should be handled with the same precautions as the parent compound, lumateperone.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.

Required Personal Protective Equipment:

  • Eye Protection: Wear face shields and safety glasses that have been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Handle with gloves. Always inspect gloves prior to use and utilize proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: A complete suit that protects against chemicals is required.[1]

Handling Precautions:

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Ensure adequate ventilation in the work area.[1][2][3]

  • Avoid breathing vapors, mist, or gas.[1][2][3]

  • Do not let the product enter drains.[1][3]

II. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of Lumateperone metabolite 1.

Step 1: Waste Identification and Segregation

  • All waste materials, including expired or unused compounds, contaminated materials, and chemicals, must be properly identified.[4][5]

  • Segregate chemical waste from other laboratory waste streams to prevent dangerous reactions.[5]

Step 2: Containment and Labeling

  • Collect the waste in a suitable, closed, and properly labeled container.[1][5]

  • The label should clearly indicate the contents ("this compound Waste"), associated hazards, and the date of accumulation.[5]

Step 3: In-Lab Neutralization (if applicable and safe)

  • While some chemical waste can be neutralized in the lab, for lumateperone and its metabolites, it is generally recommended to engage a professional waste disposal service.[1]

Step 4: Professional Waste Disposal

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • All disposal activities must be in accordance with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[4][6]

III. Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Accidental Release Measures:

  • Evacuate Personnel: Evacuate personnel to safe areas.[1][2][3]

  • Ventilate the Area: Ensure adequate ventilation.[1][2][3]

  • Contain the Spill: Use personal protective equipment. Avoid dust formation.[1][2][3] Do not let the product enter drains.[1][3]

  • Clean-up:

    • For solid materials, sweep or shovel up the substance and place it in a suitable, closed container for disposal. Avoid creating dust.[1]

    • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2][3]

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[2][3]

  • Dispose of Contaminated Materials: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to the protocol in Section II.[7]

IV. Regulatory Compliance

All pharmaceutical waste disposal in research laboratories is subject to strict regulations to protect human health and the environment.[4] Key regulatory bodies and acts include:

  • Environmental Protection Agency (EPA): Regulates the safe disposal of hazardous waste.[4]

  • Resource Conservation and Recovery Act (RCRA): Federal law governing the disposal of solid and hazardous waste.[4][6]

It is critical for all research laboratories to implement and adhere to proper pharmaceutical waste disposal procedures to ensure compliance with all applicable regulations.[4][6]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Identify This compound Waste ppe Wear Appropriate PPE: - Safety Glasses/Face Shield - Gloves - Chemical Resistant Suit start->ppe assess_spill Is this a spill? ppe->assess_spill spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean with Absorbent 4. Decontaminate Area assess_spill->spill_protocol Yes collect_waste Collect Waste in a Labeled, Sealed Container assess_spill->collect_waste No spill_protocol->collect_waste professional_disposal Contact Licensed Professional Waste Disposal Service collect_waste->professional_disposal document Document Waste Disposal (Chain of Custody) professional_disposal->document end End: Waste Properly Disposed document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guide for Lumateperone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and logistical information for the handling of Lumateperone based on available Safety Data Sheets (SDS) for the parent compound. No specific safety data for "Lumateperone metabolite 1" was found. In the absence of such data, it is prudent to handle metabolites with the same or greater precautions as the parent compound. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's safety protocols.

Personal Protective Equipment (PPE)

When handling Lumateperone or its metabolites, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is recommended based on the safety data sheets for Lumateperone.[1][2][3]

Summary of Recommended Personal Protective Equipment:

PPE CategoryRecommendation
Eye Protection Safety goggles with side-shields.[1][2][4]
Hand Protection Protective, chemical-resistant gloves (e.g., nitrile or neoprene).[1][2][3][4]
Skin and Body Protection Impervious clothing or a disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).[1][2][5]
Respiratory Protection A suitable respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved) should be used, especially when handling powders or creating aerosols.[1][3] Ensure proper fit testing and training.

Health Hazard Information

Lumateperone is classified with several health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is also suspected of damaging fertility or the unborn child and may cause drowsiness or dizziness.[3][6]

Summary of GHS Hazard Statements for Lumateperone:

Hazard CodeStatement
H302Harmful if swallowed.[2]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
H336May cause drowsiness or dizziness.[3][6]
H361Suspected of damaging fertility or the unborn child.[3][6]

No occupational exposure limit values have been established for Lumateperone.[1][2][4]

Handling and Storage

Handling:

  • Avoid contact with eyes, skin, and clothing.[1][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[6]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

First Aid Procedures for Lumateperone Exposure:

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen.[2][7]
Skin Contact Wash with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.[2]

Accidental Release and Disposal Plan

Accidental Release:

  • Evacuate Personnel: Evacuate personnel to a safe area.[2]

  • Ensure Ventilation: Ensure adequate ventilation.[1][2]

  • Wear Full PPE: Use full personal protective equipment, including respiratory protection.[2]

  • Contain Spill: Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[1][2]

  • Clean-up:

    • For solids, sweep up and shovel. Avoid dust formation.[7]

    • For solutions, absorb with a liquid-binding material (e.g., diatomite, universal binders).[1][2]

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Dispose: Collect all waste material in a suitable, labeled container for disposal according to local regulations.[3]

Disposal:

  • Dispose of contaminated material in accordance with local, state, and federal regulations.[2]

  • Do not allow the product to enter drains or waterways.[1][2]

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for handling exposure and waste disposal.

Exposure_Workflow cluster_exposure Exposure Occurs cluster_assessment Immediate Actions cluster_response Medical and Reporting start Exposure Detected remove_person Remove person from exposure source start->remove_person remove_ppe Remove contaminated PPE remove_person->remove_ppe first_aid Administer First Aid (See Table) remove_ppe->first_aid seek_medical Seek Medical Attention first_aid->seek_medical report_incident Report incident to supervisor and EHS seek_medical->report_incident

Caption: Workflow for handling a potential exposure scenario.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generated (e.g., contaminated PPE, glassware) collect_solid Collect solid waste in a labeled, sealed container start->collect_solid collect_liquid Collect liquid waste in a labeled, sealed container start->collect_liquid store_waste Store in designated hazardous waste accumulation area collect_solid->store_waste collect_liquid->store_waste arrange_pickup Arrange for pickup by certified hazardous waste vendor store_waste->arrange_pickup document Complete waste disposal documentation arrange_pickup->document

Caption: Step-by-step waste disposal plan for Lumateperone.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.